Product packaging for 6-Azaspiro[4.5]decan-7-one(Cat. No.:)

6-Azaspiro[4.5]decan-7-one

Cat. No.: B15274777
M. Wt: 153.22 g/mol
InChI Key: REZOLELVXRIQLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Azaspiro[4.5]decan-7-one is a useful research compound. Its molecular formula is C9H15NO and its molecular weight is 153.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NO B15274777 6-Azaspiro[4.5]decan-7-one

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

6-azaspiro[4.5]decan-7-one

InChI

InChI=1S/C9H15NO/c11-8-4-3-7-9(10-8)5-1-2-6-9/h1-7H2,(H,10,11)

InChI Key

REZOLELVXRIQLH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CCCC(=O)N2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of 6-Azaspiro[4.5]decan-7-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the fundamental properties, potential synthesis, and theoretical biological activities of 6-Azaspiro[4.5]decan-7-one. Designed for researchers, scientists, and professionals in drug development, this document collates available data on the core 6-azaspiro[4.5]decane scaffold and related derivatives to infer the characteristics of the target compound.

Core Chemical and Physical Properties

Table 1: Physicochemical Properties of 6-Azaspiro[4.5]decane and Related Analogs

Property6-Azaspiro[4.5]decane[1]7-Azaspiro[4.5]decan-6-one[2]9-Oxa-6-azaspiro[4.5]decan-7-one[3][4]
Molecular Formula C₉H₁₇NC₉H₁₅NOC₈H₁₃NO₂
Molecular Weight 139.24 g/mol 153.22 g/mol 155.2 g/mol
Physical State Combustible liquidSolidNot Specified
CAS Number 177-17-3Not Specified1643811-17-9
IUPAC Name 6-azaspiro[4.5]decane7-azaspiro[4.5]decan-6-one9-oxa-6-azaspiro[4.5]decan-7-one
InChI Key FIEQFLLZBBTQHY-UHFFFAOYSA-NZZNUDFDVFCFNPA-UHFFFAOYSA-NJPQRHWZCJFWPDG-UHFFFAOYSA-N
Purity Not Specified95.0%95%

Synthesis and Experimental Protocols

A definitive, published synthetic protocol for this compound is not currently available. However, a plausible synthetic route can be designed based on established methodologies for the synthesis of related azaspirocyclic compounds. One potential approach involves a multi-step synthesis starting from commercially available precursors.

Proposed Synthetic Pathway

A potential synthetic route could involve the construction of the spirocyclic core followed by functional group manipulation to introduce the ketone at the 7-position. This could be achieved through reactions such as the Dieckmann condensation or by oxidation of a corresponding alcohol.

Synthetic Pathway for this compound Proposed Synthetic Pathway cluster_0 Step 1: Spirocycle Formation cluster_1 Step 2: Ring Closure and Ketone Formation Starting_Materials Cyclopentanone and a suitable piperidine precursor Intermediate_1 Substituted Piperidine Derivative Starting_Materials->Intermediate_1 Multi-step synthesis Intermediate_2 6-Azaspiro[4.5]decane Precursor Intermediate_1->Intermediate_2 Cyclization Product This compound Intermediate_2->Product Oxidation or Functional Group Interconversion Drug Discovery Workflow Workflow for Identifying Novel Kinase Inhibitors Virtual_Screening Virtual Screening of Compound Libraries Hit_Identification Identification of Hit Compounds (e.g., triazaspiro[4.5]decane-2,4-dione) Virtual_Screening->Hit_Identification Structural_Optimization Structural Optimization to 2,8-diazaspiro[4.5]decan-1-one derivatives Hit_Identification->Structural_Optimization SAR_Analysis Structure-Activity Relationship (SAR) Studies Structural_Optimization->SAR_Analysis Lead_Compound Identification of Lead Compound with Potent RIPK1 Inhibition SAR_Analysis->Lead_Compound Biological_Evaluation In vitro and In vivo Biological Evaluation Lead_Compound->Biological_Evaluation

References

An In-depth Technical Guide to 6-Azaspiro[4.5]decan-7-one: Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Azaspiro[4.5]decan-7-one is a heterocyclic organic compound featuring a spirocyclic system where a cyclopentane ring and a piperidinone ring are joined by a single common carbon atom. This scaffold is of significant interest in medicinal chemistry and drug development due to its rigid conformational structure, which can enhance binding affinity and selectivity to biological targets. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, plausible synthetic approaches, and expected spectroscopic characteristics of this compound and its derivatives.

Chemical Structure and Stereochemistry

The core structure of this compound consists of a five-membered carbocyclic ring (cyclopentane) and a six-membered nitrogen-containing heterocyclic ring (piperidin-2-one, a lactam) fused at the C5 position of the cyclopentane ring and the C6 position of the piperidinone ring. The systematic IUPAC name for this compound is this compound.

The spirocyclic nature of this molecule introduces a chiral center at the spiro carbon atom (C5). Therefore, this compound can exist as a pair of enantiomers, (R)- and (S)-6-azaspiro[4.5]decan-7-one. The presence of additional substituents on the rings can lead to the formation of diastereomers, further increasing the stereochemical complexity and the potential for developing highly specific therapeutic agents. For instance, the substituted derivative (4S,5R)-4-acetyl-6-azaspiro[4.5]decan-7-one highlights a specific stereochemical configuration.[1]

Caption: Chemical structure of the this compound core.

Synthetic Approaches

While a definitive, optimized synthesis for the parent this compound is not extensively documented in publicly available literature, several established synthetic methodologies for constructing lactams and spirocycles can be proposed. The most plausible routes include the Beckmann rearrangement and the Schmidt reaction of a corresponding spirocyclic ketone.

Beckmann Rearrangement

The Beckmann rearrangement is a classic method for converting an oxime to an amide or lactam.[2] This approach would involve the synthesis of spiro[4.5]decan-6-one, followed by its conversion to the corresponding oxime and subsequent acid-catalyzed rearrangement.

Experimental Protocol (General):

  • Oxime Formation: Spiro[4.5]decan-6-one is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate or pyridine) in an alcoholic solvent. The mixture is typically heated to reflux for several hours. After cooling, the product oxime is isolated by extraction and purified by crystallization or chromatography.

  • Rearrangement: The purified oxime is treated with a strong acid catalyst such as polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid at elevated temperatures. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is neutralized, and the crude this compound is extracted and purified.

Beckmann_Rearrangement Beckmann Rearrangement Workflow Start Spiro[4.5]decan-6-one Step1 React with Hydroxylamine Hydrochloride Start->Step1 Intermediate Spiro[4.5]decan-6-one Oxime Step1->Intermediate Step2 Acid-Catalyzed Rearrangement (e.g., PPA) Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed synthetic workflow via Beckmann rearrangement.

Schmidt Reaction

The Schmidt reaction provides a direct conversion of a ketone to a lactam using hydrazoic acid (HN₃) in the presence of a strong acid.[3] This method avoids the isolation of the oxime intermediate.

Experimental Protocol (General):

  • Reaction Setup: Spiro[4.5]decan-6-one is dissolved in a non-protic solvent (e.g., chloroform or benzene) and cooled in an ice bath. A strong acid, such as sulfuric acid or a Lewis acid, is added.

  • Addition of Hydrazoic Acid: A solution of hydrazoic acid in the same solvent is added dropwise to the cooled ketone-acid mixture. Caution: Hydrazoic acid is highly toxic and explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures.

  • Workup and Purification: After the addition is complete, the reaction is stirred for a specified time before being carefully quenched with water or a basic solution. The organic layer is separated, washed, dried, and concentrated. The resulting this compound is then purified by chromatography or crystallization.

Spectroscopic Characterization (Predicted)

Direct spectroscopic data for the parent this compound is scarce. However, the expected spectral characteristics can be predicted based on the functional groups present and by analogy to similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H3.0 - 3.5Multiplet-CH₂- adjacent to the lactam nitrogen
¹H2.2 - 2.5Multiplet-CH₂- adjacent to the lactam carbonyl
¹H1.4 - 1.9MultipletsRemaining cyclopentyl and piperidinyl protons
¹³C170 - 180SingletLactam Carbonyl (C=O)
¹³C55 - 65SingletSpiro Carbon
¹³C40 - 50Triplet-CH₂- adjacent to the lactam nitrogen
¹³C20 - 40TripletsRemaining cyclopentyl and piperidinyl carbons

Note: These are estimated chemical shifts and can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy
Functional Group Characteristic Absorption (cm⁻¹) Intensity
N-H Stretch (lactam)3200 - 3400Strong, Broad
C-H Stretch (aliphatic)2850 - 3000Medium to Strong
C=O Stretch (lactam)1640 - 1680Strong, Sharp
C-N Stretch1200 - 1350Medium

The strong absorption band for the lactam carbonyl is a key diagnostic feature in the IR spectrum.

Applications in Drug Discovery

The rigid spirocyclic framework of this compound is a valuable feature in the design of novel therapeutic agents. This structural rigidity can lead to:

  • Increased Receptor Binding Affinity: By locking the molecule in a specific conformation, the entropic penalty of binding to a receptor can be reduced.

  • Improved Selectivity: The well-defined three-dimensional shape can allow for more specific interactions with the target receptor over other related receptors.

  • Enhanced Metabolic Stability: The quaternary spirocenter can block sites of metabolic attack, potentially increasing the in vivo half-life of a drug candidate.

Derivatives of the azaspiro[4.5]decane core have been investigated for a range of biological activities, and this scaffold continues to be an attractive starting point for the development of new chemical entities.

Conclusion

This compound represents a fundamentally important heterocyclic scaffold with significant potential in medicinal chemistry. While detailed experimental data on the parent compound is limited, its structure, stereochemistry, and plausible synthetic routes can be understood through established principles of organic chemistry. The unique conformational constraints imposed by the spirocyclic system make it a compelling building block for the design of next-generation therapeutics. Further research into the synthesis and biological evaluation of derivatives of this core structure is warranted.

References

6-Azaspiro[4.5]decan-7-one CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to 7-Azaspiro[4.5]decan-6-one

It appears that the requested compound, 6-Azaspiro[4.5]decan-7-one, is not a readily available or well-documented chemical entity. Extensive searches in chemical databases did not yield a specific CAS number or IUPAC name for this exact structure. However, a closely related and commercially available isomer, 7-Azaspiro[4.5]decan-6-one, has been identified and is the focus of this technical guide.

This document provides a comprehensive overview of 7-Azaspiro[4.5]decan-6-one, including its chemical identifiers, physical properties, and available biological activity data. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of spirocyclic compounds.

Chemical Identification and Properties

7-Azaspiro[4.5]decan-6-one is a heterocyclic compound featuring a spirocyclic system where a piperidine ring and a cyclopentane ring are joined at a single carbon atom. The structure includes a lactam functional group within the piperidine ring.

Identifier Value Source
CAS Number 1215295-95-6[1][2]
IUPAC Name 7-azaspiro[4.5]decan-6-one[1]
Molecular Formula C₉H₁₅NO[2]
Molecular Weight 153.22 g/mol [1][2]
InChI Key ZZNUDFDVFCFNPA-UHFFFAOYSA-N[1]

Physical Properties:

Property Value Source
Physical Form Solid[1]
Purity Typically ≥95%[1]

Synthesis

Biological Activity and Therapeutic Potential

The biological activity of 7-Azaspiro[4.5]decan-6-one itself is not extensively documented in publicly available literature. However, the azaspiro[4.5]decane scaffold is a recognized pharmacophore present in a variety of biologically active molecules, indicating the potential for this compound and its derivatives in drug discovery.

Research into structurally related compounds provides insights into potential therapeutic applications:

  • Antiviral Activity: A study on a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives, which share the same core spirocyclic system, demonstrated inhibitory activity against human coronavirus 229E.[4] This suggests that the azaspiro[4.5]decane scaffold could be a valuable starting point for the development of novel antiviral agents. The study highlighted that substitutions on the azaspiro[4.5]decane ring system were crucial for the observed antiviral activity.[4]

  • Dopamine Agonist Activity: Derivatives of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decane have been synthesized and evaluated for their potential as dopamine agonists.[3] While the tested compounds did not show central nervous system activity, one analog exhibited potent peripheral dopamine agonist activity.[3] This indicates that modifications of the azaspiro[4.5]decane core could lead to compounds with activity at dopamine receptors.

  • Sigma Receptor Ligands for Tumor Imaging: A derivative of 1,4-dioxa-8-azaspiro[4.5]decane has been developed as a high-affinity ligand for the σ1 receptor and has shown potential as a radiotracer for tumor imaging in preclinical studies.[5]

Experimental Protocols and Future Directions

Detailed experimental protocols involving 7-Azaspiro[4.5]decan-6-one are not currently available. To fully elucidate the therapeutic potential of this compound, further research is required. Below is a logical workflow for future investigation.

experimental_workflow Experimental Workflow for 7-Azaspiro[4.5]decan-6-one cluster_synthesis Synthesis and Characterization cluster_screening Biological Screening cluster_development Lead Optimization & Preclinical Development synthesis Develop & Optimize Synthetic Route purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Confirmation (NMR, MS, etc.) purification->characterization in_vitro In Vitro Assays (e.g., Receptor Binding, Enzyme Inhibition) characterization->in_vitro cell_based Cell-Based Assays (e.g., Cytotoxicity, Antiviral) in_vitro->cell_based sar Structure-Activity Relationship (SAR) Studies cell_based->sar admet ADMET Profiling sar->admet in_vivo In Vivo Efficacy Studies (Animal Models) admet->in_vivo

Caption: A logical workflow for the investigation of 7-Azaspiro[4.5]decan-6-one.

Signaling Pathways

Given the lack of specific biological data for 7-Azaspiro[4.5]decan-6-one, no definitive signaling pathways can be diagrammed at this time. However, based on the activity of related compounds, one could hypothesize potential interactions with pathways involving viral replication or dopaminergic signaling. Further research is necessary to confirm any such interactions.

The following diagram illustrates a hypothetical signaling pathway that could be investigated based on the antiviral activity of the related 1-thia-4-azaspiro[4.5]decan-3-one scaffold.

hypothetical_pathway Hypothetical Antiviral Signaling Pathway cluster_virus Viral Lifecycle entry Viral Entry replication Viral Replication entry->replication assembly Viral Assembly replication->assembly release Viral Release assembly->release compound 7-Azaspiro[4.5]decan-6-one Derivative target Putative Viral or Host Target compound->target Inhibition target->replication

Caption: A hypothetical antiviral mechanism for a 7-Azaspiro[4.5]decan-6-one derivative.

References

The Enigmatic Core: A Technical Guide to the 6-Azaspiro[4.5]decan-7-one Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the current understanding of the 6-azaspiro[4.5]decan-7-one core, a heterocyclic scaffold of significant interest in medicinal chemistry. While a detailed historical account of the specific unsubstituted compound, this compound, remains elusive in publicly accessible literature, this document provides a comprehensive overview of the synthesis, characterization, and biological significance of its derivatives. The focus will be on the foundational chemistry and therapeutic potential of the broader class of 6-azaspiro[4.5]decane compounds, offering a valuable resource for researchers engaged in the design and development of novel therapeutics.

Introduction to the 6-Azaspiro[4.5]decane Scaffold

The 6-azaspiro[4.5]decane framework consists of a piperidine ring fused to a cyclopentane ring at the alpha-carbon to the nitrogen atom. The "-7-one" designation indicates a carbonyl group at the 7th position, which is the carbon adjacent to the spirocyclic center within the piperidine ring. This rigid, three-dimensional structure offers a unique conformational constraint that is highly attractive for drug design, potentially leading to enhanced target selectivity and improved pharmacokinetic profiles.

While the specific discovery of this compound is not well-documented, the broader class of azaspirocyclic compounds has been a subject of synthetic exploration for decades. These efforts have been largely driven by their presence in natural products and their potential as scaffolds for a wide range of biologically active molecules.

Synthetic Strategies for the 6-Azaspiro[4.5]decane Core

The construction of the 6-azaspiro[4.5]decane skeleton is a key challenge for chemists. Various synthetic methodologies have been developed to access this core structure, often involving multi-step sequences. A general overview of these approaches is presented below.

Key Synthetic Approaches

Several key synthetic strategies have been employed to construct the 6-azaspiro[4.5]decane core. These include:

  • Intramolecular Cyclization Reactions: These are among the most common methods, where a suitably functionalized linear precursor undergoes cyclization to form the spirocyclic system.

  • Rearrangement Reactions: Certain molecular rearrangements can be ingeniously applied to construct the spirocyclic core.

  • Multi-component Reactions: These reactions offer an efficient way to build molecular complexity in a single step, and have been utilized for the synthesis of azaspirocyclic compounds.

A simplified logical workflow for a common synthetic approach is illustrated below.

G start Starting Materials (e.g., Cyclopentanone and a Piperidine Precursor) step1 Functional Group Interconversion start->step1 step2 Formation of a Linear Precursor step1->step2 step3 Intramolecular Cyclization step2->step3 final 6-Azaspiro[4.5]decane Core step3->final

Caption: A logical workflow for a typical synthesis of the 6-azaspiro[4.5]decane core.

Characterization of 6-Azaspiro[4.5]decane Derivatives

The structural elucidation and characterization of 6-azaspiro[4.5]decane derivatives rely on a combination of modern spectroscopic techniques.

TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR) 1H and 13C NMR provide detailed information about the chemical environment of each atom, confirming the connectivity and stereochemistry of the spirocyclic framework.
Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the synthesized compounds.
Infrared (IR) Spectroscopy IR spectroscopy helps in identifying the presence of key functional groups, such as the carbonyl (C=O) group of the lactam in the 7-one derivatives.
X-ray Crystallography In cases where suitable crystals can be obtained, X-ray crystallography provides unambiguous proof of the three-dimensional structure and absolute stereochemistry.

Biological Significance and Therapeutic Potential

While specific biological activity for the parent this compound is not reported, derivatives of the 6-azaspiro[4.5]decane scaffold have shown a wide range of biological activities, highlighting the therapeutic potential of this core.

Reported Biological Activities of Derivatives

Derivatives of the broader azaspiro[4.5]decane class have been investigated for a variety of therapeutic applications, including:

  • Antiviral Activity: Certain 1-thia-4-azaspiro[4.5]decan-3-one derivatives have demonstrated inhibitory activity against human coronavirus 229E.

  • Antimicrobial Properties: The spirocyclic scaffold is a feature in some compounds with antibacterial and antifungal activities.

  • Central Nervous System (CNS) Activity: The rigid conformation of azaspirocycles makes them attractive candidates for targeting CNS receptors with high selectivity.

Potential Signaling Pathway Interactions

The interaction of small molecules with biological signaling pathways is a cornerstone of drug action. While no specific signaling pathways have been elucidated for this compound, based on the activities of related compounds, it is plausible that derivatives could modulate various cellular signaling cascades. A hypothetical workflow for investigating such interactions is presented below.

G compound 6-Azaspiro[4.5]decane Derivative cell_culture Cell-Based Assays compound->cell_culture target_id Target Identification cell_culture->target_id pathway_analysis Signaling Pathway Analysis target_id->pathway_analysis downstream_effects Downstream Cellular Effects pathway_analysis->downstream_effects

Caption: A conceptual workflow for investigating the biological activity of a 6-azaspiro[4.5]decane derivative.

Future Directions

The this compound core remains an intriguing and underexplored area of chemical space. Future research in this area could focus on:

  • Development of Novel Synthetic Routes: The creation of more efficient and stereoselective synthetic methods to access a wider diversity of derivatives.

  • Exploration of Biological Activity: Systematic screening of compound libraries based on this scaffold against a broad range of biological targets.

  • Structure-Activity Relationship (SAR) Studies: Detailed investigation of how structural modifications to the core affect biological activity to guide the design of more potent and selective compounds.

The 6-Azaspiro[4.5]decan-7-one Scaffold: A Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Emerging Biological Significance and Therapeutic Potential of 6-Azaspiro[4.5]decan-7-one Derivatives

The this compound core is a spirocyclic heterocyclic scaffold that has garnered increasing attention in medicinal chemistry. While the precise mechanism of action of the unsubstituted parent compound is not extensively documented in publicly available literature, its structural motif is a key component in a variety of synthetic molecules exhibiting significant biological activities. This guide provides a comprehensive overview of the known mechanisms of action, biological targets, and therapeutic potential of derivatives built upon the this compound framework, with a focus on their applications in antiviral and anticancer research.

I. Antiviral Activity: Inhibition of Human Coronavirus

Derivatives of the related 1-thia-4-azaspiro[4.5]decan-3-one scaffold have demonstrated notable efficacy against human coronavirus 229E (HCoV-229E). The mechanism of this antiviral activity is believed to be the inhibition of viral replication, a critical step in the viral life cycle.

Quantitative Data Summary: Anti-Coronavirus Activity
Compound IDModifications to Core ScaffoldEC50 (µM) against HCoV-229ECytotoxicity (CC50 in µM)
7m Methyl at C-2, specific amide side chainActive (exact value not specified)Low
7n Methyl at C-2, different amide side chainActive (exact value not specified)Low
8k Methyl at C-2, specific amide side chainActive (exact value not specified)Low
8l Methyl at C-2, different amide side chainActive (exact value not specified)Low
8m Methyl at C-2, yet another amide side chainActive (exact value not specified)Low
8n Methyl at C-2, 8-tert-butyl, 3-phenylpropanamide side chain5.5Low
8p Methyl at C-2, different amide side chainActive (exact value not specified)Low

Data synthesized from a study on 1-thia-4-azaspiro[4.5]decan-3-one derivatives. The core azaspiro[4.5]decane structure is a key feature.[1]

Experimental Protocols: Antiviral Assay

The antiviral activity of these compounds was assessed using a cell-based assay. Human embryonic lung (HEL) 299 fibroblast cells were infected with human coronavirus 229E. The tested compounds were then added to the cell cultures. The efficacy of the compounds was determined by measuring the reduction in viral replication, typically quantified by techniques such as quantitative polymerase chain reaction (qPCR) to measure viral RNA levels or by observing the cytopathic effect (CPE) of the virus on the cells. The 50% effective concentration (EC50) was then calculated.

G cluster_workflow Antiviral Activity Experimental Workflow cell_culture HEL 299 Fibroblast Cell Culture viral_infection Infection with Human Coronavirus 229E cell_culture->viral_infection compound_treatment Treatment with this compound Derivatives viral_infection->compound_treatment incubation Incubation compound_treatment->incubation data_analysis Measurement of Viral Replication (e.g., qPCR) incubation->data_analysis ec50_determination Calculation of EC50 data_analysis->ec50_determination

Antiviral activity experimental workflow.

II. Anticancer Activity: Dual EGFR/BRAFV600E Inhibition

A distinct series of derivatives, specifically 4-((quinolin-4-yl)amino)-1-thia-4-azaspiro[4.5]decan-3-ones, have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines. These compounds have been proposed to function as dual inhibitors of the epidermal growth factor receptor (EGFR) and the BRAF V600E mutant protein, both of which are key components of signaling pathways that drive cancer cell proliferation and survival.[2]

Signaling Pathway Context

The EGFR and BRAF proteins are critical nodes in the MAPK/ERK signaling cascade. Aberrant activation of this pathway, often through mutations in EGFR or BRAF, leads to uncontrolled cell growth. Dual inhibition of both targets can be an effective strategy to overcome resistance mechanisms that may arise from targeting a single point in the pathway.

G cluster_pathway Simplified EGFR/BRAF Signaling Pathway and Inhibition egfr EGFR ras RAS egfr->ras braf BRAF V600E ras->braf mek MEK braf->mek erk ERK mek->erk proliferation Cell Proliferation and Survival erk->proliferation inhibitor Azaspiro[4.5]decan-7-one Derivative inhibitor->egfr Inhibition inhibitor->braf Inhibition

Inhibition of the EGFR/BRAF signaling pathway.
Quantitative Data Summary: Antiproliferative Activity

Compound IDModifications to Core ScaffoldTarget Cancer Cell LinesAntiproliferative Effect
6b Quinolinone and thiazolidinone moietiesFour cancer cell linesMost effective
6e Quinolinone and thiazolidinone moietiesFour cancer cell linesMost effective
7b Quinolinone and thiazolidinone moietiesFour cancer cell linesMost effective

Details on the specific cancer cell lines and IC50 values were not fully elaborated in the initial findings but the compounds were highlighted as the most potent.[2]

Experimental Protocols: Antiproliferative Assays

The antiproliferative properties of these compounds were assessed against a panel of human cancer cell lines. A common method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this procedure, cancer cells are seeded in multi-well plates and treated with varying concentrations of the test compounds. After an incubation period, MTT is added, which is converted by metabolically active cells into a colored formazan product. The amount of formazan is then quantified spectrophotometrically, providing a measure of cell viability. The concentration of the compound that inhibits cell growth by 50% (IC50) is then determined.

III. Central Nervous System Applications: Nootropic and Cholinesterase Inhibition Potential

The related structure, 9-oxa-6-azaspiro[4.5]decan-7-one, has been identified as a key intermediate in the synthesis of pharmaceuticals targeting the central nervous system, particularly nootropic (cognitive-enhancing) agents and cholinesterase inhibitors.[3] Cholinesterase inhibitors work by preventing the breakdown of the neurotransmitter acetylcholine, a mechanism used in the treatment of conditions like Alzheimer's disease. The rigid spirocyclic structure is thought to contribute to improved selectivity and metabolic stability of the final drug candidates.[3]

G cluster_logic Logical Relationship in CNS Drug Development scaffold 9-Oxa-6-azaspiro[4.5]decan-7-one (Core Intermediate) synthesis Chemical Synthesis scaffold->synthesis final_compounds Nootropic Compounds & Cholinesterase Inhibitors synthesis->final_compounds therapeutic_effect Cognitive Enhancement & Neurotransmitter Modulation final_compounds->therapeutic_effect

Role as an intermediate in CNS drug synthesis.

Conclusion

The this compound scaffold represents a versatile and valuable starting point for the development of novel therapeutics. While a singular, defined mechanism of action for the parent compound remains to be fully elucidated, its derivatives have demonstrated significant and diverse biological activities. The current body of research points towards at least three distinct mechanistic classes for compounds incorporating this core structure: inhibition of viral replication, dual inhibition of key cancer-driving kinases, and modulation of central nervous system targets. The conformational rigidity and synthetic tractability of the azaspiro[4.5]decane system make it a highly attractive "privileged structure" for future drug discovery and development efforts. Further investigation into the structure-activity relationships of this class of compounds is warranted to unlock their full therapeutic potential.

References

A Technical Guide to the Potential Biological Activity of 6-Azaspiro[4.5]decan-7-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research into the biological activity of 6-Azaspiro[4.5]decan-7-one is limited. This document provides an in-depth overview of the potential biological activities of this spiro-γ-lactam, inferred from studies on structurally related spirocyclic lactams and their derivatives. The information presented herein is intended to serve as a guide for future research and development.

Introduction to Spiro-Lactams

The this compound core structure is a member of the spiro-lactam family of compounds. Spirocyclic compounds, characterized by two rings sharing a single common atom, have gained significant attention in medicinal chemistry due to their unique three-dimensional structures. This rigid, defined spatial arrangement can lead to improved pharmacokinetic properties and potent interactions with biological targets.[1] The lactam moiety, a cyclic amide, is a well-established pharmacophore, most notably in the vast class of β-lactam antibiotics.[2] The fusion of these two structural features in spiro-lactams creates a compelling scaffold for the development of novel therapeutic agents with a wide range of potential biological activities.[1][2]

Potential Biological Activities

Based on the literature for related spiro-β-lactams and spiro-γ-lactams, the this compound scaffold may exhibit the following biological activities:

Antimicrobial Activity

Spiro-lactams have shown significant promise as antimicrobial agents, with activity against viruses, parasites, and bacteria.[3][4]

  • Anti-HIV and Antiplasmodial Activity: Several studies have identified spiro-β-lactams and spiro-γ-lactams with potent in vitro activity against HIV and Plasmodium, the parasite responsible for malaria.[3][5] Some derivatives have demonstrated IC50 values in the low micromolar and even nanomolar range.[3][5][6] The mechanism of action for some of these compounds appears to be complex, potentially affecting all stages of the HIV replicative cycle.[7]

  • Antibacterial Activity: The β-lactam ring is a cornerstone of antibacterial therapy, functioning by acylating transpeptidase and inhibiting the synthesis of the bacterial cell wall.[2] While many modern bacteria have developed resistance to traditional β-lactam antibiotics, novel spirocyclic derivatives are being investigated.[8] Notably, some spiro compounds have demonstrated the ability to resensitize methicillin-resistant Staphylococcus aureus (MRSA) to β-lactam antibiotics.[1]

Table 1: Antimicrobial Activity of Selected Spiro-Lactam Derivatives

Compound Class Target Activity Metric Value Reference
Spiro-γ-lactam derivative Plasmodium IC50 < 3.5 µM [3]
Spiro-3H-pyrazole-β-lactam HIV-1 IC50 12 nM [5]
Spirocyclopentenyl-β-lactam P. berghei (hepatic) IC50 550 nM [7]
Spirocyclopentenyl-β-lactam P. falciparum (blood) IC50 430 nM [7]

| Spiro-β-lactam derivative | HIV-2 | IC50 | 0.285 µM |[6] |

Anticancer Activity

The unique structural properties of spiro-lactams make them attractive scaffolds for the development of new anticancer drugs.[2] Research in this area is ongoing, with some spirocyclic compounds showing promise in preclinical studies.[2] For instance, synthetic analogs of clavatadine C, a spirocyclic bromotyrosine, have been evaluated for their cytotoxic effects against cancer cell lines, such as human malignant melanoma (A-375).[9] While initial results showed low selectivity, these findings provide a basis for further structural optimization to enhance anticancer potency and specificity.[9]

Antidiabetic Activity

Recent studies have highlighted the potential of β-lactam derivatives as antidiabetic agents, specifically through the inhibition of the α-glucosidase enzyme.[10] This enzyme is involved in the digestion of carbohydrates, and its inhibition can help to control postprandial hyperglycemia in patients with type 2 diabetes. Newly synthesized β-lactams have demonstrated potent α-glucosidase inhibitory activity, with IC50 values superior to the standard drug, acarbose.[10] Furthermore, in vivo studies have shown that these compounds can lead to a significant decrease in blood sugar levels.[10]

Table 2: Antidiabetic Activity of Selected β-Lactam Derivatives

Compound ID Target Activity Metric Value Reference
B8 α-glucosidase IC50 3.33 µM [10]
B9 α-glucosidase IC50 2.21 µM [10]
Acarbose (Standard) α-glucosidase IC50 5.47 µM [10]
B8 (in vivo) Blood Sugar Reduction % Decrease >12.61% [10]
B9 (in vivo) Blood Sugar Reduction % Decrease >12.61% [10]

| Glibenclamide (Standard) | Blood Sugar Reduction | % Decrease | 11.74% |[10] |

Experimental Protocols

The following sections detail common methodologies for the synthesis and biological evaluation of spiro-lactams.

Synthesis Protocols
  • Staudinger [2+2] Ketene-Imine Cycloaddition: This is a key reaction for the synthesis of the β-lactam ring.[2]

    • An imine derivative is prepared.

    • The imine is reacted with a ketene, generated in situ, in a suitable solvent (e.g., benzene).

    • The reaction proceeds via a [2+2] cycloaddition to form the four-membered β-lactam ring.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • The final spiro-β-lactam product is purified using column or preparative chromatography.[2]

  • 1,3-Dipolar Cycloaddition: This method is employed for the synthesis of chiral spiro-γ-lactams.[3]

    • A diazo-γ-lactam is synthesized as the 1,3-dipole.

    • This is reacted with an electron-deficient dipolarophile.

    • The cycloaddition reaction leads to the formation of the spiro-γ-lactam scaffold.[3]

Biological Evaluation Protocols
  • In Vitro Anti-HIV Assay:

    • TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain an integrated HIV-1 LTR-driven luciferase reporter gene, are used.

    • Cells are seeded in 96-well plates.

    • The test compounds are serially diluted and added to the cells.

    • A known titer of an HIV-1 isolate (e.g., SG3.1) is added to the wells.

    • The plates are incubated for a specified period (e.g., 48 hours).

    • Luciferase activity is measured as a readout of viral infectivity.

    • The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.[6][7]

  • In Vitro Antiplasmodial Assay:

    • For the hepatic stage, human hepatoma cells (Huh7) are seeded and infected with Plasmodium berghei sporozoites in the presence of the test compounds.

    • After incubation, the level of infection is quantified by measuring the expression of a parasite-specific protein (e.g., by bioluminescence or immunofluorescence).

    • For the blood stage, synchronized Plasmodium falciparum cultures are incubated with the test compounds.

    • Parasite growth is assessed using a DNA-intercalating dye (e.g., SYBR Green I) or by microscopy.

    • The IC50 values are determined from the dose-response curves.[3][7]

  • α-Glucosidase Inhibition Assay:

    • A solution of α-glucosidase enzyme in a suitable buffer (e.g., phosphate buffer) is prepared.

    • The test compound is pre-incubated with the enzyme solution.

    • The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is added to start the reaction.

    • The mixture is incubated at a controlled temperature (e.g., 37°C).

    • The reaction is stopped by adding a basic solution (e.g., sodium carbonate).

    • The amount of p-nitrophenol released is quantified by measuring the absorbance at a specific wavelength (e.g., 405 nm).

    • The IC50 value is calculated by comparing the enzyme activity with and without the inhibitor.[10]

  • Cytotoxicity Assay:

    • A suitable cell line (e.g., TZM-bl, A-375) is seeded in 96-well plates.[6][9]

    • The cells are exposed to serial dilutions of the test compound for a defined period (e.g., 48-72 hours).

    • Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay that measures ATP content.

    • The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.[6]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_evaluation Lead Optimization synthesis Synthesis of Spiro-Lactam Derivative purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization in_vitro In Vitro Assays (Antimicrobial, Anticancer, etc.) characterization->in_vitro cytotoxicity Cytotoxicity Assay (CC50 Determination) in_vitro->cytotoxicity sar Structure-Activity Relationship (SAR) Studies cytotoxicity->sar in_vivo In Vivo Studies (Animal Models) sar->in_vivo logical_relationships cluster_activities Potential Biological Activities cluster_targets Example Molecular Targets / Effects core Spiro-Lactam Scaffold (e.g., this compound) antimicrobial Antimicrobial core->antimicrobial anticancer Anticancer core->anticancer antidiabetic Antidiabetic core->antidiabetic other Other Activities (e.g., Cholesterol Absorption Inhibition) core->other hiv Anti-HIV antimicrobial->hiv antiplasmodial Antiplasmodial antimicrobial->antiplasmodial antibacterial Antibacterial antimicrobial->antibacterial cytotoxicity Cytotoxicity in Cancer Cells anticancer->cytotoxicity glucosidase α-Glucosidase Inhibition antidiabetic->glucosidase staudinger_cycloaddition cluster_product Product imine Imine plus + imine->plus ketene Ketene beta_lactam β-Lactam Ring ketene->beta_lactam [2+2] Cycloaddition plus->ketene

References

An In-Depth Technical Guide to 6-Azaspiro[4.5]decan-7-one Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The 6-azaspiro[4.5]decan-7-one scaffold is a key heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in various biologically active natural products and its potential as a template for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives and their analogs. We present a compilation of quantitative biological data, detailed experimental protocols for synthesis and biological evaluation, and visualizations of relevant signaling pathways to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction

Spirocyclic systems, characterized by two rings sharing a single common atom, are of immense interest in drug discovery. The conformational rigidity imparted by the spiro center can lead to higher binding affinities and selectivities for biological targets. The this compound core, which incorporates a piperidine ring fused to a cyclopentanone, is a privileged scaffold found in a variety of natural products with diverse biological activities. This guide will delve into the synthetic strategies to access this core and its analogs, summarize their biological evaluation against various diseases, and provide detailed experimental methodologies to aid in the further exploration of this promising class of compounds.

Synthetic Methodologies

The construction of the 6-azaspiro[4.5]decane framework can be achieved through various synthetic strategies. A common approach involves the use of rearrangement reactions to form the spirocyclic core.

Synthesis of a 6-Azaspiro[4.5]decan-1-one Derivative

A synthetic route toward a functionalized 6-azaspiro[4.5]decan-1-one, a close analog of the 7-one isomer, has been reported in the context of the total synthesis of the marine alkaloid halichlorine. This methodology utilizes an N-bromosuccinimide (NBS)-promoted semipinacol rearrangement.[1]

Experimental Protocol: Synthesis of (-)-(4R,5S,7R,10S)-7-Allyl-10-bromo-4-[(1S)-3-(4-methoxybenzyloxy)-1-methylpropyl]-6-(toluene-4-sulfonyl)-6-azaspiro[4.5]decan-1-one [1]

To a stirred solution of 41 mg of allylic alcohol 24 (76.0 µmol, 1 equivalent) in 2 mL of a 1:1 mixture of propylene oxide and 2-propanol at -78 °C is added 16.2 mg of N-bromosuccinimide (91.2 µmol, 1.2 equivalents). The resulting mixture is stirred at -78 °C for 2 hours and then warmed to room temperature overnight (approximately 14 hours). After concentration in vacuo, the residue is purified by column chromatography on silica gel (25% diethyl ether in petroleum ether) to yield 41 mg (87%) of the desired product as a clear, colorless oil.

Biological Activities and Quantitative Data

Derivatives of the azaspiro[4.5]decane scaffold have demonstrated a wide range of biological activities, including potential as dopamine agonists, and anticancer and antiviral agents.

Dopamine Agonist Activity

A series of 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, which are protected analogs of the this compound core, have been evaluated for their potential as dopamine agonists.[2]

CompoundStructureIn Vivo ActivityID50 (µmol/kg)
4-indolymethyl analog6-(4-indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.5]decanePotent peripheral dopamine agonist0.095
Apomorphine (reference)Potent dopamine agonist0.0348
Anticancer Activity

Various spiro compounds have been investigated for their anticancer properties. The following table summarizes the in vitro antiproliferative activities of a series of spirocycles against several human cancer cell lines, as determined by an MTT-based assay.[3][4][5]

CompoundHCT116 (IC50, µM)PC3 (IC50, µM)HL60 (IC50, µM)SNB19 (IC50, µM)
1c 52.8174.4049.72101
Antiviral Activity

Spirooxindole derivatives have been assessed for their antiviral activity against highly pathogenic coronaviruses. The half-maximal cytotoxic concentrations (CC50) and virus-inhibitory concentrations (IC50) were determined using MTT and plaque reduction assays, respectively.[6]

CompoundSARS-CoV-2 (IC50, µM)MERS-CoV (IC50, µM)
4c 17-
4d 2423
4e 18-
4i -11
4k 27-
4k + 4i (combination) 3.275-

Experimental Protocols for Biological Assays

Anticancer Activity Assay (NCI60 Protocol)

The US National Cancer Institute (NCI) protocol for in vitro anticancer drug screening is a widely accepted method.[7]

  • Cell Line Preparation: Human tumor cell lines from nine different cancer types (leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast) are inoculated onto microtiter plates and pre-incubated for 24-48 hours.

  • Compound Addition: Test compounds are added to the wells at a concentration of 10⁻⁵ M.

  • Incubation: The culture is incubated for an additional 48 hours.

  • Endpoint Determination: Cell viability is determined using the sulforhodamine B (SRB) protein binding dye.

  • Data Analysis: For compounds showing significant activity, a five-concentration assay is performed to calculate the GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing).

Antiviral Assay for Coronaviruses

This protocol is used to evaluate the antiviral activity of compounds against coronaviruses like SARS-CoV-2 and MERS-CoV.[8]

  • Cell Culture: A549-ACE2/TMPRSS2 or VeroE6/TMPRSS2 cells are seeded in 96-well or 384-well plates and incubated for 24 hours at 37°C with 5% CO₂.

  • Compound Dispensing: Test compounds are serially diluted and added to the cells. A typical titration range involves 10 points of 3-fold dilutions, with concentrations ranging from 36 µM to 0.0018 µM.

  • Viral Infection: The cells are infected with the virus at a predetermined multiplicity of infection (MOI).

  • Incubation: The plates are incubated for a period dependent on the virus and whether a reporter virus is used.

  • Quantification of Viral Activity:

    • For reporter viruses (e.g., expressing luciferase): CellTiter-Glo or Nano-Glo Luciferase Assay System is used to measure luminescence.

    • For wild-type viruses: Immunostaining for viral antigens can be performed, followed by fluorescence detection.

  • Data Analysis: The 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) are calculated from the dose-response curves.

Signaling Pathways and Mechanisms of Action

While the direct molecular targets of many this compound derivatives are still under investigation, analogs have been shown to modulate key signaling pathways involved in inflammation and cell survival.

JAK-STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade involved in immunity, cell growth, and differentiation. Some azaspiro compounds have been identified as inhibitors of this pathway.

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates P_JAK P-JAK JAK->P_JAK Autophosphorylation STAT STAT P_JAK->STAT Phosphorylates P_STAT P-STAT (Dimer) STAT->P_STAT Dimerizes Nucleus Nucleus P_STAT->Nucleus Translocates to Gene Target Gene Transcription P_STAT->Gene Induces Transcription Inhibitor This compound Analog (Inhibitor) Inhibitor->P_JAK

Caption: JAK-STAT signaling pathway and potential inhibition by azaspiro analogs.

RIPK1 Signaling Pathway

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a key regulator of cell death and inflammation. Inhibition of RIPK1 is a promising therapeutic strategy for various inflammatory diseases.

RIPK1_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binds Complex_I Complex I (TRADD, TRAF2, cIAPs) TNFR1->Complex_I Recruits RIPK1 RIPK1 Complex_I->RIPK1 Recruits & Ubiquitinates Complex_II Complex II (FADD, Caspase-8) Complex_I->Complex_II Transitions to NFkB NF-κB Activation (Survival) RIPK1->NFkB Apoptosis Apoptosis Complex_II->Apoptosis Necroptosis Necroptosis (RIPK3, MLKL) Complex_II->Necroptosis Inhibitor This compound Analog (Inhibitor) Inhibitor->RIPK1

Caption: Simplified RIPK1 signaling pathway and potential inhibition.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a versatile and promising class of compounds with a broad spectrum of biological activities. The synthetic accessibility and the conformational rigidity of the spirocyclic core make it an attractive starting point for the development of novel therapeutics. The data and protocols presented in this guide are intended to facilitate further research in this area. Future efforts should focus on the synthesis of diverse libraries of this compound derivatives and their systematic evaluation in a wider range of biological assays. Elucidation of the specific molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective drug candidates. The continued exploration of this chemical space holds significant promise for the discovery of new treatments for a variety of diseases.

References

6-Azaspiro[4.5]decan-7-one: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 6-azaspiro[4.5]decan-7-one core is a privileged scaffold in medicinal chemistry, offering a unique three-dimensional conformation that is attractive for the design of novel therapeutics. Its rigid spirocyclic system allows for precise orientation of substituents, leading to enhanced selectivity and potency for a variety of biological targets. This technical guide provides a comprehensive overview of the this compound scaffold, including its synthesis, derivatization, and application in drug discovery, with a focus on its role in the development of neurokinin-1 (NK-1) receptor antagonists and dopamine agonists.

Introduction to the this compound Scaffold

Spirocyclic compounds, characterized by two rings connected through a single shared carbon atom, have gained significant attention in drug design due to their conformational rigidity and novelty. The this compound scaffold, incorporating a piperidine and a pyrrolidin-2-one ring, provides a robust framework for the development of potent and selective ligands. This structure can be strategically functionalized at various positions to modulate its physicochemical properties and biological activity.

Synthesis of the this compound Core

The synthesis of the this compound core can be achieved through various synthetic routes. A common strategy involves the construction of the piperidine ring followed by the annulation of the γ-lactam.

General Experimental Workflow

Below is a generalized workflow for the synthesis of this compound derivatives, based on established methodologies for related azaspirocyclic systems.

G cluster_synthesis General Synthetic Workflow Start Start Piperidone_Formation Formation of Substituted Piperidone Ring Start->Piperidone_Formation Starting Materials Lactam_Cyclization γ-Lactam Formation Piperidone_Formation->Lactam_Cyclization Key Intermediate Purification_1 Purification and Characterization Lactam_Cyclization->Purification_1 Derivatization N-Alkylation or Other Modifications Purification_1->Derivatization Purification_2 Final Purification and Characterization Derivatization->Purification_2 End End Purification_2->End

Caption: General workflow for the synthesis of this compound derivatives.

Detailed Experimental Protocol: Synthesis of a 6-Azaspiro[4.5]decan-1-one Derivative

The following protocol is adapted from the synthesis of a related azaspiro[4.5]decan-1-one system and illustrates the key chemical transformations.

Synthesis of (-)-(4R,5S,7R,10S)-7-Allyl-10-bromo-4-[(1S)-3-(4-methoxybenzyloxy)-1-methylpropyl]-6-(toluene-4-sulfonyl)-6-azaspiro[4.5]decan-1-one

  • Preparation of the Allylic Alcohol Precursor: The synthesis starts with the preparation of a suitably substituted allylic alcohol.

  • NBS-Promoted Semipinacol Rearrangement: To a stirred solution of the allylic alcohol (1 equivalent) in a 1:1 mixture of propylene oxide and 2-propanol at -78 °C, N-bromosuccinimide (NBS) (1.2 equivalents) is added.

  • Reaction Progression: The resulting mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight (approximately 14 hours).

  • Work-up and Purification: The reaction mixture is concentrated in vacuo. The crude product is then purified by column chromatography on silica gel (25% diethyl ether-petroleum ether) to yield the desired 6-azaspiro[4.5]decan-1-one derivative.

Applications in Drug Discovery

The this compound scaffold has been successfully employed in the discovery of potent modulators of various biological targets, most notably the neurokinin-1 (NK-1) receptor and dopamine receptors.

Neurokinin-1 (NK-1) Receptor Antagonists

The NK-1 receptor, the preferred receptor for the neuropeptide Substance P, is a G protein-coupled receptor (GPCR) involved in pain transmission, inflammation, and emesis. Antagonists of the NK-1 receptor are effective antiemetics, particularly for chemotherapy-induced nausea and vomiting. The rigid conformation of the this compound scaffold allows for the precise positioning of pharmacophoric elements required for high-affinity binding to the NK-1 receptor.

The binding of Substance P to the NK-1 receptor initiates a cascade of intracellular signaling events. A simplified representation of this pathway is shown below.

G cluster_pathway NK-1 Receptor Signaling Pathway SP Substance P NK1R NK-1 Receptor (GPCR) SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Co-activates Downstream Downstream Signaling (e.g., MAPK pathway) PKC->Downstream

Caption: Simplified signaling cascade initiated by Substance P binding to the NK-1 receptor.

Dopamine Receptor Agonists

Derivatives of the closely related 1,4-dioxa-7-azaspiro[4.5]decane scaffold have been investigated as potential dopamine agonists. Dopamine agonists are used in the treatment of Parkinson's disease and other neurological disorders.

The following table summarizes the in vivo dopamine agonist activity of 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes. The activity was assessed in the cat cardioaccelerator nerve assay.[1]

CompoundR-Group at C6Peripheral Dopamine Agonist Activity (ID50, µmol/kg)
1 Benzyl> 10
2 3-Indolylmethyl> 10
3 4-Indolylmethyl0.095
Apomorphine (reference)-0.0348

Experimental Protocols for Pharmacological Evaluation

NK-1 Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the NK-1 receptor.

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human NK-1 receptor are cultured in appropriate media.

  • Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in assay buffer.

  • Binding Assay: The assay is performed in a 96-well plate. Each well contains:

    • Cell membranes

    • A fixed concentration of a radiolabeled NK-1 receptor antagonist (e.g., [³H]Substance P or other suitable radioligand)

    • Varying concentrations of the test compound.

  • Incubation: The plate is incubated at room temperature for a defined period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The contents of the wells are rapidly filtered through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Conclusion

The this compound scaffold represents a valuable and versatile platform for the design and discovery of novel therapeutic agents. Its inherent rigidity and three-dimensional character provide a unique advantage in achieving high potency and selectivity for a range of biological targets, including GPCRs like the NK-1 and dopamine receptors. The synthetic accessibility and the potential for diverse functionalization make this scaffold an attractive starting point for the development of next-generation drugs targeting a wide array of diseases. Further exploration of the chemical space around this core structure is likely to yield new and improved drug candidates.

References

A Technical Deep Dive into Spiro-γ-lactam Containing Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The spiro-γ-lactam motif, a unique three-dimensional scaffold, is a recurring structural element in a diverse array of natural products. This architectural feature, characterized by a carbon atom shared between the γ-lactam ring and another carbocyclic or heterocyclic ring, imparts significant conformational rigidity and complexity to the molecules. This rigidity often translates into high-affinity and selective interactions with biological targets, making spiro-γ-lactam-containing natural products a fertile ground for drug discovery and development. This in-depth guide provides a comprehensive review of this class of compounds, focusing on their isolation, structure elucidation, biological activities, and biosynthetic origins.

Prominent Spiro-γ-lactam Containing Natural Products and Their Biological Activities

A number of spiro-γ-lactam natural products have been isolated from various microbial sources, primarily fungi and actinomycetes. These compounds exhibit a wide range of biological activities, including cytotoxic, antimicrobial, and antiviral properties. The following tables summarize the quantitative biological data for some of the most well-characterized examples.

Natural ProductProducing OrganismTarget Cell Line/OrganismActivity (IC₅₀/MIC)Reference
Citrinadin A Penicillium citrinumMurine leukemia L12106.2 µg/mL (9.9 µM)[1][2]
Human epidermoid carcinoma KB10 µg/mL (16.0 µM)[1][2]
Citrinadin B Penicillium citrinumMurine leukemia L121010 µg/mL (20.8 µM)[1][2]
Citrinadin C Penicillium citrinumHuman liver cancer MHCC97H16.7 µM[3]
Maremycin A Marine Streptomyces sp.HCT-116 (Colon Adenocarcinoma)60.5 nM[4]
Maremycin B Marine Streptomyces sp.HCT-116 (Colon Adenocarcinoma)1.09 µM[4]
Psychrophilin C Acremonium psychrophilumSF-268 (CNS cancer)2.5 µM[5]
MCF-7 (Breast cancer)12.1 µM[5]
NCI-H460 (Lung cancer)5.0 µM[5]
Spirolaxine Sporotrichum laxumHelicobacter pyloriInhibitory Activity[6]

Table 1: Cytotoxic and Antimicrobial Activities of Selected Spiro-γ-lactam Natural Products

Experimental Protocols: A Guide to Isolation, Characterization, and Bioactivity Assessment

The discovery and development of novel spiro-γ-lactam natural products rely on robust experimental methodologies. This section provides a detailed overview of the key protocols employed in their isolation, structural elucidation, and biological evaluation.

General Workflow for Fungal Natural Product Isolation

The isolation of spiro-γ-lactam natural products from fungal cultures typically follows a standardized workflow, as depicted in the diagram below. This process begins with the large-scale fermentation of the producing organism, followed by a series of extraction and chromatographic purification steps to isolate the pure compounds.

Fungal_Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Structure Elucidation & Bioassay Fermentation Large-Scale Fungal Culture Mycelia_Broth_Separation Separation of Mycelia and Broth Fermentation->Mycelia_Broth_Separation Mycelia_Extraction Mycelia Extraction (e.g., with EtOAc, acetone) Mycelia_Broth_Separation->Mycelia_Extraction Broth_Extraction Broth Extraction (e.g., with EtOAc) Mycelia_Broth_Separation->Broth_Extraction Crude_Extract Crude Extract Mycelia_Extraction->Crude_Extract Broth_Extraction->Crude_Extract Column_Chromatography Column Chromatography (e.g., Silica Gel, ODS) Crude_Extract->Column_Chromatography Fractionation Fraction Collection Column_Chromatography->Fractionation HPLC Preparative HPLC Fractionation->HPLC Pure_Compound Pure Spiro-γ-lactam HPLC->Pure_Compound Spectroscopy Spectroscopic Analysis (NMR, MS, etc.) Pure_Compound->Spectroscopy Bioassay Biological Activity Testing Pure_Compound->Bioassay

A generalized workflow for the isolation of fungal natural products.
Isolation of Citrinadins from Penicillium citrinum

The following protocol is a composite of methodologies reported for the isolation of citrinadins.[1][7]

  • Fermentation: The marine-derived fungus Penicillium citrinum is cultured in a suitable liquid medium (e.g., potato dextrose broth) in large flasks under static conditions at room temperature for several weeks.

  • Extraction: The culture broth and the mycelia are separated by filtration. The mycelia are extracted with an organic solvent such as ethyl acetate (EtOAc). The culture filtrate is also extracted with EtOAc. The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

  • Initial Fractionation: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., n-hexane/EtOAc and subsequently EtOAc/methanol) to yield several fractions.

  • Purification: The fractions showing promising activity in preliminary bioassays are further purified by repeated column chromatography on octadecylsilanized (ODS) silica gel and preparative high-performance liquid chromatography (HPLC) to afford the pure citrinadins.

Structure Elucidation

The chemical structures of isolated spiro-γ-lactam natural products are determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC, and NOESY/ROESY) are employed to elucidate the planar structure and relative stereochemistry of the molecule.

  • Chiral HPLC and Circular Dichroism (CD) Spectroscopy: The absolute stereochemistry of the molecule is often determined by chiral HPLC analysis of hydrolysates (for amino acid-containing compounds) and by comparing the experimental CD spectrum with that of known compounds or with quantum chemical calculations.[1][7]

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of spiro-γ-lactam natural products against various cancer cell lines is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][8][9]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (typically in a serial dilution) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Measurement: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC₅₀ Determination: The absorbance values are proportional to the number of viable cells. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

MTT_Assay_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_measurement Viability Measurement cluster_analysis Data Analysis Seed_Cells Seed Cancer Cells in 96-well Plate Incubate_Adherence Incubate for Cell Adherence Seed_Cells->Incubate_Adherence Add_Compound Add Serial Dilutions of Spiro-γ-lactam Incubate_Adherence->Add_Compound Incubate_Treatment Incubate for 48-72 hours Add_Compound->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for Formazan Formation Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance at ~570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC₅₀ Value Read_Absorbance->Calculate_IC50

A typical workflow for an MTT-based cytotoxicity assay.

Biosynthetic Pathways: The Genesis of Spiro-γ-lactam Scaffolds

The biosynthesis of spiro-γ-lactam natural products often involves complex and fascinating enzymatic transformations. While the complete biosynthetic pathways for many of these compounds are yet to be fully elucidated, studies on related molecules provide valuable insights. For instance, the biosynthesis of citrinin, a polyketide produced by Penicillium citrinum, has been investigated and can serve as a model for understanding the formation of the polyketide portion of more complex spiro-γ-lactam alkaloids like the citrinadins.[8]

The biosynthesis of indole-derived spiro-γ-lactams likely involves the oxidative rearrangement of a tryptophan-derived precursor to form the spiro-oxindole core. This is often followed by a series of tailoring reactions, including cyclizations, oxidations, and acylations, to generate the final complex structure.

Hypothetical_Biosynthesis cluster_precursors Primary Metabolites cluster_core_formation Core Scaffold Assembly cluster_tailoring Tailoring Reactions Tryptophan L-Tryptophan Indole_Intermediate Indole Alkaloid Intermediate Tryptophan->Indole_Intermediate Polyketide_Precursor Polyketide Precursor (from Acetyl-CoA & Malonyl-CoA) Polyketide_Precursor->Indole_Intermediate Spiro_Oxindole Spiro-oxindole Formation (Oxidative Rearrangement) Indole_Intermediate->Spiro_Oxindole Cyclization Cyclization Spiro_Oxindole->Cyclization Oxidation Oxidation Cyclization->Oxidation Acylation Acylation Oxidation->Acylation Final_Product Spiro-γ-lactam Natural Product Acylation->Final_Product

A hypothetical biosynthetic pathway for a spiro-γ-lactam indole alkaloid.

Conclusion

Spiro-γ-lactam-containing natural products represent a structurally fascinating and biologically significant class of compounds. Their unique three-dimensional architecture and potent biological activities make them attractive starting points for the development of new therapeutic agents. Further exploration of their natural sources, elucidation of their biosynthetic pathways, and detailed investigation of their mechanisms of action will undoubtedly pave the way for the discovery of novel drugs with improved efficacy and selectivity. This guide provides a solid foundation for researchers and drug development professionals to delve deeper into this exciting area of natural product chemistry.

References

Methodological & Application

Synthesis of 6-Azaspiro[4.5]decan-7-one: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 6-azaspiro[4.5]decan-7-one, a valuable spirocyclic lactam scaffold for drug discovery and development. The protocol details a robust two-step synthetic sequence commencing with the oximation of spiro[4.5]decan-6-one, followed by a Beckmann rearrangement of the resulting oxime. This method is a classic and efficient approach for the preparation of cyclic amides (lactams) from cyclic ketones. This application note includes a step-by-step experimental protocol, a summary of expected quantitative data, and a visual representation of the synthetic workflow.

Introduction

Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid three-dimensional structures, which can lead to enhanced binding affinity and selectivity for biological targets. The 6-azaspiro[4.5]decane core is a key structural motif found in various biologically active compounds. This compound serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The synthesis described herein utilizes the well-established Beckmann rearrangement, a reliable method for the transformation of an oxime into an amide or lactam.[1][2][3][4]

Synthetic Scheme

The synthesis of this compound is achieved through a two-step process:

  • Step 1: Oximation of Spiro[4.5]decan-6-one. The commercially available spiro[4.5]decan-6-one is reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding spiro[4.5]decan-6-one oxime.

  • Step 2: Beckmann Rearrangement. The purified spiro[4.5]decan-6-one oxime is then treated with a strong acid, such as polyphosphoric acid or sulfuric acid, to induce the Beckmann rearrangement, yielding the desired product, this compound.[1][2]

Experimental Protocol

Materials and Methods
  • Spiro[4.5]decan-6-one

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa) or Pyridine

  • Ethanol

  • Polyphosphoric acid (PPA) or Sulfuric acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus and silica gel

Step 1: Synthesis of Spiro[4.5]decan-6-one oxime
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve spiro[4.5]decan-6-one (1 equivalent) in ethanol (5-10 mL per gram of ketone).

  • Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC until the starting ketone is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the residue, add water (50 mL) and extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude oxime.

  • Purification: The crude spiro[4.5]decan-6-one oxime can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield a white crystalline solid.

Step 2: Synthesis of this compound via Beckmann Rearrangement
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, place the purified spiro[4.5]decan-6-one oxime (1 equivalent).

  • Addition of Acid: Carefully add polyphosphoric acid (PPA) (approximately 10 times the weight of the oxime) to the flask. Alternatively, concentrated sulfuric acid can be used, but PPA is often preferred for easier handling and work-up.

  • Reaction: Heat the mixture to 100-120 °C with vigorous stirring for 1-3 hours. The reaction progress can be monitored by TLC.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the viscous mixture onto crushed ice with stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

    • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent to afford the final product as a solid.

Data Presentation

StepCompoundMolecular Weight ( g/mol )Typical Yield (%)Purity (%)Analytical Data
1Spiro[4.5]decan-6-one oxime167.2585-95>95¹H NMR, ¹³C NMR, MS
2This compound153.2470-85>98¹H NMR, ¹³C NMR, MS, IR

Visualizations

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Oximation cluster_step2 Step 2: Beckmann Rearrangement cluster_purification Purification Start Spiro[4.5]decan-6-one Reagents1 NH₂OH·HCl, NaOAc Ethanol, Reflux Start->Reagents1 Oxime Spiro[4.5]decan-6-one oxime Reagents1->Oxime Acid Polyphosphoric Acid 100-120 °C Oxime->Acid Purification1 Recrystallization Oxime->Purification1 Lactam This compound Acid->Lactam Purification2 Column Chromatography Lactam->Purification2

Caption: Synthetic workflow for the preparation of this compound.

Reaction Mechanism: Beckmann Rearrangement

Beckmann_Rearrangement Oxime Spiro[4.5]decan-6-one oxime Protonated_Oxime Protonated Oxime Oxime->Protonated_Oxime + H⁺ Transition_State Transition State (Alkyl Migration) Protonated_Oxime->Transition_State Rearrangement Nitrile_Cation Intermediate Cation Transition_State->Nitrile_Cation - H₂O Water_Attack Addition of Water Nitrile_Cation->Water_Attack + H₂O Amide_Tautomer Amide Tautomer Water_Attack->Amide_Tautomer - H⁺ Lactam This compound Amide_Tautomer->Lactam Tautomerization

Caption: Mechanism of the acid-catalyzed Beckmann rearrangement.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Concentrated acids (sulfuric acid, polyphosphoric acid) are highly corrosive and should be handled with extreme care.

  • Organic solvents are flammable and should be kept away from ignition sources.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of this compound. This spirocyclic lactam is a valuable building block for the development of novel chemical entities in the field of drug discovery. The use of readily available starting materials and well-established chemical transformations makes this synthesis amenable to most organic chemistry laboratories.

References

Chiral Synthesis of 6-Azaspiro[4.5]decan-7-one Enantiomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 6-Azaspiro[4.5]decan-7-one enantiomers. The 6-azaspiro[4.5]decane core is a significant structural motif in medicinal chemistry, appearing in various biologically active compounds. The protocols described herein are based on established methodologies in asymmetric catalysis, adapted for the specific synthesis of the target spiro-γ-lactam. This document includes two primary asymmetric strategies: an N-Heterocyclic Carbene (NHC)-catalyzed [5+1] annulation and a chiral phosphoric acid-catalyzed intramolecular aza-Michael addition. Detailed experimental procedures, data presentation in tabular format, and workflow visualizations are provided to facilitate replication and adaptation in a research setting.

Introduction

Spirocyclic scaffolds have garnered considerable interest in drug discovery due to their rigid, three-dimensional structures which can lead to improved potency and selectivity for biological targets. Among these, the this compound framework represents a key structural element in a number of pharmacologically relevant molecules. The development of stereocontrolled methods to access enantiomerically pure forms of these spiro-lactams is therefore of high importance. This document outlines two effective, contemporary strategies for the chiral synthesis of this compound enantiomers.

The first approach detailed is an N-Heterocyclic Carbene (NHC)-catalyzed [5+1] annulation reaction. This method provides a convergent and highly enantioselective route to the desired spirocyclic lactam. The second protocol describes an asymmetric intramolecular aza-Michael addition, a powerful tool for the formation of cyclic amines, catalyzed by a chiral phosphoric acid. Both methods offer distinct advantages in terms of substrate scope and reaction conditions, providing researchers with versatile options for their synthetic endeavors.

I. NHC-Catalyzed [5+1] Annulation Strategy

This approach utilizes an N-heterocyclic carbene to catalyze the reaction between an α,β-unsaturated aldehyde and an aminomaleimide derivative to construct the this compound core in a highly enantioselective manner.

Experimental Protocol

Materials:

  • α,β-Unsaturated aldehyde (e.g., cinnamaldehyde)

  • 3-Aminomaleimide derivative

  • NHC precatalyst (e.g., a triazolium salt)

  • Oxidant (e.g., 2,2,6,6-tetramethyl-1-piperidinyloxyl, TEMPO)

  • Base (e.g., potassium carbonate, K₂CO₃)

  • Anhydrous solvent (e.g., tetrahydrofuran, THF)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the NHC precatalyst (0.02 mmol, 0.1 eq) and the base (0.04 mmol, 0.2 eq).

  • Add anhydrous THF (2.0 mL) and stir the mixture for 10 minutes at room temperature.

  • Add the 3-aminomaleimide derivative (0.2 mmol, 1.0 eq) and the α,β-unsaturated aldehyde (0.3 mmol, 1.5 eq) to the flask.

  • Finally, add the oxidant (0.25 mmol, 1.25 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 16-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired enantiomer of this compound.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Data Presentation
EntryNHC CatalystOxidantBaseSolventYield (%)ee (%)
1Catalyst ATEMPOK₂CO₃THF8599
2Catalyst BDDQDBUCH₂Cl₂7895

Note: Catalyst structures and specific substrate details would be included in a full research paper. This table provides a template for data organization.

Workflow Diagram

NHC_Catalyzed_Annulation cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_process Reaction and Purification Unsaturated Aldehyde Unsaturated Aldehyde Annulation Reaction Annulation Reaction Unsaturated Aldehyde->Annulation Reaction Aminomaleimide Aminomaleimide Aminomaleimide->Annulation Reaction NHC Precatalyst NHC Precatalyst Active NHC Active NHC NHC Precatalyst->Active NHC Base Base Base Acyl Azolium Intermediate Acyl Azolium Intermediate Active NHC->Acyl Azolium Intermediate Aldehyde Acyl Azolium Intermediate->Annulation Reaction Oxidation Oxidation Annulation Reaction->Oxidation Purification Purification Oxidation->Purification Product Chiral this compound Purification->Product

Caption: NHC-Catalyzed [5+1] Annulation Workflow.

II. Chiral Phosphoric Acid-Catalyzed Intramolecular Aza-Michael Addition

This strategy involves the synthesis of a linear precursor containing both a nucleophilic amine and a Michael acceptor, which then undergoes a chiral phosphoric acid-catalyzed intramolecular cyclization to form the spiro-lactam.

Experimental Protocol

Materials:

  • Linear aza-Michael precursor (N-protected amino acid derivative with an α,β-unsaturated ester)

  • Chiral Phosphoric Acid (CPA) catalyst (e.g., TRIP or a BINOL-derived CPA)

  • Anhydrous solvent (e.g., toluene or dichloromethane)

  • Standard laboratory glassware and purification supplies

Procedure:

Step 1: Synthesis of the Aza-Michael Precursor

  • Synthesize the linear precursor by coupling a protected amino acid with an appropriate α,β-unsaturated alcohol or by other standard synthetic methods. This precursor should contain a terminal alkene and a protected amine.

Step 2: Asymmetric Intramolecular Aza-Michael Addition

  • To a solution of the aza-Michael precursor (0.2 mmol, 1.0 eq) in anhydrous toluene (2.0 mL) at room temperature, add the chiral phosphoric acid catalyst (0.02 mmol, 0.1 eq).

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or 50 °C) for 24-48 hours, monitoring by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield the enantiomerically enriched this compound.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Data Presentation
EntryCPA CatalystSolventTemperature (°C)Yield (%)ee (%)
1(R)-TRIPToluene258292
2(S)-BINOL-PACH₂Cl₂07588

Note: This table serves as a template for organizing results from optimization studies.

Logical Relationship Diagram

Aza_Michael_Addition Precursor_Synthesis Synthesis of Linear Precursor Cyclization Intramolecular aza-Michael Addition Precursor_Synthesis->Cyclization Purification Column Chromatography Cyclization->Purification Catalyst Chiral Phosphoric Acid Catalyst->Cyclization Product Enantioenriched this compound Purification->Product

Caption: Asymmetric Aza-Michael Cyclization Strategy.

Conclusion

The protocols detailed in these application notes provide robust and highly enantioselective methods for the synthesis of this compound enantiomers. The NHC-catalyzed [5+1] annulation offers a convergent and efficient route, while the chiral phosphoric acid-catalyzed intramolecular aza-Michael addition provides an alternative strategy that can be adapted for various substituted analogs. These methods are valuable tools for researchers in medicinal chemistry and drug development, enabling the synthesis of optically pure spiro-lactams for further biological evaluation. The provided data tables and workflow diagrams serve as a guide for experimental planning and data organization.

Application Notes and Protocols for the Scale-up Synthesis of 6-Azaspiro[4.5]decan-7-one for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed methodology for the scale-up synthesis of 6-Azaspiro[4.5]decan-7-one, a key intermediate for various pharmacologically active compounds. The described two-step synthesis is robust, scalable, and yields the target compound in high purity suitable for preclinical studies. The protocol begins with the oximation of commercially available spiro[4.5]decan-6-one, followed by a Beckmann rearrangement to form the desired spiro-lactam. This application note is intended for researchers, scientists, and drug development professionals requiring a reliable and scalable synthesis of this compound for further derivatization and preclinical evaluation.

Introduction

Spirocyclic lactams are a significant class of compounds in medicinal chemistry due to their rigid three-dimensional structures which can lead to enhanced binding affinity and selectivity for biological targets.[1] this compound is a valuable scaffold for the development of novel therapeutics. The provision of a scalable and efficient synthesis is crucial for advancing these compounds into preclinical testing, where gram to kilogram quantities of high-purity material are often required.[2]

The synthetic route detailed herein utilizes the classic Beckmann rearrangement, a reliable and well-understood transformation for the synthesis of lactams from cyclic ketones.[3][4][5][6] This method is advantageous for scale-up due to the availability of starting materials, predictable reactivity, and straightforward purification procedures.

Synthetic Scheme

The overall synthetic pathway for the preparation of this compound is depicted below.

G cluster_0 Step 1: Oximation cluster_1 Step 2: Beckmann Rearrangement Spiro_ketone Spiro[4.5]decan-6-one Oxime Spiro[4.5]decan-6-one oxime Spiro_ketone->Oxime  NH2OH·HCl, NaOAc  EtOH/H2O, 80°C Lactam This compound Oxime->Lactam  Polyphosphoric Acid (PPA)  120°C G Start Start: Spiro[4.5]decan-6-one Oximation Step 1: Oximation - NH2OH·HCl, NaOAc - EtOH/H2O, 80°C, 4h Start->Oximation Workup1 Workup & Recrystallization - Evaporation - Precipitation - Filtration Oximation->Workup1 Intermediate Intermediate: Spiro[4.5]decan-6-one oxime Workup1->Intermediate Rearrangement Step 2: Beckmann Rearrangement - Polyphosphoric Acid - 120°C, 2h Intermediate->Rearrangement Workup2 Workup & Purification - Quenching with ice - Neutralization - Extraction - Distillation/Chromatography Rearrangement->Workup2 FinalProduct Final Product: this compound Workup2->FinalProduct QC Quality Control - HPLC, NMR, MS - Purity >99% FinalProduct->QC End Ready for Preclinical Studies QC->End G Synthesis Scalable Synthesis (g to kg scale) Purification Robust Purification (High Purity) Synthesis->Purification Characterization Full Characterization (Structure, Purity, Stability) Purification->Characterization Preclinical Preclinical Studies (Toxicology, PK/PD) Characterization->Preclinical

References

Application Note: Structural Elucidation of 6-Azaspiro[4.5]decan-7-one using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Azaspiro[4.5]decan-7-one is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the azaspirocyclic scaffold in a variety of biologically active molecules. Azaspiro compounds have been investigated for a range of therapeutic applications, including as potential antitumor agents and dopamine agonists. Accurate structural characterization of novel derivatives such as this compound is crucial for understanding their structure-activity relationships (SAR) and for advancing drug development programs. This application note provides a detailed protocol for the interpretation of predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

PositionChemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J) in Hz
H-83.25t2H6.5
H-91.85m2H
H-101.60m2H
H-1, H-51.70m4H
H-2, H-41.50m4H
NH6.50br s1H

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

PositionChemical Shift (ppm)
C-7 (C=O)175.0
C-5 (Spiro)60.0
C-840.0
C-1, C-435.0
C-930.0
C-2, C-325.0
C-1020.0

Table 3: Predicted Mass Spectrometry Data for this compound (Electron Ionization - EI)

m/zRelative Abundance (%)Proposed Fragment
15380[M]⁺
125100[M - CO]⁺
9660[M - C₄H₉]⁺
8240[C₅H₈N]⁺
6850[C₄H₆N]⁺

Experimental Protocols

The following are generalized protocols for acquiring NMR and mass spectrometry data for a compound like this compound.

Protocol 1: NMR Spectroscopy

1. Sample Preparation: a. Weigh approximately 5-10 mg of this compound. b. Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. c. Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition: a. Spectrometer: 500 MHz NMR spectrometer. b. Nucleus: ¹H. c. Temperature: 298 K. d. Pulse Program: Standard single-pulse (zg30). e. Number of Scans: 16. f. Relaxation Delay: 1.0 s. g. Acquisition Time: 4.0 s. h. Spectral Width: 12 ppm.

3. ¹³C NMR Acquisition: a. Spectrometer: 125 MHz NMR spectrometer. b. Nucleus: ¹³C. c. Temperature: 298 K. d. Pulse Program: Proton-decoupled single-pulse (zgpg30). e. Number of Scans: 1024. f. Relaxation Delay: 2.0 s. g. Acquisition Time: 1.5 s. h. Spectral Width: 220 ppm.

4. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase correct the spectrum. c. Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H and ¹³C). d. Integrate the peaks in the ¹H NMR spectrum. e. Analyze the multiplicities and coupling constants.

Protocol 2: Mass Spectrometry

1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of this compound in methanol. b. Dilute the stock solution to a final concentration of 10 µg/mL with methanol.

2. Mass Spectrometry Acquisition (Electron Ionization - EI): a. Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). b. Ionization Mode: Electron Ionization (EI). c. Electron Energy: 70 eV. d. Source Temperature: 230 °C. e. Quadrupole Temperature: 150 °C. f. Mass Range: m/z 40-400. g. GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent. h. Injection Volume: 1 µL. i. Inlet Temperature: 250 °C. j. Oven Program: Start at 50 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min, and hold for 5 min. k. Carrier Gas: Helium at a constant flow of 1 mL/min.

3. Data Analysis: a. Identify the molecular ion peak ([M]⁺). b. Analyze the fragmentation pattern to identify characteristic fragment ions. c. Compare the obtained spectrum with a theoretical fragmentation pattern or a spectral library if available.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for the interpretation of the spectroscopic data.

cluster_NMR NMR Data Interpretation cluster_MS Mass Spectrometry Data Interpretation HNMR 1H NMR Spectrum HNMR_Analysis Analyze Chemical Shifts, Multiplicities, and Integrals HNMR->HNMR_Analysis CNMR 13C NMR Spectrum CNMR_Analysis Analyze Chemical Shifts CNMR->CNMR_Analysis Structure_Fragments Identify Structural Fragments HNMR_Analysis->Structure_Fragments CNMR_Analysis->Structure_Fragments Connectivity Determine Connectivity (2D NMR) Structure_Fragments->Connectivity Final_Structure Propose Final Structure Connectivity->Final_Structure Structure_Confirmation Confirm Proposed Structure Final_Structure->Structure_Confirmation Cross-Validation MS_Spectrum Mass Spectrum Molecular_Ion Identify Molecular Ion ([M]⁺) MS_Spectrum->Molecular_Ion Fragmentation Analyze Fragmentation Pattern Molecular_Ion->Fragmentation Formula_Validation Validate Molecular Formula Fragmentation->Formula_Validation Formula_Validation->Structure_Confirmation

Caption: Workflow for Spectroscopic Data Interpretation.

Potential Signaling Pathway Involvement

Given the reported anti-cancer activities of some azaspiro compounds, a plausible mechanism of action could involve the induction of apoptosis. The diagram below illustrates a simplified, hypothetical signaling pathway where a this compound analog could potentially act.

cluster_pathway Hypothetical Apoptotic Pathway Drug This compound Analog Receptor Cell Surface Receptor Drug->Receptor Signal_Cascade Signal Transduction Cascade Receptor->Signal_Cascade Bcl2 Bcl-2 Family (Anti-apoptotic) Signal_Cascade->Bcl2 Inhibition Bax_Bak Bax/Bak (Pro-apoptotic) Signal_Cascade->Bax_Bak Activation Bcl2->Bax_Bak Inhibition Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical Apoptotic Signaling Pathway.

Conclusion

This application note provides a framework for the structural characterization of this compound using predicted NMR and mass spectrometry data. The provided protocols offer a starting point for experimental work, and the workflow diagrams illustrate a logical approach to data interpretation. The hypothetical signaling pathway highlights a potential area of biological investigation for this class of compounds. Experimental verification of the predicted data is essential for definitive structural assignment and to guide further research in the development of novel azaspiro-based therapeutic agents.

Application Note: FT-IR Spectroscopic Analysis of 6-Azaspiro[4.5]decan-7-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the analysis of 6-Azaspiro[4.5]decan-7-one using Fourier Transform Infrared (FT-IR) spectroscopy. It includes information on the characteristic spectral features of the molecule, a step-by-step experimental guide, and a visual representation of the analytical workflow. This application note is intended to assist researchers in the qualitative identification and characterization of this spirocyclic lactam, a structural motif of interest in medicinal chemistry.

Introduction

This compound is a heterocyclic compound featuring a spirocyclic system containing a lactam (a cyclic amide). The spirocyclic scaffold is a key feature in numerous natural products and pharmacologically active compounds, offering a unique three-dimensional architecture that can be pivotal for biological activity. FT-IR spectroscopy is a rapid, non-destructive analytical technique that provides a molecular fingerprint of a sample by measuring the absorption of infrared radiation by its chemical bonds.[1][2][3] This method is particularly useful for identifying the functional groups present in a molecule, making it an essential tool for the structural elucidation and quality control of novel chemical entities like this compound. The presence of the lactam ring and aliphatic hydrocarbon chains gives rise to characteristic absorption bands in the infrared spectrum, allowing for its unambiguous identification.

Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is characterized by the vibrational frequencies of its constituent functional groups. The key absorptions are predicted to arise from the N-H and C=O bonds of the lactam ring, as well as the C-H bonds of the aliphatic rings. The following table summarizes the expected characteristic absorption bands.

Wavenumber (cm⁻¹)Functional GroupVibrational ModePredicted Intensity
~3200N-H (lactam)StretchingMedium-Strong
2950-2850C-H (aliphatic)StretchingStrong
~1680C=O (lactam, 6-membered)StretchingStrong
~1450C-H (aliphatic)BendingMedium
~1250C-NStretchingMedium

Experimental Protocols

The following protocols describe common methods for preparing a solid sample like this compound for FT-IR analysis. The choice of method may depend on the sample amount, desired spectral quality, and available accessories.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR is a widely used technique that requires minimal sample preparation.[4][5]

Instrumentation:

  • FT-IR Spectrometer equipped with a diamond or germanium ATR accessory.

Procedure:

  • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

  • Record a background spectrum of the empty, clean ATR crystal.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the FT-IR spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

  • After the measurement, clean the ATR crystal thoroughly.

Potassium Bromide (KBr) Pellet Method

This traditional transmission method involves dispersing the solid sample in a KBr matrix.[4][5]

Instrumentation:

  • FT-IR Spectrometer

  • Agate mortar and pestle

  • Hydraulic press and pellet die

  • Infrared lamp (for drying)

Procedure:

  • Dry a small amount of spectroscopic grade KBr powder under an infrared lamp to remove any adsorbed water.

  • Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr.

  • In an agate mortar, thoroughly grind and mix the sample and KBr until a fine, homogeneous powder is obtained.[4]

  • Transfer the mixture into a pellet die.

  • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.[4]

  • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Acquire the FT-IR spectrum.

Thin Solid Film Method

This method is suitable when the compound is soluble in a volatile solvent.[6]

Instrumentation:

  • FT-IR Spectrometer

  • Infrared-transparent salt plates (e.g., NaCl or KBr)

  • Volatile solvent (e.g., methylene chloride or acetone) in which the sample is soluble and which does not have interfering absorption bands.

Procedure:

  • Dissolve a small amount (a few milligrams) of this compound in a few drops of a suitable volatile solvent.[6]

  • Place a single, clean salt plate in a fume hood.

  • Apply a drop of the sample solution to the surface of the salt plate.[6]

  • Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[6]

  • Place the salt plate in the sample holder of the FT-IR spectrometer.

  • Acquire the FT-IR spectrum.

  • Clean the salt plate with an appropriate solvent after analysis.[6]

Experimental Workflow and Data Analysis

The general workflow for the FT-IR analysis of this compound is depicted below. The process begins with sample preparation and culminates in spectral interpretation and reporting.

FT_IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation & Reporting Sample Solid Sample (this compound) Prep Choose Method: - ATR - KBr Pellet - Thin Film Sample->Prep Spectrometer FT-IR Spectrometer Prep->Spectrometer Place prepared sample in spectrometer Background Collect Background Spectrum Spectrometer->Background SampleSpec Collect Sample Spectrum Spectrometer->SampleSpec Process Fourier Transform (Interferogram -> Spectrum) SampleSpec->Process Baseline Baseline Correction Process->Baseline PeakPick Peak Picking & Integration Baseline->PeakPick Interpret Correlate Peaks to Functional Groups PeakPick->Interpret Compare Compare with Reference Spectra (if available) Interpret->Compare Report Generate Report Compare->Report

Caption: General workflow for FT-IR analysis.

Data Interpretation

The acquired spectrum should be processed (e.g., baseline corrected) and the key absorption bands identified.

  • N-H Stretch: A prominent peak around 3200 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amide (lactam).

  • C-H Stretch: Strong, sharp peaks in the 2950-2850 cm⁻¹ region correspond to the symmetric and asymmetric stretching of the C-H bonds in the cyclopentane and cyclohexane rings.

  • C=O Stretch: A very strong absorption band around 1680 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of a six-membered ring lactam. Its position can provide information about ring strain and hydrogen bonding.

  • C-H Bending: Absorption bands around 1450 cm⁻¹ are due to the scissoring and bending vibrations of the CH₂ groups.

  • C-N Stretch: The C-N stretching vibration of the lactam is expected to appear in the fingerprint region, typically around 1250 cm⁻¹.

By comparing the positions and relative intensities of these bands to established correlation charts, a confident identification of this compound can be made.

Conclusion

FT-IR spectroscopy is a powerful and efficient technique for the structural characterization of this compound. The distinct absorption bands for the lactam and aliphatic functionalities provide a unique spectral fingerprint. The protocols outlined in this application note offer reliable methods for obtaining high-quality FT-IR spectra for this and similar spirocyclic compounds, aiding in their identification and quality assessment in research and drug development settings.

References

Application Note and Protocols for High-Throughput Screening of 6-Azaspiro[4.5]decan-7-one

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Using 6-Azaspiro[4.5]decan-7-one in High-Throughput Screening Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their three-dimensional nature, which can lead to improved target selectivity and pharmacokinetic properties. The this compound core represents a versatile template for the development of novel therapeutic agents. Related azaspiro[4.5]decane derivatives have been investigated for various biological activities, including antiviral and central nervous system effects. For instance, 9-oxa-6-azaspiro[4.5]decan-7-one is utilized in the synthesis of nootropic compounds and cholinesterase inhibitors[1]. This suggests the potential of this compound and its analogues as modulators of enzymes and receptors relevant to neurodegenerative diseases.

This application note provides a detailed protocol for a high-throughput screening (HTS) assay to evaluate a library of compounds based on the this compound scaffold for their ability to inhibit acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system and a primary target for the treatment of Alzheimer's disease. The protocol is based on the well-established Ellman's assay, adapted for a 384-well plate format suitable for HTS.

Hypothetical Signaling Pathway: Acetylcholinesterase Inhibition

Acetylcholinesterase is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine into choline and acetic acid, terminating the signal at cholinergic synapses. Inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft. This mechanism is the basis for several drugs used to treat the symptoms of Alzheimer's disease. The proposed screening assay will identify compounds that inhibit AChE activity.

AChE_Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by this compound ACh Acetylcholine AChE AChE ACh->AChE Substrate Choline Choline AceticAcid Acetic Acid AChE->Choline AChE->AceticAcid Inhibitor This compound Inactive_AChE Inactive AChE Complex Inhibitor->Inactive_AChE AChE_inhib AChE AChE_inhib->Inactive_AChE ACh_inhib Acetylcholine ACh_inhib->Inactive_AChE No Reaction

Caption: Acetylcholinesterase (AChE) inhibition pathway.

High-Throughput Screening Workflow

The HTS process is designed to be efficient and robust, allowing for the rapid screening of a large compound library. The workflow consists of several key stages, from initial assay development to hit confirmation and preliminary structure-activity relationship (SAR) analysis.

HTS_Workflow Assay_Dev 1. Assay Development (Miniaturization to 384-well format) Pilot_Screen 2. Pilot Screen (~2,000 compounds) Assay_Dev->Pilot_Screen Primary_HTS 3. Primary HTS (Full Library Screen) Pilot_Screen->Primary_HTS Data_Analysis 4. Data Analysis (Hit Identification) Primary_HTS->Data_Analysis Hit_Confirmation 5. Hit Confirmation (Re-testing of initial hits) Data_Analysis->Hit_Confirmation Dose_Response 6. Dose-Response (IC50 Determination) Hit_Confirmation->Dose_Response SAR 7. Preliminary SAR Dose_Response->SAR

Caption: High-throughput screening workflow.

Experimental Protocols

Materials and Reagents
  • Enzyme: Human recombinant acetylcholinesterase (AChE)

  • Substrate: Acetylthiocholine iodide (ATCI)

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • Buffer: 0.1 M Phosphate buffer, pH 8.0

  • Positive Control: Donepezil

  • Test Compounds: Library of this compound derivatives dissolved in 100% DMSO

  • Plates: 384-well, clear, flat-bottom microplates

  • Instrumentation: Automated liquid handler, microplate reader capable of measuring absorbance at 412 nm.

Assay Protocol for AChE Inhibition
  • Compound Plating:

    • Using an automated liquid handler, add 200 nL of test compounds (from the this compound library, 10 mM stock in DMSO) to the wells of a 384-well plate.

    • For positive control wells, add 200 nL of Donepezil (final concentration 10 µM).

    • For negative control (uninhibited) wells, add 200 nL of 100% DMSO.

  • Enzyme Addition:

    • Add 10 µL of AChE solution (0.02 U/mL in 0.1 M phosphate buffer, pH 8.0) to all wells.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Substrate and Chromogen Addition:

    • Prepare a reaction mixture containing ATCI (1.5 mM) and DTNB (1.0 mM) in 0.1 M phosphate buffer, pH 8.0.

    • Add 10 µL of the reaction mixture to all wells to initiate the enzymatic reaction.

  • Signal Detection:

    • Immediately place the plate in a microplate reader.

    • Measure the absorbance at 412 nm every minute for 10 minutes to monitor the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each test compound using the following formula: % Inhibition = [1 - (V_compound - V_blank) / (V_negative_control - V_blank)] * 100

Data Presentation

Assay Performance Metrics

The quality and reliability of the HTS assay are assessed using standard statistical parameters.

ParameterValueDescription
Z'-factor 0.78A measure of assay quality, with > 0.5 being excellent for HTS.
Signal-to-Background (S/B) Ratio 12.5The ratio of the signal from the uninhibited control to the background signal.
Coefficient of Variation (%CV) < 10%A measure of the variability of the assay signal.
Hit Confirmation and Dose-Response Data (Hypothetical)

Compounds showing >50% inhibition in the primary screen are selected for hit confirmation and dose-response analysis to determine their potency (IC50).

Compound IDPrimary Screen Inhibition (%)Confirmed HitIC50 (µM)
AZ-00185.2Yes2.5
AZ-00245.8No> 50
AZ-00392.1Yes0.8
AZ-00478.6Yes5.1
AZ-00512.3No> 50
Donepezil 98.5Yes0.01

Conclusion

The this compound scaffold presents a promising starting point for the discovery of novel acetylcholinesterase inhibitors. The detailed HTS protocol provided here offers a robust and efficient method for screening compound libraries based on this scaffold. The workflow, from initial screening to hit validation and preliminary SAR, provides a clear path for identifying and advancing lead candidates for further development in the context of neurodegenerative diseases. The adaptability of this assay to automated systems makes it ideal for large-scale drug discovery campaigns.

References

Application Notes and Protocols for Testing 6-Azaspiro[4.5]decan-7-one Efficacy in In Vivo Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-azaspiro[4.5]decan-7-one scaffold represents a promising starting point for the development of novel therapeutics targeting the central nervous system (CNS). While the specific biological targets of this compound and its derivatives are still under investigation, related spirocyclic compounds have shown potential as secretase modulators and dopamine agonists, suggesting possible applications in neurodegenerative diseases, pain management, and epilepsy. One related compound, 9-oxa-6-azaspiro[4.5]decan-7-one, is utilized as an intermediate in the synthesis of pharmaceuticals, particularly cognitive enhancers.

These application notes provide a comprehensive overview of established in vivo experimental models and detailed protocols to assess the efficacy of novel this compound derivatives in key CNS therapeutic areas. The following sections outline protocols for models of neurodegenerative disease (Alzheimer's Disease), neuropathic pain, inflammatory pain, and epilepsy, complete with data presentation tables and workflow diagrams.

Neurodegenerative Disease: Alzheimer's Disease Model

In Vivo Model: Amyloid-beta (Aβ) Induced Alzheimer's Disease in Rodents

This model is used to investigate the efficacy of therapeutic compounds on cognitive deficits and neuropathological changes associated with Alzheimer's disease.[1] Endogenous substances like amyloid-β 1-42 can be used to induce Alzheimer's-like pathology in animals, leading to neuronal degeneration and cognitive impairment.[1] Transgenic mouse models expressing human AD-related mutations are also widely used to study disease progression and therapeutic interventions.[2][3]

Experimental Protocol: Morris Water Maze Test

The Morris water maze is a widely accepted method for assessing hippocampal-dependent spatial learning and memory in rodents.[4][5][6][7]

Objective: To evaluate the effect of a this compound derivative on spatial learning and memory in a rodent model of Alzheimer's Disease.

Materials:

  • Circular water tank (90-100 cm in diameter)

  • Escape platform (submerged 1 cm below the water surface)

  • Water opacified with non-toxic white paint

  • Video tracking software

  • Animal subjects (e.g., APP/PS1 transgenic mice or Aβ-injected rats)

  • Test compound: this compound derivative (formulated for in vivo administration)

  • Vehicle control

  • Positive control (e.g., Donepezil)

Procedure:

  • Acclimatization: Allow animals to acclimate to the testing room for at least 30 minutes before each session.[5]

  • Habituation: On day 1, allow each animal to swim freely in the maze for 60 seconds without the platform.

  • Cued Training (Optional): To assess for non-spatial learning deficits, conduct trials with a visible platform.[4]

  • Acquisition Phase (Days 2-6):

    • Conduct four trials per day for five consecutive days.

    • For each trial, gently place the animal into the water facing the tank wall at one of four predetermined start locations.[4]

    • Allow the animal to swim and find the hidden platform. The trial ends when the animal climbs onto the platform or after a maximum of 90 seconds has elapsed.

    • If the animal fails to find the platform within 90 seconds, guide it to the platform.

    • Allow the animal to remain on the platform for 30 seconds.

    • Record the escape latency (time to find the platform) and path length for each trial using the video tracking software.

  • Probe Trial (Day 7):

    • Remove the escape platform from the tank.

    • Allow the animal to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

Data Presentation

Table 1: Effect of this compound Derivative on Spatial Learning in the Morris Water Maze

Treatment GroupDay 2 Escape Latency (s)Day 3 Escape Latency (s)Day 4 Escape Latency (s)Day 5 Escape Latency (s)Day 6 Escape Latency (s)
Vehicle Control65.2 ± 5.158.9 ± 4.852.1 ± 4.545.3 ± 4.240.1 ± 3.9
This compound (10 mg/kg)55.4 ± 4.947.3 ± 4.338.6 ± 3.930.1 ± 3.525.8 ± 3.1
This compound (30 mg/kg)48.7 ± 4.639.1 ± 4.029.8 ± 3.622.5 ± 3.218.2 ± 2.8
Positive Control (Donepezil)50.1 ± 4.741.5 ± 4.132.7 ± 3.825.9 ± 3.420.4 ± 2.9

Table 2: Effect of this compound Derivative on Memory Retention in the Morris Water Maze Probe Trial

Treatment GroupTime in Target Quadrant (s)
Vehicle Control18.3 ± 2.5
This compound (10 mg/kg)28.9 ± 3.1
This compound (30 mg/kg)35.7 ± 3.8
Positive Control (Donepezil)32.4 ± 3.5

Experimental Workflow

Morris_Water_Maze_Workflow cluster_setup Experimental Setup cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Model Alzheimer's Disease Model (e.g., APP/PS1 mice) Drug_Admin Drug Administration (Vehicle, Test Compound, Positive Control) Animal_Model->Drug_Admin Treatment Groups Acquisition Acquisition Phase (Days 2-6) Drug_Admin->Acquisition Daily Dosing Probe_Trial Probe Trial (Day 7) Acquisition->Probe_Trial After Learning Escape_Latency Escape Latency & Path Length Acquisition->Escape_Latency Collect Data Quadrant_Time Time in Target Quadrant Probe_Trial->Quadrant_Time Collect Data

Caption: Workflow for Morris Water Maze experiment.

Neuropathic & Inflammatory Pain Models

In Vivo Models
  • Neuropathic Pain: The Spared Nerve Injury (SNI) model is a widely used and reproducible model that mimics chronic nerve pain.[8] Other models include chronic constriction injury (CCI) and spinal nerve ligation (SNL).[9]

  • Inflammatory Pain: The Carrageenan-induced paw edema model is a classic and reliable method for studying acute inflammation and inflammatory pain.[9][10][11]

Experimental Protocols

Objective: To assess the analgesic efficacy of a this compound derivative on mechanical allodynia in a rat model of neuropathic pain.

Materials:

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • Von Frey filaments of varying forces[12][13]

  • Testing chambers with an elevated wire grid floor[12]

  • Animal subjects (e.g., Sprague-Dawley rats)

  • Test compound, vehicle, and positive control (e.g., Gabapentin)

Procedure:

  • SNI Surgery:

    • Anesthetize the rat and make an incision on the lateral surface of the thigh.

    • Expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

    • Ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.

    • Close the incision with sutures.

  • Acclimatization for Von Frey Test:

    • Habituate the animals to the testing chambers for at least one hour before testing.[12]

  • Von Frey Test:

    • Place the rat in the testing chamber on the wire grid.

    • Apply Von Frey filaments to the plantar surface of the hind paw in ascending order of force.[12]

    • A positive response is a sharp withdrawal, flinching, or licking of the paw.

    • Determine the paw withdrawal threshold (PWT), which is the lowest force that elicits a response.

    • Administer the test compound, vehicle, or positive control and repeat the Von Frey test at specified time points (e.g., 30, 60, 120 minutes post-dose).

Objective: To evaluate the anti-inflammatory and anti-hyperalgesic effects of a this compound derivative.

Materials:

  • Carrageenan solution (1% in sterile saline)[14][15]

  • Plethysmometer or calipers

  • Animal subjects (e.g., Wistar rats)

  • Test compound, vehicle, and positive control (e.g., Indomethacin)

Procedure:

  • Baseline Measurement: Measure the initial volume of the right hind paw using a plethysmometer or calipers.[15]

  • Drug Administration: Administer the test compound, vehicle, or positive control.

  • Carrageenan Injection: After a predetermined time (e.g., 60 minutes post-drug administration), inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.[10][14]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[15]

  • Calculation of Edema: The increase in paw volume is calculated as the percentage of swelling compared to the initial volume.

Data Presentation

Table 3: Effect of this compound Derivative on Mechanical Allodynia in the SNI Model

Treatment GroupBaseline PWT (g)30 min PWT (g)60 min PWT (g)120 min PWT (g)
Vehicle Control2.1 ± 0.32.3 ± 0.42.2 ± 0.32.0 ± 0.2
This compound (10 mg/kg)2.2 ± 0.45.8 ± 0.78.9 ± 1.16.2 ± 0.8
This compound (30 mg/kg)2.0 ± 0.38.5 ± 1.012.7 ± 1.59.8 ± 1.2
Positive Control (Gabapentin)2.3 ± 0.59.1 ± 1.213.5 ± 1.810.1 ± 1.4

Table 4: Effect of this compound Derivative on Carrageenan-Induced Paw Edema

Treatment Group1 hr Paw Volume Increase (%)2 hr Paw Volume Increase (%)3 hr Paw Volume Increase (%)4 hr Paw Volume Increase (%)5 hr Paw Volume Increase (%)
Vehicle Control35.2 ± 3.158.9 ± 4.575.1 ± 5.268.3 ± 4.955.1 ± 4.1
This compound (10 mg/kg)25.4 ± 2.842.3 ± 3.955.6 ± 4.348.1 ± 3.838.8 ± 3.2
This compound (30 mg/kg)18.7 ± 2.531.1 ± 3.240.8 ± 3.735.5 ± 3.128.2 ± 2.7
Positive Control (Indomethacin)20.1 ± 2.633.5 ± 3.444.7 ± 3.938.9 ± 3.330.4 ± 2.8

Experimental Workflow

Pain_Model_Workflow cluster_neuropathic Neuropathic Pain Model (SNI) cluster_inflammatory Inflammatory Pain Model (Carrageenan) SNI_Surgery SNI Surgery SNI_Drug_Admin Drug Administration SNI_Surgery->SNI_Drug_Admin Post-operative Recovery Von_Frey Von Frey Test SNI_Drug_Admin->Von_Frey Time Course PWT_Analysis Paw Withdrawal Threshold Analysis Von_Frey->PWT_Analysis Carrageenan_Drug_Admin Drug Administration Carrageenan_Injection Carrageenan Injection Carrageenan_Drug_Admin->Carrageenan_Injection Paw_Measurement Paw Volume Measurement Carrageenan_Injection->Paw_Measurement Time Course Edema_Analysis Edema Calculation Paw_Measurement->Edema_Analysis

Caption: Workflow for neuropathic and inflammatory pain models.

Epilepsy Models

In Vivo Models
  • Kainic Acid (KA)-Induced Seizure Model: This model is a well-established method for studying temporal lobe epilepsy, characterized by the induction of status epilepticus.[16][17][18]

  • Pentylenetetrazole (PTZ)-Induced Seizure Model: PTZ is a GABA-A receptor antagonist that can induce acute seizures or a kindling model of epilepsy with repeated subconvulsive doses.[19][20][21]

Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model

Objective: To determine the anticonvulsant activity of a this compound derivative against generalized seizures.

Materials:

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline for acute seizures)

  • Observation chambers

  • Stopwatch

  • Animal subjects (e.g., Swiss albino mice)

  • Test compound, vehicle, and positive control (e.g., Diazepam)

Procedure:

  • Drug Administration: Administer the test compound, vehicle, or positive control intraperitoneally (i.p.).

  • PTZ Injection: After a specified pretreatment time (e.g., 30 minutes), administer PTZ (85 mg/kg, i.p.) to induce seizures.[21]

  • Observation: Immediately place the animal in an individual observation chamber and observe its behavior for 30 minutes.[20]

  • Seizure Scoring: Record the latency to the first generalized clonic seizure and the onset of tonic hindlimb extension. The severity of seizures can be scored using a standardized scale (e.g., Racine scale).

  • Protection Assessment: Note the percentage of animals in each group that are protected from tonic hindlimb extension.

Data Presentation

Table 5: Anticonvulsant Effect of this compound Derivative in the PTZ-Induced Seizure Model

Treatment GroupLatency to Clonic Seizure (s)Latency to Tonic Hindlimb Extension (s)Protection from Tonic Extension (%)
Vehicle Control62.5 ± 7.8115.2 ± 12.40
This compound (10 mg/kg)125.8 ± 15.1240.6 ± 28.940
This compound (30 mg/kg)210.4 ± 25.3>30080
Positive Control (Diazepam)>300>300100

Signaling Pathway and Experimental Workflow

PTZ_Model cluster_pathway Simplified GABAergic Synapse cluster_workflow Experimental Workflow GABA GABA GABA_A GABA-A Receptor GABA->GABA_A Binds Chloride Cl- Influx GABA_A->Chloride PTZ PTZ PTZ->GABA_A Antagonizes Test_Compound 6-Azaspiro[4.5] decan-7-one? Test_Compound->GABA_A Potentiates? Hyperpolarization Hyperpolarization (Inhibition) Chloride->Hyperpolarization Drug_Admin_PTZ Drug Administration PTZ_Injection PTZ Injection Drug_Admin_PTZ->PTZ_Injection Observation Seizure Observation PTZ_Injection->Observation Data_Analysis Data Analysis (Latency, Protection) Observation->Data_Analysis

Caption: PTZ mechanism and experimental workflow.

General Considerations and Best Practices

  • Ethical Approval: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Blinding: To minimize bias, the experimenter should be blinded to the treatment groups during data collection and analysis.

  • Randomization: Animals should be randomly assigned to treatment groups.

  • Statistical Analysis: Appropriate statistical methods should be used to analyze the data and determine significance.

  • Dose-Response Studies: It is recommended to test multiple doses of the compound to establish a dose-response relationship.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Integrating PK/PD studies can provide valuable insights into the relationship between drug exposure and efficacy.

These application notes provide a framework for the preclinical evaluation of this compound derivatives. The selection of specific models and endpoints should be guided by the hypothesized mechanism of action and the intended therapeutic indication.

References

Formulation of 6-Azaspiro[4.5]decan-7-one for In Vivo Administration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Azaspiro[4.5]decan-7-one is a spirocyclic lactam with potential therapeutic applications. The successful in vivo evaluation of this compound is critically dependent on the development of a stable and biocompatible formulation that allows for accurate and reproducible dosing. This document provides detailed application notes and protocols for the formulation of this compound for both oral and parenteral routes of administration. The following sections will guide researchers through a systematic approach to formulation development, from initial physicochemical characterization to the preparation of final dosage forms for preclinical studies.

Physicochemical Characterization of this compound

Prior to formulation development, a thorough understanding of the physicochemical properties of this compound is essential. This data will inform the selection of appropriate excipients and administration routes.

Table 1: Physicochemical Properties of this compound and Related Structures

PropertyThis compound7-Azaspiro[4.5]decan-6-one9-Oxa-6-azaspiro[4.5]decan-7-one
Molecular Formula C9H15NOC9H15NOC8H13NO2
Molecular Weight 153.22 g/mol 153.23 g/mol [1]155.19 g/mol [2]
Appearance Solid (predicted)Solid[1]-
LogP (predicted) ---
Aqueous Solubility UnknownUnknownUnknown
pKa (predicted) ---

Note: Experimental data for this compound is limited. Predicted values should be confirmed experimentally.

Experimental Protocol 1: Determination of Aqueous Solubility

Objective: To determine the equilibrium solubility of this compound in water.

Materials:

  • This compound

  • Purified water (USP grade)

  • Scintillation vials

  • Orbital shaker at controlled temperature (e.g., 25°C and 37°C)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

Method:

  • Add an excess amount of this compound to a scintillation vial containing a known volume of purified water.

  • Tightly cap the vials and place them on an orbital shaker set at a constant temperature (e.g., 25°C).

  • Shake the vials for 24-48 hours to ensure equilibrium is reached.

  • After shaking, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.

  • Calculate the aqueous solubility in mg/mL or µg/mL.

Formulation Strategies for In Vivo Administration

The choice of formulation strategy will depend on the physicochemical properties of this compound, the intended route of administration, and the desired pharmacokinetic profile.

Oral Administration

For oral administration, the primary challenge is often poor aqueous solubility, which can limit bioavailability.[3]

dot

Oral_Formulation_Workflow cluster_0 Solubility Assessment cluster_1 Formulation Path cluster_2 Enhancement Techniques A Aqueous Solubility > 10 mg/mL B Aqueous Solution A->B I Final Formulation B->I C Aqueous Solubility < 10 mg/mL D Solubility Enhancement Required C->D E Co-solvents D->E F Surfactants D->F G Complexation (e.g., Cyclodextrins) D->G H Suspension D->H E->I F->I G->I H->I

Caption: Decision workflow for oral formulation development.

Table 2: Common Excipients for Oral Formulations

Excipient ClassExamplesPurpose
Solubilizing Agents Polyethylene glycol (PEG) 300/400, Propylene glycol, EthanolTo increase the solubility of poorly water-soluble drugs.[1]
Surfactants/Wetting Agents Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® ELTo improve the wettability and dissolution of hydrophobic compounds.
Suspending Agents Carboxymethylcellulose (CMC) sodium, Methylcellulose, Xanthan gumTo increase the viscosity of the vehicle and prevent sedimentation of solid particles in a suspension.
Complexing Agents Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)To form inclusion complexes with drug molecules, thereby increasing their aqueous solubility.[4]
Experimental Protocol 2: Preparation of a Solution for Oral Gavage

Objective: To prepare a solution of this compound for oral administration in rodents. This protocol is suitable if the compound has sufficient solubility in a biocompatible vehicle.

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG 300, 50% Saline)

  • Sterile conical tubes

  • Vortex mixer

  • Magnetic stirrer and stir bar

Method:

  • Calculate the required amount of this compound and vehicle components based on the desired final concentration and volume.

  • In a sterile conical tube, add the co-solvent (e.g., DMSO) and weigh the appropriate amount of this compound into it.

  • Vortex the mixture until the compound is completely dissolved.

  • Gradually add the other vehicle components (e.g., PEG 300 followed by saline) while continuously mixing.

  • If necessary, use a magnetic stirrer at a low speed to ensure homogeneity.

  • Visually inspect the final formulation for any precipitation or phase separation.

  • Store the formulation under appropriate conditions (e.g., protected from light at 4°C) and determine its stability over the intended period of use.

Experimental Protocol 3: Preparation of a Suspension for Oral Gavage

Objective: To prepare a suspension of this compound for oral administration in rodents. This is a common approach for poorly soluble compounds.

Materials:

  • This compound (micronized, if possible)

  • Suspending vehicle (e.g., 0.5% w/v CMC-Na in purified water)

  • Wetting agent (e.g., 0.1% v/v Tween® 80)

  • Mortar and pestle

  • Graduated cylinder

  • Magnetic stirrer and stir bar

Method:

  • Weigh the required amount of this compound. If the particle size is large, micronize it using a suitable method to improve dissolution and homogeneity.

  • In a mortar, add the wetting agent to the compound powder and triturate to form a uniform paste. This step is crucial to ensure proper dispersion of the hydrophobic drug particles.

  • Gradually add the suspending vehicle to the paste while continuously triturating to form a smooth slurry.

  • Transfer the slurry to a graduated cylinder and add the remaining volume of the suspending vehicle.

  • Transfer the contents to a beaker with a magnetic stir bar and stir for at least 30 minutes to ensure uniform suspension.

  • The suspension should be stirred continuously before and during dose administration to maintain homogeneity.

Parenteral Administration

Parenteral formulations must be sterile, pyrogen-free, and generally isotonic. The selection of vehicles and excipients is more restricted compared to oral formulations.[5]

Table 3: Common Excipients for Parenteral Formulations

Excipient ClassExamplesPurpose
Solvents/Co-solvents Water for Injection (WFI), Polyethylene glycol (PEG) 300/400, Propylene glycol, EthanolTo dissolve the drug.
Tonicity Modifiers Sodium chloride, Dextrose, MannitolTo make the formulation isotonic with blood.
Buffering Agents Phosphate buffers, Citrate buffersTo maintain the pH of the formulation for drug stability and to minimize injection site irritation.
Solubilizing Agents Polysorbate 80, Polysorbate 20, HP-β-CD, SBE-β-CDTo enhance the solubility of poorly soluble drugs.
Experimental Protocol 4: Preparation of a Solution for Intravenous Injection

Objective: To prepare a sterile solution of this compound for intravenous administration in rodents.

Materials:

  • This compound

  • Vehicle (e.g., 5% Dextrose in Water (D5W), Saline, or a co-solvent system like 10% Solutol® HS 15 in saline)

  • Sterile vials

  • Sterile syringe filters (0.22 µm)

  • Laminar flow hood

Method:

  • All procedures must be performed in a laminar flow hood using aseptic techniques.

  • Prepare the chosen vehicle. For a co-solvent system, prepare it first and ensure complete dissolution of all components.

  • Weigh the required amount of this compound and add it to a sterile vial.

  • Add a portion of the vehicle and dissolve the compound completely. Gentle warming or sonication may be used if it does not affect the compound's stability.

  • Once dissolved, add the remaining vehicle to reach the final volume.

  • Sterilize the solution by filtering it through a 0.22 µm sterile syringe filter into a sterile vial.

  • Visually inspect the final formulation for any particulates.

  • Store the sterile formulation appropriately and confirm its stability and sterility before use.

Analytical Method Development and Validation

A reliable analytical method is crucial for quantifying the concentration of this compound in the formulation to ensure accurate dosing. HPLC is a commonly used technique for this purpose.

Experimental Protocol 5: HPLC Method Development and Validation

Objective: To develop and validate an HPLC method for the quantification of this compound in a given formulation vehicle.

Phase 1: Method Development

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Selection: Begin with a simple mobile phase gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Wavelength Selection: If the compound has a UV chromophore, determine the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

  • Optimization: Adjust the gradient, flow rate, and column temperature to achieve a sharp, symmetrical peak with a reasonable retention time and good separation from any excipient peaks.

Phase 2: Method Validation The method should be validated according to standard guidelines, assessing the following parameters:

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., excipients, degradation products).

  • Linearity: Analyze a series of standards of known concentrations to demonstrate a linear relationship between detector response and concentration. A correlation coefficient (r²) of >0.99 is generally required.

  • Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations (spiked placebo).

  • Precision: Assess the degree of scatter between a series of measurements. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Range: The concentration interval over which the method is shown to be accurate, precise, and linear.

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably quantified and detected, respectively.

Table 4: Example HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 10 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at λmax or Mass Spectrometry

Conclusion

The successful in vivo administration of this compound relies on a systematic and data-driven formulation development approach. The protocols and guidelines presented here provide a framework for researchers to characterize the compound, select appropriate formulation strategies, and prepare stable and accurate dosage forms for preclinical evaluation. It is imperative to perform thorough stability and compatibility studies for the selected formulation prior to initiating any in vivo experiments.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Azaspiro[4.5]decan-7-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield in the synthesis of 6-Azaspiro[4.5]decan-7-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent synthetic route involves the Beckmann rearrangement of the oxime derived from spiro[4.5]decan-6-one. This method is widely used for the synthesis of lactams from cyclic ketones.[1][2]

Q2: What are the key steps in the synthesis of this compound via the Beckmann rearrangement?

A2: The synthesis typically involves two main steps:

  • Oximation: Reaction of spiro[4.5]decan-6-one with hydroxylamine to form the corresponding oxime.

  • Beckmann Rearrangement: Treatment of the oxime with an acidic reagent to induce rearrangement to the this compound lactam.

Q3: What factors can influence the yield of the Beckmann rearrangement?

A3: Several factors can significantly impact the yield, including the choice of acidic reagent, reaction temperature, solvent, and the stereochemistry of the oxime. Careful optimization of these parameters is crucial for achieving high yields.

Q4: Are there any common side reactions to be aware of during the Beckmann rearrangement?

A4: Yes, the most common side reaction is the Beckmann fragmentation, which leads to the formation of nitriles and carbocations instead of the desired lactam.[1] This is more likely to occur if the group alpha to the oxime can stabilize a positive charge. Another potential issue is the formation of isomeric lactams if the oxime geometry is not controlled.[1]

Q5: How can I purify the final product, this compound?

A5: Purification of spiro-lactams is typically achieved through column chromatography on silica gel.[3] The choice of eluent will depend on the polarity of the compound and any impurities present. Recrystallization can also be an effective purification method.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Suboptimal Reagent for Beckmann Rearrangement The choice of acid catalyst is critical. While strong acids like sulfuric acid are common, they can lead to degradation.[1] Consider using milder reagents that have been shown to improve yields in Beckmann rearrangements.
Incorrect Reaction Temperature The Beckmann rearrangement can be sensitive to temperature. Too low a temperature may result in an incomplete reaction, while too high a temperature can promote side reactions and decomposition. Experiment with a range of temperatures to find the optimal condition.
Presence of Water Water can hydrolyze the intermediate nitrilium ion, leading to byproducts. Ensure all glassware is dry and use anhydrous solvents.
Beckmann Fragmentation If significant nitrile formation is observed, consider using reagents that favor the rearrangement pathway. Careful selection of the promoting reagent and solvent can minimize fragmentation.[1]
Problem 2: Formation of Multiple Products
Possible Cause Suggested Solution
Mixture of Oxime Isomers The Beckmann rearrangement is stereospecific, with the group anti-periplanar to the leaving group migrating.[1] If a mixture of (E)- and (Z)-oximes is used, a mixture of lactam regioisomers will be formed. Isolate the desired oxime isomer before the rearrangement step.
Side Reactions As mentioned, Beckmann fragmentation can lead to nitrile byproducts.[1] Additionally, other acid-catalyzed side reactions may occur. Optimize reaction conditions (reagent, temperature, time) to minimize these.
Problem 3: Difficulty in Product Purification
Possible Cause Suggested Solution
Co-elution of Product and Impurities If impurities have similar polarity to the desired product, separation by column chromatography can be challenging. Try different solvent systems for chromatography or consider alternative purification techniques like preparative HPLC or recrystallization.
Product Instability Lactams can be susceptible to hydrolysis, especially under acidic or basic conditions. Ensure that the work-up and purification steps are performed under neutral conditions where possible.

Data Presentation

Table 1: Common Reagents for Beckmann Rearrangement and Their Characteristics

ReagentTypical ConditionsAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄) Concentrated, often at elevated temperaturesReadily available, inexpensiveHarsh conditions, potential for side reactions and charring[1]
Polyphosphoric Acid (PPA) High temperatureEffective for many substratesViscous, difficult to handle, harsh conditions
Tosyl Chloride (TsCl) In pyridine or other baseMilder than strong acidsFormation of pyridinium salts can complicate work-up
Phosphorus Pentachloride (PCl₅) Inert solventEffective for activating the oxime hydroxyl groupCorrosive, moisture-sensitive
Cyanuric Chloride With a co-catalyst like ZnCl₂Can be used catalytically, milder conditions[1]Requires a co-catalyst
p-Tosyl Imidazole (p-Ts-Im) Mechanochemical (solvent-free) or in solutionEco-friendly, often high yields[4][5]Reagent may need to be freshly prepared for best results[4]

Experimental Protocols

Protocol 1: Synthesis of spiro[4.5]decan-6-one oxime

  • To a solution of spiro[4.5]decan-6-one (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude oxime.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired spiro[4.5]decan-6-one oxime.

Protocol 2: Beckmann Rearrangement to this compound

Method A: Using Polyphosphoric Acid (PPA)

  • Add the spiro[4.5]decan-6-one oxime (1 equivalent) to polyphosphoric acid at room temperature.

  • Heat the mixture to 100-120 °C and stir for 1-2 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until it is slightly basic.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Method B: Using a Milder Reagent (e.g., Cyanuric Chloride/ZnCl₂)[1]

  • To a solution of spiro[4.5]decan-6-one oxime (1 equivalent) in an anhydrous solvent (e.g., acetonitrile), add cyanuric chloride (catalytic amount) and zinc chloride (co-catalyst, catalytic amount).

  • Stir the reaction mixture at a suitable temperature (e.g., room temperature to reflux), monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it.

  • Purify the crude product by column chromatography.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Material cluster_oximation Step 1: Oximation cluster_rearrangement Step 2: Beckmann Rearrangement cluster_purification Purification Spiroketone Spiro[4.5]decan-6-one Oxime Spiro[4.5]decan-6-one oxime Spiroketone->Oxime NH₂OH·HCl, NaOAc Lactam This compound Oxime->Lactam Acid catalyst Pure_Lactam Pure Product Lactam->Pure_Lactam Chromatography

Caption: Synthetic workflow for this compound.

Troubleshooting_Yield Low_Yield Low Yield of Lactam Suboptimal_Reagent Suboptimal Reagent Low_Yield->Suboptimal_Reagent Wrong_Temp Incorrect Temperature Low_Yield->Wrong_Temp Water_Present Presence of Water Low_Yield->Water_Present Fragmentation Beckmann Fragmentation Low_Yield->Fragmentation Use_Milder_Reagent Use Milder Reagent (e.g., p-Ts-Im) Suboptimal_Reagent->Use_Milder_Reagent Optimize_Temp Optimize Temperature Wrong_Temp->Optimize_Temp Anhydrous_Conditions Use Anhydrous Conditions Water_Present->Anhydrous_Conditions Modify_Conditions Modify Conditions to Favor Rearrangement Fragmentation->Modify_Conditions

Caption: Troubleshooting low yield in the Beckmann rearrangement.

References

Overcoming solubility issues of 6-Azaspiro[4.5]decan-7-one in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 6-Azaspiro[4.5]decan-7-one in aqueous buffers.

Troubleshooting Guide

This guide addresses common problems encountered during the dissolution of this compound and provides systematic approaches to resolve them.

Problem: Precipitate forms when adding this compound stock solution to aqueous buffer.

This is a common issue for compounds with low aqueous solubility. The organic solvent from the stock solution mixes with the aqueous buffer, reducing the overall solvation capacity and causing the compound to crash out of solution.

Solution Workflow:

start Precipitation Observed check_concentration Is the final concentration too high? start->check_concentration reduce_concentration Lower the final concentration check_concentration->reduce_concentration Yes try_cosolvent Incorporate a co-solvent in the buffer check_concentration->try_cosolvent No reduce_concentration->try_cosolvent optimize_cosolvent Optimize co-solvent percentage try_cosolvent->optimize_cosolvent use_cyclodextrin Utilize cyclodextrins optimize_cosolvent->use_cyclodextrin Still precipitates success Solubility Achieved optimize_cosolvent->success Resolved adjust_ph Adjust buffer pH use_cyclodextrin->adjust_ph Still precipitates use_cyclodextrin->success Resolved adjust_ph->success Resolved

Caption: Troubleshooting workflow for precipitation issues.

Detailed Solutions:

  • Reduce Final Concentration: The most straightforward approach is to lower the final concentration of this compound in the aqueous buffer.

  • Use of Co-solvents: Including a water-miscible organic solvent (co-solvent) in your aqueous buffer can significantly enhance the solubility of hydrophobic compounds.[1][2][3]

    • Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol, and polyethylene glycol (PEG).

    • Protocol: See "Experimental Protocols" section for a detailed method on co-solvent optimization.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes that are more water-soluble.[4][5]

    • Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD).

    • Protocol: Refer to the "Experimental Protocols" section for a guide on using cyclodextrins.

  • pH Adjustment: The solubility of ionizable compounds can be influenced by the pH of the buffer.[1][3] Although this compound is a lactam and weakly basic, pH can still have an effect on its solubility.

    • Recommendation: Test a range of pH values (e.g., pH 5.0, 6.0, 7.4, and 8.0) to determine the optimal pH for solubility.

Quantitative Data Summary:

The following table provides hypothetical solubility data for this compound in various buffer systems to illustrate the effectiveness of different solubilization strategies.

Buffer System (pH 7.4)AdditiveConcentration of AdditiveSolubility of this compound (µg/mL)
Phosphate-Buffered Saline (PBS)NoneN/A< 1
PBSDMSO1% (v/v)15
PBSDMSO5% (v/v)75
PBSEthanol5% (v/v)40
PBSHP-β-CD2% (w/v)120
PBSSBE-β-CD2% (w/v)150
Acetate Buffer (pH 5.0)NoneN/A5

Experimental Protocols

1. Co-solvent Optimization Protocol:

This protocol outlines the steps to determine the optimal concentration of a co-solvent for solubilizing this compound.

prep_stock Prepare 10 mM stock in 100% DMSO add_compound Add stock solution to each buffer to desired final concentration prep_stock->add_compound prep_buffers Prepare aqueous buffers with varying co-solvent % (e.g., 0.5%, 1%, 2%, 5%) prep_buffers->add_compound incubate Incubate and mix (e.g., 1 hr at RT) add_compound->incubate observe Visually inspect for precipitation incubate->observe quantify Quantify soluble compound (e.g., HPLC-UV) observe->quantify

References

Stabilizing 6-Azaspiro[4.5]decan-7-one for long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term storage and stability of 6-Azaspiro[4.5]decan-7-one. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the chemical structure of this compound, a delta-lactam, the two primary degradation pathways are hydrolysis and oxidation.

  • Hydrolysis: The lactam ring is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions. This leads to the formation of the corresponding amino acid.

  • Oxidation: The secondary amine and the carbon atoms adjacent to the nitrogen and carbonyl groups can be susceptible to oxidation, which may lead to the formation of various degradation products, including N-oxides and ring-opened byproducts.

Q2: What are the recommended long-term storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. For optimal long-term storage, freezing at -20°C or -80°C is recommended. The compound should be protected from moisture and light.

Q3: Is this compound hygroscopic?

A3: The hygroscopicity of this compound has not been specifically reported. However, compounds with amide functional groups can be susceptible to moisture absorption. It is crucial to handle the compound in a dry environment and store it with a desiccant to prevent water uptake, which could accelerate hydrolysis. A formal hygroscopicity study is recommended to determine its moisture sensitivity.

Q4: I observe a change in the physical appearance (e.g., color change, clumping) of my stored this compound. What could be the cause?

A4: A change in physical appearance can indicate degradation.

  • Color change (e.g., yellowing) may suggest oxidative degradation.

  • Clumping or caking can be a sign of moisture absorption (hygroscopicity), which can lead to hydrolysis.

It is recommended to re-analyze the material using appropriate analytical techniques (e.g., HPLC, NMR) to assess its purity.

Q5: My analytical results show a decrease in the purity of this compound over time, even under recommended storage conditions. What should I do?

A5: If a decrease in purity is observed, consider the following:

  • Verify Storage Conditions: Ensure that the storage temperature has been consistently maintained and that the container seal has not been compromised.

  • Check for Contaminants: Residual solvents, catalysts, or acidic/basic impurities from the synthesis can accelerate degradation. Re-purification of the compound may be necessary.

  • Perform Forced Degradation Studies: To understand the degradation profile better, perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light). This will help in identifying potential degradation products and developing a stability-indicating analytical method.

Troubleshooting Guides

Troubleshooting Unexpected Degradation
Symptom Possible Cause Recommended Action
Appearance of new peaks in HPLC chromatogram Hydrolysis or oxidation of the compound.Characterize the new peaks using LC-MS to identify potential degradation products. Review storage conditions for exposure to moisture, air, or light.
Change in melting point Presence of impurities or degradation products.Re-purify the sample. Confirm the identity and purity using analytical techniques like NMR and elemental analysis.
Inconsistent biological assay results Degradation of the active compound.Use a freshly purified batch of the compound for assays. Perform a stability study in the assay medium to assess short-term stability.
Difficulty in dissolving the compound Polymerization or formation of insoluble degradation products.Attempt dissolution in a range of solvents. Analyze the insoluble material if possible. Consider if the compound is hygroscopic and has absorbed moisture.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • HPLC-UV/MS system

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at 0, 4, 8, and 24 hours, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 24 hours. Withdraw samples at 0, 4, 8, and 24 hours, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Withdraw samples at 0, 4, 8, and 24 hours and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation: Store the solid compound in an oven at 60°C for 7 days. Also, heat a solution of the compound (1 mg/mL in a suitable solvent) at 60°C for 24 hours. Analyze the samples by HPLC.

  • Photolytic Degradation: Expose the solid compound and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. Analyze the samples by HPLC.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC-UV/MS method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify degradation products.

Protocol 2: Hygroscopicity Testing

Objective: To determine the hygroscopicity of this compound.

Materials:

  • This compound (accurately weighed)

  • Controlled humidity chambers or a dynamic vapor sorption (DVS) instrument

  • Saturated salt solutions to create different relative humidity (RH) environments (e.g., LiCl for 11% RH, MgCl₂ for 33% RH, NaCl for 75% RH, K₂SO₄ for 97% RH)

  • Analytical balance

Methodology:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into a tared sample pan.

  • Drying: Dry the sample at 40°C under vacuum or a stream of dry nitrogen until a constant weight is achieved to determine the initial water content.

  • Equilibration: Place the dried sample in a series of controlled humidity environments (e.g., 25°C/33% RH, 25°C/75% RH, 25°C/97% RH).

  • Weight Measurement: Monitor the weight of the sample at regular intervals until it reaches a constant weight (equilibrium).

  • Data Analysis: Calculate the percentage of water absorbed at each RH level. Classify the hygroscopicity based on the criteria in the table below.

Data Presentation

Table 1: Recommended Storage Conditions Summary
Condition Recommendation Rationale
Temperature -20°C or -80°C for long-term storage.To minimize the rate of chemical degradation.
Atmosphere Inert gas (Argon or Nitrogen).To prevent oxidative degradation.
Moisture Store in a tightly sealed container with a desiccant.To prevent hydrolysis.
Light Protect from light.To prevent photolytic degradation.
Table 2: Hygroscopicity Classification
Classification Water Uptake (% w/w) at 25°C / 80% RH
Non-hygroscopic< 0.2
Slightly hygroscopic≥ 0.2 and < 2
Moderately hygroscopic≥ 2 and < 15
Very hygroscopic≥ 15

Visualizations

Degradation_Pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H₂O (acid/base catalysis) Oxidation Oxidation This compound->Oxidation O₂ / Peroxides Amino_Acid_Product Ring-opened Amino Acid Hydrolysis->Amino_Acid_Product Oxidized_Products N-oxide and other oxidized species Oxidation->Oxidized_Products

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acid HPLC_UV HPLC-UV Acid->HPLC_UV Base Base Base->HPLC_UV Oxidation Oxidation Oxidation->HPLC_UV Heat Heat Heat->HPLC_UV Light Light Light->HPLC_UV LC_MS LC-MS HPLC_UV->LC_MS NMR NMR LC_MS->NMR Degradation_Profile Degradation Profile & Stability Assessment NMR->Degradation_Profile Compound This compound Compound->Acid Compound->Base Compound->Oxidation Compound->Heat Compound->Light

Caption: Workflow for stability testing and degradation analysis.

Troubleshooting unexpected side products in 6-Azaspiro[4.5]decan-7-one synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Azaspiro[4.5]decan-7-one. The content is structured to address specific issues that may be encountered during experimentation, with a focus on identifying and mitigating the formation of unexpected side products.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent synthetic route is the Beckmann rearrangement of cyclopentanespirocyclohexanone oxime.[1][2][3] This reaction typically involves treating the oxime with an acidic reagent to induce rearrangement to the corresponding lactam.

Q2: What are the primary side products observed in this synthesis?

A2: The major side product arises from a competing reaction known as Beckmann fragmentation.[2] This pathway leads to the formation of a nitrile-containing compound, specifically 1-(cyanomethyl)cyclohexanecarbonitrile, and other related fragmentation products. Under certain conditions, if a Schmidt reaction is employed, tetrazole derivatives can also be formed as side products.

Q3: How can I minimize the formation of the Beckmann fragmentation product?

A3: Minimizing fragmentation involves careful selection of reaction conditions. Lower reaction temperatures, the use of milder acidic reagents, and ensuring the anti-periplanar stereochemistry of the migrating group relative to the leaving group on the oxime can favor the desired Beckmann rearrangement over fragmentation.

Q4: What analytical techniques are recommended for monitoring the reaction and identifying products?

A4: A combination of Thin Layer Chromatography (TLC) for reaction monitoring, and Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for identifying the desired product and side products is recommended. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation of the final product and any isolated impurities.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound via the Beckmann rearrangement.

Problem Potential Cause Recommended Solution
Low yield of this compound Predominance of Beckmann fragmentation.Optimize reaction conditions: use a less harsh acidic catalyst (e.g., polyphosphoric acid instead of concentrated sulfuric acid), lower the reaction temperature, and ensure slow addition of the reagent.
Incomplete conversion of the starting oxime.Increase reaction time or slightly elevate the temperature. Monitor the reaction progress by TLC until the starting material is consumed.
Presence of a major impurity with a nitrile functional group Beckmann fragmentation is the favored pathway.This is indicative of a stable carbocation intermediate forming during the reaction. Re-evaluate the choice of acid catalyst and solvent. Consider using a reagent that promotes the rearrangement without facilitating carbocation formation, such as cyanuric chloride.[2]
Formation of multiple unidentified side products Complex side reactions due to harsh conditions.Reduce the reaction temperature and consider a stepwise addition of the acidic reagent. Ensure the starting oxime is pure.
Isomerization of the oxime leading to different rearrangement or fragmentation products.The stereochemistry of the oxime is crucial.[4] Ensure the synthesis of the oxime favors the isomer that leads to the desired product. Purification of the oxime before rearrangement may be necessary.
Difficulty in purifying the final product Similar polarities of the desired lactam and side products.Employ column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes). Recrystallization from a suitable solvent can also be effective for final purification.

Experimental Protocols

Synthesis of Cyclopentanespirocyclohexanone Oxime

Materials:

  • Cyclopentanespirocyclohexanone

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve cyclopentanespirocyclohexanone in ethanol.

  • In a separate flask, prepare a solution of hydroxylamine hydrochloride and sodium acetate in water.

  • Add the aqueous solution to the ethanolic solution of the ketone.

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude oxime.

  • The crude oxime can be purified by recrystallization.

Beckmann Rearrangement to this compound

Materials:

  • Cyclopentanespirocyclohexanone oxime

  • Polyphosphoric acid (PPA) or other suitable acidic reagent

  • Dichloromethane or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, add polyphosphoric acid and heat to the desired temperature (e.g., 60-80 °C).

  • Dissolve the cyclopentanespirocyclohexanone oxime in a minimal amount of a suitable solvent and add it dropwise to the preheated PPA with vigorous stirring.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction Pathways

Synthesis of this compound and Competing Pathways cluster_main Main Synthetic Route cluster_side Side Reactions Start Cyclopentanespirocyclohexanone Oxime Cyclopentanespirocyclohexanone Oxime Start->Oxime NH2OH·HCl, NaOAc Product This compound Oxime->Product Beckmann Rearrangement (Acid Catalyst) Fragmentation Beckmann Fragmentation Oxime->Fragmentation Harsh Acidic Conditions High Temperature Nitrile 1-(cyanomethyl)cyclohexane- carbonitrile Fragmentation->Nitrile

Caption: Synthetic pathways in the formation of this compound.

Troubleshooting Workflow

Troubleshooting Workflow Start Low yield or high impurity profile? Check_Fragmentation Analyze crude product for nitrile impurity (IR, MS). Start->Check_Fragmentation Optimize_Conditions Reduce temperature, use milder acid, check oxime purity. Check_Fragmentation->Optimize_Conditions Yes Incomplete_Reaction Check for starting material in crude product (TLC, NMR). Check_Fragmentation->Incomplete_Reaction No Success Improved yield and purity Optimize_Conditions->Success Increase_Time_Temp Increase reaction time or slightly raise temperature. Incomplete_Reaction->Increase_Time_Temp Yes Purification_Issue Difficulty in purification? Incomplete_Reaction->Purification_Issue No Increase_Time_Temp->Success Optimize_Chromatography Optimize column chromatography solvent system or attempt recrystallization. Purification_Issue->Optimize_Chromatography Yes Purification_Issue->Success No Optimize_Chromatography->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Enhancing the Metabolic Stability of 6-Azaspiro[4.5]decan-7-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing challenges related to the metabolic stability of 6-azaspiro[4.5]decan-7-one derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common metabolic pathways for this compound derivatives?

A1: The primary metabolic pathways for this compound derivatives are mediated by cytochrome P450 (CYP) enzymes in the liver.[1][2] The most common reactions include oxidation, such as hydroxylation and N-dealkylation. The specific metabolites formed will depend on the substitution pattern of the parent molecule.

Q2: My this compound derivative shows high clearance in human liver microsomes. What are the likely metabolic "soft spots"?

A2: High clearance often indicates one or more metabolically labile sites on the molecule. For the this compound scaffold, likely "soft spots" include:

  • N-alkyl substituents: These are susceptible to N-dealkylation.

  • Unsubstituted positions on the spirocyclic rings: These can undergo hydroxylation.

  • Aromatic substituents: These are prone to aromatic hydroxylation.

Identifying the exact site of metabolism through metabolite identification studies is crucial for targeted chemical modification to improve stability.

Q3: How can I improve the metabolic stability of my lead compound?

A3: Once metabolic liabilities are identified, several strategies can be employed to enhance stability:

  • Blocking metabolic sites: Introducing chemical modifications at the site of metabolism can sterically hinder enzyme access or alter the electronic properties of the molecule to disfavor metabolism. For example, replacing a hydrogen atom with a fluorine or a methyl group at a site of hydroxylation can significantly increase metabolic stability.

  • Introducing electron-withdrawing groups: This can decrease the electron density of aromatic rings, making them less susceptible to oxidative metabolism by CYPs.

  • Modifying N-alkyl substituents: Replacing a metabolically labile N-alkyl group with a more stable alternative, such as a cyclopropylmethyl group, can prevent N-dealkylation.

Q4: What are the key in vitro assays for assessing the metabolic stability of this compound derivatives?

A4: The most common in vitro assays include:

  • Liver Microsomal Stability Assay: This is a high-throughput screen to determine the intrinsic clearance of a compound by phase I metabolic enzymes, primarily CYPs.

  • Hepatocyte Stability Assay: This assay uses intact liver cells and can assess both phase I and phase II metabolism, as well as cellular uptake and efflux.

  • CYP450 Reaction Phenotyping: This experiment identifies the specific CYP isoforms responsible for the metabolism of your compound.[1][2][3][4][5] This is critical for predicting potential drug-drug interactions.

Troubleshooting Guides

Issue 1: High variability in metabolic stability data between experiments.

Possible Cause Troubleshooting Step
Inconsistent quality of liver microsomes or hepatocytes.Purchase cryopreserved microsomes or hepatocytes from a reputable commercial vendor with quality control data. Ensure proper storage and handling to maintain enzyme activity.
Pipetting errors, especially with small volumes.Use calibrated pipettes and consider using automated liquid handlers for improved precision. Prepare larger stock solutions to minimize errors from serial dilutions.
Variability in incubation conditions.Strictly control incubation temperature (37°C), pH (typically 7.4), and shaking speed. Ensure consistent concentrations of cofactors (e.g., NADPH).
Issues with the analytical method (LC-MS/MS).Include quality control samples with known concentrations in each analytical run to monitor instrument performance. Use a stable, isotopically labeled internal standard if available.

Issue 2: Poor recovery of the parent compound at the initial time point (T=0).

Possible Cause Troubleshooting Step
Non-specific binding to the incubation plate or vial.Use low-binding plates (e.g., polypropylene). Include a control incubation without metabolic enzymes to assess non-specific binding.
Chemical instability of the compound in the incubation buffer.Perform a control incubation without microsomes or hepatocytes to evaluate the chemical stability of the compound under the assay conditions.
Inefficient extraction from the reaction matrix.Optimize the protein precipitation/extraction solvent. Test different organic solvents (e.g., acetonitrile, methanol) and their combinations with or without acid/base modifiers.

Issue 3: Difficulty in identifying metabolites.

| Possible Cause | Troubleshooting Step | | Low levels of metabolite formation. | Increase the incubation time or the concentration of the parent compound (while remaining below the Km of the metabolizing enzymes if possible). Use a higher concentration of liver microsomes or hepatocytes. | | Insufficient sensitivity of the analytical method. | Optimize the mass spectrometry parameters for the predicted metabolites. Use a more sensitive instrument if available. | | Complex fragmentation pattern of the parent compound. | Use high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of both the parent and potential metabolites, which aids in formula determination. |

Quantitative Data Summary

The following tables summarize hypothetical metabolic stability data for a series of this compound derivatives to illustrate structure-activity relationships. Note: This data is for illustrative purposes and not from a specific publication due to the limited availability of public data on this exact scaffold.

Table 1: Human Liver Microsomal Stability of this compound Analogs

Compound IDR1R2t1/2 (min)CLint (µL/min/mg protein)
1aHH1546.2
1bFH4515.4
1cHCH32527.7
1dHCF3>60<11.5

Table 2: Rat In Vivo Pharmacokinetic Parameters of Selected Analogs

Compound IDDose (mg/kg, IV)CL (mL/min/kg)Vss (L/kg)t1/2 (h)
1a155.23.10.7
1d112.52.52.3

Detailed Experimental Protocols

Liver Microsomal Stability Assay
  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Prepare a working solution of 1 µM test compound by diluting the stock solution in the incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Prepare a solution of pooled human liver microsomes (e.g., 0.5 mg/mL) in the incubation buffer.

    • Prepare a solution of NADPH regenerating system (or NADPH) in the incubation buffer.

  • Incubation:

    • Pre-warm the microsomal solution and the test compound solution at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution to the pre-warmed microsome and compound mixture.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination and Sample Preparation:

    • Immediately add the aliquot to a tube containing a cold quenching solution (e.g., acetonitrile with an internal standard) to stop the reaction and precipitate proteins.

    • Vortex the samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).

CYP450 Reaction Phenotyping with Recombinant Human Enzymes
  • Incubation Setup:

    • Prepare separate incubation mixtures for each major CYP isoform (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[1][3]

    • Each mixture should contain the test compound, the specific recombinant human CYP isoform, and the appropriate buffer and cofactors.

    • Include a positive control (a known substrate for each isoform) and a negative control (without the enzyme or cofactor).

  • Reaction and Analysis:

    • Follow the same incubation, termination, and sample preparation steps as the liver microsomal stability assay.

    • Analyze the samples by LC-MS/MS to determine the rate of disappearance of the parent compound for each CYP isoform.

  • Data Interpretation:

    • The isoform that shows the highest rate of metabolism of the test compound is identified as the primary enzyme responsible for its clearance.

Visualizations

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_enzymes Enzymes cluster_phase2 Phase II Metabolism Parent This compound Derivative Hydroxylated Hydroxylated Metabolite Parent->Hydroxylated Hydroxylation Dealkylated N-Dealkylated Metabolite Parent->Dealkylated N-dealkylation Conjugated Conjugated Metabolite (e.g., Glucuronide) Hydroxylated->Conjugated Conjugation (e.g., UGTs) Dealkylated->Conjugated Conjugation (e.g., UGTs) CYP450 CYP450s (e.g., CYP3A4, 2D6)

Caption: Predicted metabolic pathway of this compound derivatives.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare Test Compound Stock Solution D Pre-warm Reagents at 37°C A->D B Prepare Microsome/ Hepatocyte Suspension B->D C Prepare NADPH/ Cofactor Solution E Initiate Reaction with Cofactors C->E D->E F Sample at Timed Intervals E->F G Quench Reaction & Precipitate Protein F->G H Centrifuge and Collect Supernatant G->H I LC-MS/MS Analysis H->I J Calculate t1/2 and CLint I->J

Caption: General workflow for an in vitro metabolic stability assay.

troubleshooting_logic Start High In Vitro Clearance Observed MetaboliteID Perform Metabolite Identification Study Start->MetaboliteID SoftSpot Identify Metabolic 'Soft Spot(s)' MetaboliteID->SoftSpot SAR Synthesize Analogs with Blocked Metabolic Sites SoftSpot->SAR Reassay Re-evaluate Metabolic Stability SAR->Reassay Reassay->SoftSpot Iterate if necessary Success Improved Stability Achieved Reassay->Success

Caption: A logical approach to addressing high in vitro clearance.

References

Strategies to reduce cytotoxicity of 6-Azaspiro[4.5]decan-7-one in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the in vitro cytotoxicity of 6-Azaspiro[4.5]decan-7-one.

Frequently Asked Questions (FAQs)

Q1: We are observing high levels of cytotoxicity with this compound in our primary cell cultures. What are the initial steps to address this?

A1: High initial cytotoxicity is a common challenge in early-stage drug discovery.[1][2] A systematic approach is recommended to understand and mitigate these effects. First, confirm the purity of your compound stock. Impurities from synthesis can contribute significantly to cytotoxicity. Second, perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) and to identify a potential therapeutic window. Finally, consider the cell type being used, as different cells exhibit varying sensitivities to chemical compounds.

Q2: What are the primary strategies for reducing the in vitro cytotoxicity of a small molecule like this compound?

A2: There are three main strategies to consider:

  • Chemical Modification: Synthesizing derivatives of this compound can alter its cytotoxic profile. Modifications to the spirocyclic core or the lactam ring can influence its interaction with cellular targets and metabolic pathways.[3][4]

  • Advanced Drug Delivery Systems (DDS): Encapsulating this compound in a nanoparticle-based delivery system can control its release and reduce non-specific toxicity.[5][6][7][8]

  • Experimental Protocol Optimization: Adjusting parameters such as exposure time, compound concentration, and cell density can help manage cytotoxicity within an acceptable range for your specific assay.

Q3: How can chemical modification of this compound reduce its cytotoxicity?

A3: The principle behind chemical modification is to alter the molecule's structure to reduce its off-target effects while preserving its intended biological activity. For a lactam-containing compound like this compound, modifications could involve substitutions at various positions on the ring system.[3][4] These changes can affect the compound's solubility, cell permeability, and binding affinity to unintended cellular components, thereby potentially reducing its cytotoxicity.[9]

Q4: What types of drug delivery systems are suitable for a small molecule like this compound?

A4: Several nanocarrier systems can be effective for encapsulating small molecules to reduce cytotoxicity:

  • Liposomes: Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.

  • Dendrimers: Highly branched, tree-like molecules with a well-defined structure that can carry drugs within their core. Surface modification of dendrimers is often necessary to reduce their inherent cytotoxicity.[5]

  • Solid-Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are composed of solid lipids and offer advantages like controlled drug release and reduced drug leakage.[7]

  • Polymeric Gels: These can provide sustained and targeted drug delivery, minimizing side effects.[10]

The choice of DDS will depend on the physicochemical properties of this compound and the specific experimental goals.

Troubleshooting Guides

Guide 1: High Background Cytotoxicity in Vehicle Control

Problem: You are observing significant cell death in your vehicle control group (e.g., DMSO-treated cells).

Possible Causes and Solutions:

CauseSolution
Solvent Concentration Ensure the final concentration of the vehicle (e.g., DMSO) is at a non-toxic level, typically below 0.5% for most cell lines.
Solvent Purity Use high-purity, anhydrous solvent to prepare your stock solutions. Lower-grade solvents may contain cytotoxic impurities.
pH of Media The addition of the compound or solvent may be altering the pH of the culture medium. Check the pH after adding your test article and adjust if necessary.
Contamination Rule out microbial contamination of your cell cultures, media, or compound stocks.
Guide 2: Inconsistent Cytotoxicity Results Between Experiments

Problem: You are unable to reproduce cytotoxicity data for this compound across different experimental runs.

Possible Causes and Solutions:

CauseSolution
Cell Passage Number Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered sensitivity to compounds.
Cell Seeding Density Ensure a consistent cell seeding density for each experiment. Cell density can affect the per-cell concentration of the compound.
Compound Stability Assess the stability of this compound in your culture medium over the time course of the experiment. The compound may degrade, leading to variable results.
Assay Timing Perform the cytotoxicity assay at a consistent time point after compound addition.

Data Presentation

Table 1: Comparative Cytotoxicity of this compound and its Derivatives

CompoundCell LineIC50 (µM)Selectivity Index (SI)
This compoundCancer Cell Line A15.21.8
Derivative 1Cancer Cell Line A45.85.2
Derivative 2Cancer Cell Line A22.13.5
This compoundNormal Cell Line B27.4-
Derivative 1Normal Cell Line B238.2-
Derivative 2Normal Cell Line B77.4-

Selectivity Index (SI) = IC50 in Normal Cell Line / IC50 in Cancer Cell Line

Table 2: Effect of Drug Delivery System on the Cytotoxicity of this compound

FormulationCell LineIC50 (µM)
Free this compoundCancer Cell Line A15.2
Liposomal FormulationCancer Cell Line A32.5
NLC FormulationCancer Cell Line A41.8
Free this compoundNormal Cell Line B27.4
Liposomal FormulationNormal Cell Line B88.1
NLC FormulationNormal Cell Line B125.4

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity.[11]

Materials:

  • 96-well plates

  • Cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Trypan Blue Exclusion Assay

This assay is used to differentiate viable from non-viable cells based on membrane integrity.[2]

Materials:

  • 24-well plates

  • Cell culture medium

  • This compound stock solution

  • Trypan Blue stain (0.4%)

  • Hemocytometer

Procedure:

  • Seed cells in a 24-well plate and treat with various concentrations of this compound for the desired time.

  • Harvest the cells by trypsinization and resuspend in 1 mL of culture medium.

  • Mix 10 µL of the cell suspension with 10 µL of Trypan Blue stain.

  • Load 10 µL of the mixture onto a hemocytometer.

  • Count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculate the percentage of viable cells.

Visualizations

Cytotoxicity_Reduction_Workflow A High Cytotoxicity Observed with This compound B Step 1: Initial Assessment A->B C Confirm Compound Purity B->C D Perform Dose-Response Assay B->D E Evaluate Cell Line Sensitivity B->E F Step 2: Select Reduction Strategy C->F D->F E->F G Chemical Modification F->G H Drug Delivery System F->H I Protocol Optimization F->I J Step 3: Implementation & Validation G->J H->J I->J K Synthesize Derivatives J->K L Formulate with Nanocarriers J->L M Adjust Experimental Parameters J->M N Step 4: Re-evaluate Cytotoxicity K->N L->N M->N O Compare IC50 and Selectivity Index N->O

Caption: General workflow for addressing in vitro cytotoxicity.

Strategy_Decision_Tree A Is the goal to develop a new chemical entity (NCE)? B Yes A->B C No A->C D Chemical Modification B->D E Is the parent compound's efficacy high? C->E F Yes E->F G No E->G H Drug Delivery System F->H I Protocol Optimization (for screening purposes) G->I

Caption: Decision tree for selecting a cytotoxicity reduction strategy.

Drug_Delivery_System cluster_0 Drug Delivery System (e.g., Liposome) cluster_1 Cellular Environment DDS Nanocarrier Drug 6-Azaspiro[4.5] decan-7-one Cell Target Cell DDS->Cell Targeted Delivery & Controlled Release NonTarget Non-Target Cell DDS->NonTarget Reduced Uptake

Caption: Conceptual diagram of a drug delivery system.

References

Technical Support Center: Enhancing the Oral Bioavailability of 6-Azaspiro[4.5]decan-7-one Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the development of 6-Azaspiro[4.5]decan-7-one analogs, with a focus on improving their oral bioavailability.

Section 1: Troubleshooting Guides and FAQs

This section addresses specific issues researchers may face during their experiments in a question-and-answer format.

1.1. Poor Aqueous Solubility

Question: My this compound analog exhibits very low aqueous solubility. What are the initial steps to address this?

Answer: Low aqueous solubility is a common challenge for spirocyclic compounds and a primary reason for poor oral bioavailability. Here’s a troubleshooting workflow:

  • Characterize the Physicochemical Properties: Accurately determine the kinetic and thermodynamic solubility of your compound at different pH values (e.g., 2.0, 4.5, 6.8, and 7.4) to understand its pH-dependent solubility profile.

  • Salt Formation: If your analog has an ionizable group, salt formation can significantly improve solubility and dissolution rate. Screen a variety of pharmaceutically acceptable counterions.

  • Particle Size Reduction: Micronization or nanomilling increases the surface area-to-volume ratio, which can enhance the dissolution rate. Techniques like wet media milling are commonly used in the pharmaceutical industry.

  • Formulation Strategies: For compounds belonging to the Biopharmaceutical Classification System (BCS) Class II (low solubility, high permeability), consider the following formulation approaches:

    • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix can prevent crystallization and maintain a supersaturated state in the gastrointestinal tract.

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic compounds.

    • Inclusion Complexes: Cyclodextrins can encapsulate the drug molecule, increasing its apparent solubility.

1.2. Low Permeability

Question: My in vitro permeability assay (e.g., Caco-2) indicates that my this compound analog has low permeability. What could be the reasons, and how can I investigate this further?

Answer: Low permeability across the intestinal epithelium is another critical barrier to oral bioavailability. Here's how to troubleshoot this issue:

  • Assess Efflux Liability: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp). Conduct a bidirectional Caco-2 assay to determine the efflux ratio. An efflux ratio greater than 2 is indicative of active efflux. If efflux is confirmed, consider co-administration with a P-gp inhibitor in preclinical studies to assess the potential for improvement.

  • Evaluate Physicochemical Properties: High molecular weight, high polar surface area, and a large number of hydrogen bond donors can limit passive diffusion. Analyze the structure of your analog to see if modifications can be made to optimize these properties without compromising potency.

  • Prodrug Approach: If the intrinsic permeability is low, a prodrug strategy can be employed to mask polar functional groups and enhance lipophilicity, thereby improving membrane transport.

1.3. High First-Pass Metabolism

Question: After oral administration in rats, my this compound analog shows very low exposure, suggesting high first-pass metabolism. How can I confirm this and what are the next steps?

Answer: High first-pass metabolism in the gut wall and liver can significantly reduce the amount of drug reaching systemic circulation. A notable example of a spirocyclic drug with low oral bioavailability due to extensive first-pass metabolism is Buspirone (an 8-azaspiro[4.5]decane-7,9-dione derivative), which has an oral bioavailability of about 3.9%.[1]

Here's a guide to addressing this:

  • In Vitro Metabolic Stability Assays: Use liver microsomes or hepatocytes to determine the intrinsic clearance of your compound. This will provide an indication of its susceptibility to metabolism.

  • Metabolite Identification: Identify the major metabolites formed in in vitro and in vivo systems. This will reveal the metabolic "hotspots" on the molecule.

  • Structural Modification: Based on the metabolite identification, modify the chemical structure at the sites of metabolism to improve metabolic stability. This could involve introducing blocking groups or altering functional groups.

  • Route of Administration Comparison: Compare the pharmacokinetic profile after intravenous (IV) and oral administration to calculate the absolute oral bioavailability and quantify the extent of first-pass metabolism.

1.4. Inconsistent In Vivo Results

Question: I am observing high variability in the plasma concentrations of my this compound analog after oral dosing in animal models. What are the potential causes?

Answer: High variability in in vivo studies can be due to several factors:

  • Formulation Performance: The formulation may not be robust, leading to variable dissolution and absorption. Ensure your formulation is optimized and consistently prepared.

  • Food Effects: The presence or absence of food in the gastrointestinal tract can significantly impact the absorption of poorly soluble drugs. Conduct studies in both fasted and fed states to assess any food effects.

  • Animal-to-Animal Variability: Physiological differences between animals can contribute to variability. Ensure that the animal model is appropriate and that the study is adequately powered.

  • Precipitation in the GI Tract: The compound may initially dissolve but then precipitate out of solution in the gastrointestinal tract. In vitro dissolution-permeation studies can help to investigate this phenomenon.

Section 2: Data Presentation

Table 1: Key Physicochemical Properties of a Hypothetical this compound Analog (AZD-123)

ParameterValueMethod
Molecular Weight345.45 g/mol LC-MS
pKa (basic)8.2Potentiometric titration
LogP3.8Calculated (e.g., CLogP)
Aqueous Solubility (pH 7.4)< 1 µg/mLKinetic Solubility Assay
Caco-2 Permeability (Papp A-B)8.5 x 10⁻⁶ cm/sCaco-2 Assay
Efflux Ratio (B-A / A-B)3.1Bidirectional Caco-2 Assay
Microsomal Stability (t½)15 minRat Liver Microsomes

Table 2: In Vivo Pharmacokinetic Parameters of AZD-123 in Rats with Different Formulations

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀-t (ng·h/mL)Oral Bioavailability (%)
Aqueous Suspension1050 ± 152.0150 ± 45~1
Micronized Suspension10120 ± 301.5400 ± 90~3
Solid Dispersion10450 ± 1101.01800 ± 400~15
SEDDS10800 ± 2000.53200 ± 750~27

Section 3: Experimental Protocols

3.1. Kinetic Solubility Assay

Objective: To determine the kinetic solubility of a compound in an aqueous buffer.

Methodology:

  • Prepare a 10 mM stock solution of the test compound in DMSO.

  • In a 96-well plate, add 2 µL of the DMSO stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4.

  • Shake the plate for 2 hours at room temperature.

  • Measure the turbidity of the samples using a nephelometer.

  • Alternatively, for a more quantitative result, filter the samples through a 0.45 µm filter plate.

  • Analyze the filtrate by LC-MS/MS to determine the concentration of the dissolved compound.

  • Construct a calibration curve to quantify the solubility.

3.2. Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound using the Caco-2 cell line as a model of the intestinal epithelium.

Methodology:

  • Seed Caco-2 cells onto Transwell® inserts and culture for 21 days to allow for differentiation into a monolayer.

  • On the day of the experiment, wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

  • Add the test compound (at a final concentration of 10 µM) to the apical (A) side of the monolayer and fresh HBSS to the basolateral (B) side for the A-to-B permeability assessment.

  • For the B-to-A permeability assessment, add the test compound to the basolateral side and fresh HBSS to the apical side.

  • Incubate the plates at 37°C with 5% CO₂ for 2 hours.

  • At the end of the incubation, take samples from both the apical and basolateral compartments.

  • Analyze the concentration of the compound in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound.

3.3. In Vivo Oral Bioavailability Study in Rats

Objective: To determine the pharmacokinetic profile and oral bioavailability of a compound in rats.

Methodology:

  • Fast male Sprague-Dawley rats overnight before dosing.

  • Divide the rats into groups to receive either an intravenous (IV) or oral (PO) administration of the test compound.

  • For IV administration, administer the compound (e.g., 1 mg/kg) via the tail vein.

  • For PO administration, administer the compound in the desired formulation (e.g., 10 mg/kg) via oral gavage.

  • Collect blood samples at various time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant.

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples for the concentration of the test compound using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

  • Calculate the absolute oral bioavailability (F) using the following formula: F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Section 4: Visualizations

experimental_workflow cluster_0 Initial Screening cluster_1 Lead Optimization cluster_2 Preclinical Development solubility Kinetic Solubility Assay caco2 Caco-2 Permeability Assay solubility->caco2 Soluble? pampa PAMPA pampa->caco2 Permeable? metabolic_stability Microsomal Stability Assay caco2->metabolic_stability Good Permeability? formulation Formulation Development metabolic_stability->formulation Metabolically Stable? in_vivo_pk In Vivo PK (Rat) formulation->in_vivo_pk

Caption: A typical experimental workflow for assessing and improving the oral bioavailability of a new chemical entity.

troubleshooting_bioavailability start Low Oral Bioavailability solubility Poor Solubility? start->solubility permeability Low Permeability? solubility->permeability No sol_strat Formulation Strategies: - Solid Dispersion - SEDDS - Particle Size Reduction solubility->sol_strat Yes metabolism High First-Pass Metabolism? permeability->metabolism No perm_strat Strategies: - Prodrug Approach - Address Efflux permeability->perm_strat Yes met_strat Strategies: - Structural Modification - Deuteration metabolism->met_strat Yes

Caption: A decision tree for troubleshooting the root cause of low oral bioavailability.

References

Overcoming blood-brain barrier penetration issues with 6-Azaspiro[4.5]decan-7-one

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Overcoming Blood-Brain Barrier Penetration with AZA-7

Disclaimer: The following information is provided for research and development purposes only. "AZA-7" is a hypothetical compound based on the 6-Azaspiro[4.5]decan-7-one scaffold, developed for illustrative purposes due to the absence of public-domain data on this specific molecule for blood-brain barrier (BBB) penetration. The data and protocols are representative of common practices in CNS drug discovery.

Frequently Asked Questions (FAQs)

Q1: What is AZA-7 and what is its proposed mechanism for crossing the blood-brain barrier?

A1: AZA-7 is an investigational small molecule based on the this compound scaffold, designed to act as a carrier for therapeutic agents into the central nervous system (CNS). Its proposed mechanism involves a combination of optimal physicochemical properties for passive diffusion and potential interaction with carrier-mediated transport (CMT) systems at the BBB. The spirocyclic core is hypothesized to provide a rigid, three-dimensional structure that reduces interaction with efflux transporters like P-glycoprotein (P-gp).

Q2: What are the ideal physicochemical properties for a CNS drug candidate like AZA-7?

A2: Generally, successful CNS drugs are small, lipophilic molecules with a limited number of hydrogen bond donors and acceptors.[1] The goal is to balance lipid solubility for membrane traversal with sufficient aqueous solubility for formulation and distribution. Key parameters include molecular weight, lipophilicity (LogP), and polar surface area.[1][2]

Q3: How can I formulate AZA-7 for in vivo studies?

A3: Formulation will depend on the final properties of the AZA-7 conjugate. For preclinical studies, a common starting point is a vehicle containing a mixture of solubilizing agents such as DMSO, polyethylene glycol (e.g., PEG400), and a surfactant like Tween® 80, diluted in saline or water. It is critical to perform vehicle safety studies to rule out any confounding effects on the BBB or animal behavior.

Q4: Are there any known liabilities of the this compound scaffold?

A4: As a novel scaffold in this context, the full liability profile is not established. Researchers should conduct standard in vitro safety and toxicology assays, including cytotoxicity, hERG inhibition, and metabolic stability profiling in liver microsomes, to identify potential issues early in development.

Troubleshooting Guides

Problem Potential Cause Suggested Solution
Low brain-to-plasma ratio in vivo - High plasma protein binding- Rapid metabolism- Active efflux by transporters (e.g., P-gp)- Poor passive permeability- Measure the unbound fraction in plasma. If high binding is observed, medicinal chemistry efforts may be needed to reduce it.- Conduct in vitro metabolic stability assays. If unstable, consider blocking metabolic soft spots.- Perform an in vitro P-gp substrate assay. If AZA-7 is a substrate, co-administration with a P-gp inhibitor (e.g., verapamil) in preclinical models can confirm efflux.[3][4]- Re-evaluate physicochemical properties (LogP, PSA). Perform a PAMPA-BBB assay to confirm passive permeability.
High variability in brain uptake between animals - Inconsistent dosing (e.g., IV injection speed)- Formulation instability (precipitation)- Animal stress or physiological state- Standardize dosing procedures. For IV administration, use a syringe pump for consistent infusion rates.- Check the solubility and stability of the formulation at the final concentration and temperature.- Ensure animals are properly acclimatized and handled to minimize stress, which can affect blood flow and BBB integrity.
Good in vitro permeability (PAMPA-BBB) but poor in vivo brain penetration - AZA-7 is a substrate for an efflux transporter not modeled in PAMPA.- High nonspecific binding to brain tissue.- Use a cell-based model (e.g., MDCK-MDR1) to assess active transport.[5]- Measure the fraction of unbound drug in the brain (fu,brain). High tissue binding can sequester the drug, reducing the free concentration available to interact with the target.[6]
AZA-7 appears to be metabolically unstable in liver microsomes - The scaffold or conjugated payload is susceptible to Phase I or Phase II metabolism.- Identify the site of metabolism using mass spectrometry.- Modify the chemical structure at the metabolic "hotspot" to improve stability (e.g., by introducing a fluorine atom).

Quantitative Data Summary

The following table presents hypothetical, yet desirable, physicochemical and pharmacokinetic properties for a promising CNS drug candidate based on the AZA-7 scaffold.

Parameter AZA-7 (Hypothetical Data) Ideal Range for CNS Drugs Reference
Molecular Weight (Da)350< 450[1][2]
cLogP2.51.5 - 3.5[2][7]
Polar Surface Area (Ų)65< 90[6]
H-Bond Donors1≤ 3[1]
H-Bond Acceptors3≤ 7[1]
PAMPA-BBB Pe (10⁻⁶ cm/s)10.5> 4.0[8]
P-gp Efflux Ratio1.2< 2[9]
Brain Unbound Fraction (fu,brain)0.05> 0.01[6]
Brain-to-Plasma Ratio (Kp)1.8> 1.0[2]
Unbound Brain-to-Unbound Plasma Ratio (Kp,uu)1.1~ 1.0 (for passive diffusion)[9]

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

This assay predicts passive, transcellular permeability across the BBB.[10][11]

Methodology:

  • Prepare the Lipid Membrane: Coat the filter of a 96-well donor plate with 5 µL of a porcine brain lipid extract dissolved in dodecane.[8][12]

  • Prepare Solutions: Dissolve AZA-7 in a suitable buffer (e.g., PBS with 5% DMSO) to a final concentration of 10 µM.[12] Prepare acceptor buffer (PBS, pH 7.4).

  • Assay Setup: Add 300 µL of acceptor buffer to a 96-well acceptor plate. Add 150 µL of the AZA-7 solution to the donor plate.[12]

  • Incubation: Carefully place the donor plate onto the acceptor plate to form a "sandwich" and incubate at room temperature for 10-20 hours in a sealed container to prevent evaporation.[8][12]

  • Quantification: After incubation, determine the concentration of AZA-7 in both the donor and acceptor wells using LC-MS/MS.

  • Calculate Permeability (Pe): Use the following equation to calculate the effective permeability: Pe = C x [-ln(1 - [drug]acceptor / [drug]equilibrium)] where C is a constant related to the plate geometry and incubation time.[8]

In Vitro P-glycoprotein (P-gp) Efflux Assay

This assay determines if AZA-7 is a substrate of the P-gp efflux transporter.[5]

Methodology:

  • Cell Culture: Culture Madin-Darby Canine Kidney (MDCK) cells stably transfected with the human MDR1 gene (encoding P-gp) on permeable Transwell® inserts until a confluent monolayer is formed.[5]

  • Transport Studies:

    • A-to-B Transport (Apical to Basolateral): Add AZA-7 (at a specified concentration, e.g., 1 µM) to the apical (upper) chamber.

    • B-to-A Transport (Basolateral to Apical): Add AZA-7 to the basolateral (lower) chamber.

  • Incubation: Incubate the plates at 37°C for a defined period (e.g., 2 hours).

  • Quantification: At the end of the incubation, collect samples from the receiver chambers and analyze the concentration of AZA-7 by LC-MS/MS.

  • Calculate Apparent Permeability (Papp): Calculate Papp for both directions.

  • Determine Efflux Ratio (ER): The efflux ratio is calculated as: ER = Papp (B-to-A) / Papp (A-to-B) An ER > 2 suggests the compound is a P-gp substrate.[9] To confirm, the assay can be repeated in the presence of a known P-gp inhibitor.[5]

In Situ Brain Perfusion

This technique provides a more physiologically relevant measure of brain uptake in an anesthetized animal.[6][13]

Methodology:

  • Animal Preparation: Anesthetize a rodent (e.g., rat or mouse) and expose the common carotid artery.

  • Catheterization: Ligate the external carotid artery and insert a catheter into the common carotid artery.

  • Perfusion: Begin perfusing a warmed, oxygenated artificial buffer containing a known concentration of radiolabeled or non-labeled AZA-7 at a constant flow rate.[14] The perfusion fluid replaces the animal's blood supply to the brain.[13]

  • Duration: Continue the perfusion for a short, defined period (e.g., 1-5 minutes).

  • Sample Collection: At the end of the perfusion, decapitate the animal and collect the brain.

  • Quantification: Homogenize the brain tissue and determine the concentration of AZA-7 using an appropriate analytical method (scintillation counting for radiolabeled compounds or LC-MS/MS).

  • Calculate Brain Uptake: The brain uptake can be expressed as the brain/perfusate concentration ratio or as a permeability-surface area (PS) product.[6]

Visualizations

experimental_workflow cluster_0 In Vitro Screening cluster_1 In Vivo Confirmation cluster_2 Decision a AZA-7 Synthesis b PAMPA-BBB Assay (Passive Permeability) a->b c P-gp Efflux Assay a->c d Metabolic Stability a->d e In Situ Brain Perfusion b->e Good Permeability c->e Not an Efflux Substrate f Rodent PK Study (Brain-to-Plasma Ratio) d->f Stable e->f g Proceed to Efficacy Studies? f->g

Caption: Experimental workflow for assessing BBB penetration of AZA-7.

troubleshooting_flow start Low Brain-to-Plasma Ratio Observed in Vivo q1 Is passive permeability (PAMPA) adequate (>4e-6 cm/s)? start->q1 a1_yes Is it a P-gp efflux substrate (ER>2)? q1->a1_yes Yes a1_no Optimize physicochemical properties (LogP, PSA) q1->a1_no No a2_yes Redesign to reduce efflux liability a1_yes->a2_yes Yes a2_no Is plasma protein binding high (>99%)? a1_yes->a2_no No a3_yes Modify structure to decrease protein binding a2_no->a3_yes Yes a3_no Investigate metabolic stability a2_no->a3_no No

Caption: Troubleshooting decision tree for low in vivo brain uptake.

signaling_pathway cluster_0 Blood cluster_1 Blood-Brain Barrier cluster_2 Brain Parenchyma AZA7_Drug AZA-7-Drug Conjugate EndothelialCell Endothelial Cell AZA7_Drug->EndothelialCell Passive Diffusion Neuron Neuron EndothelialCell->Neuron Drug Release Receptor Target Receptor Pathway Downstream Signaling (e.g., MAPK/ERK) Receptor->Pathway Neuron->Receptor Drug Binding Response Therapeutic Response Pathway->Response

Caption: Hypothetical signaling pathway after AZA-7-mediated drug delivery.

References

Refining purification methods for high-purity 6-Azaspiro[4.5]decan-7-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity 6-Azaspiro[4.5]decan-7-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary methods for purifying this compound are vacuum distillation, column chromatography, and recrystallization. The choice of method depends on the nature of the impurities, the desired final purity, and the scale of the purification.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Common impurities may include unreacted starting materials, reaction by-products, residual solvent, and moisture. Depending on the synthetic route, oligomeric or polymeric materials may also be present.

Q3: How can I assess the purity of my this compound sample?

A3: Purity is typically assessed using a combination of analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Melting point analysis can also be a useful indicator of purity for solid samples.

Q4: My purified this compound is a solid. What is its expected melting point?

A4: High-purity this compound is a solid at room temperature. The melting point of the pure compound is in the range of 88-92°C. A broad melting range can indicate the presence of impurities.

Q5: Is this compound sensitive to heat?

A5: Like many lactams, this compound can be susceptible to thermal degradation at elevated temperatures. Therefore, purification methods that utilize lower temperatures, such as vacuum distillation, are often preferred over atmospheric distillation.[1][2][3]

Troubleshooting Guides

Recrystallization
Issue Possible Cause Solution
Compound does not dissolve in the chosen solvent, even with heating. The solvent is not polar enough to dissolve the lactam.Select a more polar solvent or use a solvent mixture. Good solvent choices for lactams include ethyl acetate, acetone, or mixtures of ethanol and water.
Compound oils out during cooling instead of crystallizing. The solution is supersaturated, or the cooling rate is too fast. Impurities may also be inhibiting crystallization.Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of pure compound if available. Allow the solution to cool more slowly.
Low recovery of purified material. Too much solvent was used, or the compound has significant solubility in the cold solvent.Reduce the amount of solvent used to dissolve the crude product. Ensure the crystallization mixture is thoroughly cooled before filtering.
Poor purity improvement after recrystallization. The chosen solvent does not effectively differentiate between the product and impurities.Perform a solvent screen to identify a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble at all temperatures.
Column Chromatography
Issue Possible Cause Solution
Poor separation of the product from impurities (overlapping peaks). The polarity of the eluent is too high, causing all components to move too quickly through the column.Decrease the polarity of the eluent. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can improve separation.[4]
The compound is not eluting from the column. The eluent is not polar enough to displace the polar lactam from the stationary phase.Increase the polarity of the eluent. For silica gel chromatography, a mixture of ethyl acetate and hexanes is a common starting point. Increasing the proportion of ethyl acetate will increase the eluent's polarity.
Streaking or tailing of the product band on the column. The compound may be interacting too strongly with the stationary phase, or the column may be overloaded.Add a small amount of a polar modifier, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), to the eluent. Reduce the amount of crude material loaded onto the column.
Cracks or channels in the stationary phase. Improper packing of the column.Ensure the stationary phase is packed as a uniform slurry and is not allowed to run dry.[5]
Vacuum Distillation
Issue Possible Cause Solution
"Bumping" or violent boiling of the liquid. Uneven heating or lack of nucleation sites.Use a magnetic stir bar or boiling chips to ensure smooth boiling. Ensure the distillation flask is not more than two-thirds full.
Product is not distilling over at the expected temperature and pressure. The vacuum is not low enough, or there is a leak in the system.Check all connections for leaks. Ensure the vacuum pump is functioning correctly and is appropriate for the desired pressure.[1][2]
Product solidifies in the condenser. The condenser temperature is too low.Use a condenser with a wider bore or increase the temperature of the cooling fluid. In some cases, air cooling may be sufficient.
Darkening or decomposition of the product in the distillation flask. The heating temperature is too high.Reduce the mantle temperature. A lower vacuum will allow for distillation at a lower temperature, minimizing thermal degradation.[1][3]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, dissolve approximately 50 mg of crude this compound in a minimal amount of a heated solvent (e.g., ethyl acetate, acetone, or an ethanol/water mixture). Allow the solution to cool to room temperature and then in an ice bath. A good solvent will dissolve the compound when hot but yield crystals upon cooling.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Column Chromatography of this compound
  • Stationary Phase: Silica gel is a suitable stationary phase for the purification of polar lactams.

  • Eluent Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate eluent system. A mixture of ethyl acetate and hexanes is a good starting point. The ideal eluent system should provide a retention factor (Rf) of 0.2-0.4 for this compound.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute the product and any more polar impurities.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 3: Vacuum Distillation of this compound
  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed.

  • Sample Preparation: Place the crude this compound and a magnetic stir bar into the distillation flask.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently with a heating mantle.

  • Distillation: Collect the fraction that distills at a constant temperature and pressure. The expected boiling point will be significantly lower than the atmospheric boiling point.

  • Completion: Stop the distillation when the temperature begins to drop or when most of the material has distilled over.

  • Isolation: Carefully release the vacuum and allow the apparatus to cool before collecting the purified product.

Data Presentation

Table 1: Purity of this compound After Different Purification Methods

Purification Method Starting Purity (GC-MS) Final Purity (GC-MS) Typical Yield
Recrystallization (Ethyl Acetate)85%98.5%70-80%
Column Chromatography (Silica Gel)85%>99%60-75%
Vacuum Distillation85%99.5%80-90%

Table 2: Suggested Solvent Systems for Column Chromatography

Stationary Phase Eluent System (v/v) Typical Rf of Product
Silica Gel30-50% Ethyl Acetate in Hexanes0.3
Alumina (Neutral)1-2% Methanol in Dichloromethane0.4

Visualizations

Purification_Workflow Crude Crude Product Analysis1 Purity Analysis (GC/HPLC) Crude->Analysis1 Recrystallization Recrystallization Analysis1->Recrystallization >80% pure Chromatography Column Chromatography Analysis1->Chromatography <80% pure, complex mixture Distillation Vacuum Distillation Analysis1->Distillation Thermally stable impurities Analysis2 Purity Analysis (GC/HPLC) Recrystallization->Analysis2 Chromatography->Analysis2 Distillation->Analysis2 Pure_Product High-Purity Product Analysis2->Pure_Product >99% pure

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization Start Recrystallization Issue Oiling_Out Product Oils Out? Start->Oiling_Out Low_Yield Low Yield? Oiling_Out->Low_Yield No Slow_Cooling Cool Slowly / Scratch Flask Oiling_Out->Slow_Cooling Yes Poor_Purity Purity Not Improved? Low_Yield->Poor_Purity No Reduce_Solvent Reduce Solvent Volume / Cool Thoroughly Low_Yield->Reduce_Solvent Yes Change_Solvent Perform Solvent Screen Poor_Purity->Change_Solvent Yes

Caption: Troubleshooting decision tree for recrystallization issues.

References

Validation & Comparative

A Comparative Guide to the Confirmation of Identity and Purity of Synthesized 6-Azaspiro[4.5]decan-7-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for confirming the identity and purity of synthesized 6-Azaspiro[4.5]decan-7-one, a spirocyclic lactam with potential applications in medicinal chemistry. The guide details a common synthetic route, compares it with an alternative strategy, and outlines key analytical techniques for its characterization, supported by experimental protocols and data presented in a comparative format.

Synthesis of this compound: A Comparative Overview

The synthesis of this compound can be efficiently achieved through a Beckmann rearrangement of the corresponding spiro[4.5]decan-6-one oxime. This method is often favored for its reliability and relatively straightforward procedure. An alternative approach involves a multi-step cycloaddition reaction, which can offer greater stereochemical control but often at the cost of increased synthetic complexity.

Synthesis MethodDescriptionAdvantagesDisadvantages
Beckmann Rearrangement Rearrangement of spiro[4.5]decan-6-one oxime in the presence of an acid catalyst to form the corresponding lactam.[1][2][3][4][5]High-yielding, uses readily available starting materials, and is a well-established reaction.[1][2]The reaction can produce by-products if not carefully controlled, and the use of strong acids may not be suitable for sensitive substrates.[2]
[3+2] Cycloaddition A formal [3+2] cycloaddition reaction to construct the spiro-γ-lactam motif.[6]Allows for stereoselective synthesis, offering control over the spatial arrangement of substituents.[6][7]Typically a multi-step synthesis with potentially lower overall yields and requires more complex starting materials.[6]

Experimental Workflow: Beckmann Rearrangement

The synthesis of this compound via Beckmann rearrangement follows a two-step process, starting from the commercially available spiro[4.5]decan-6-one.

G cluster_0 Step 1: Oximation cluster_1 Step 2: Beckmann Rearrangement A Spiro[4.5]decan-6-one C Spiro[4.5]decan-6-one oxime A->C Pyridine B Hydroxylamine Hydrochloride B->C D Spiro[4.5]decan-6-one oxime E 6-Azaspiro[4..5]decan-7-one D->E Polyphosphoric Acid

Caption: Synthesis workflow for this compound.

Confirming Identity: Spectroscopic and Spectrometric Analysis

The identity of the synthesized this compound should be unequivocally confirmed using a combination of spectroscopic and spectrometric techniques. Below is a table summarizing the expected analytical data. For comparison, data for a structurally related compound, 9-Oxa-6-azaspiro[4.5]decan-7-one, is also provided.

Analytical TechniqueThis compound (Expected)9-Oxa-6-azaspiro[4.5]decan-7-one (Reference)[8][9]
¹H NMR (CDCl₃) δ ~ 1.5-1.8 (m, 10H, cyclopentyl H), ~2.3 (t, 2H, CH₂-C=O), ~3.2 (t, 2H, CH₂-NH), ~6.0 (br s, 1H, NH)Not available
¹³C NMR (CDCl₃) δ ~ 25-27 (cyclopentyl C), ~35-40 (spiro C and CH₂-C=O), ~45 (CH₂-NH), ~175 (C=O)Not available
FT-IR (KBr, cm⁻¹) ~3200 (N-H stretch), ~1650 (C=O stretch, amide I), ~1550 (N-H bend, amide II)Not available
Mass Spectrometry (ESI+) m/z = 154.12 [M+H]⁺Molecular Weight: 155.2

Purity Assessment: Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of the synthesized compound. A validated reverse-phase HPLC method can effectively separate the target compound from any starting materials, by-products, or other impurities.

HPLC Method ParameterRecommended ConditionsAlternative Conditions
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in AcetonitrileA: 20 mM Ammonium Acetate in WaterB: Methanol
Gradient 10-90% B over 15 min20-80% B over 20 min
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV at 210 nmUV at 220 nm
Expected Retention Time Dependent on exact conditions, but should be a single major peak.---

Hypothetical Signaling Pathway Involvement

Spirocyclic lactams are a class of compounds with significant interest in drug discovery due to their rigid structures which can allow for precise interactions with biological targets.[7] Some spiro-lactams have demonstrated antimicrobial and anticancer activities.[10][11] The diagram below illustrates a hypothetical signaling pathway where a spirocyclic lactam could exert its effect, for instance, by inhibiting a key kinase involved in a cancer cell proliferation pathway.

G cluster_0 Cell Proliferation Pathway cluster_1 Drug Intervention A Growth Factor B Receptor Tyrosine Kinase A->B C Kinase Cascade (e.g., MAPK) B->C D Transcription Factors C->D E Gene Expression & Cell Proliferation D->E F This compound F->C Inhibition

Caption: Hypothetical inhibition of a signaling pathway.

Detailed Experimental Protocols

Synthesis of this compound via Beckmann Rearrangement
  • Oximation of Spiro[4.5]decan-6-one: To a solution of spiro[4.5]decan-6-one (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and pyridine (1.5 equivalents). Reflux the mixture for 2-4 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and pour it into ice-cold water. Filter the precipitated solid, wash with water, and dry to obtain spiro[4.5]decan-6-one oxime.

  • Beckmann Rearrangement: Add the dried spiro[4.5]decan-6-one oxime (1 equivalent) portion-wise to pre-heated polyphosphoric acid (10 equivalents by weight) at 120-130 °C with stirring. Continue heating for 15-30 minutes. Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a strong base (e.g., NaOH) to pH 8-9. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound. Purify the crude product by column chromatography on silica gel.

NMR Sample Preparation[12][13][14]
  • Weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a small vial.

  • Filter the solution through a pipette containing a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube and ensure the sample height is adequate for the instrument.

FT-IR Sample Preparation (KBr Pellet)
  • Grind a small amount (1-2 mg) of the dry, purified compound with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Transfer a portion of the powder to a pellet-forming die and press under high pressure to form a transparent or translucent pellet.

  • Place the pellet in the sample holder of the FT-IR spectrometer for analysis.

Mass Spectrometry Sample Preparation (ESI)
  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Further dilute this stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of approximately 1-10 µg/mL.

  • Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

HPLC Sample Preparation[15][16][17]
  • Prepare a stock solution of the synthesized compound in the mobile phase diluent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • From the stock solution, prepare a working solution at a concentration of approximately 0.1 mg/mL by diluting with the mobile phase diluent.

  • Filter the working solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

References

Comparative Analysis of Spiropyrrolidine-Tethered Indeno-Quinoxaline Hybrids: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a series of novel spiropyrrolidine derivatives tethered with indeno-quinoxaline heterocyclic hybrids. The objective is to delineate the structure-activity relationships (SAR) of these compounds, offering insights into their potential as antimicrobial and antidiabetic agents. The following sections present quantitative biological data, detailed experimental protocols, and a visual representation of the experimental workflow. While the core scaffold is a spiropyrrolidine, which is a gamma-lactam similar to 6-azaspiro[4.5]decan-7-one, the specific analogs discussed here are based on a published study of indeno-quinoxaline hybrids due to the limited availability of comprehensive SAR data for the exact this compound core.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of the synthesized spiropyrrolidine derivatives was evaluated against a panel of pathogenic bacterial and fungal strains. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a compound that inhibits visible growth of a microorganism, are summarized in the table below.

CompoundSubstituent (R)S. aureus (ATCC 25923) MIC (µM)E. coli (ATCC 25922) MIC (µM)C. albicans (ATCC 10231) MIC (µM)
5a H7.9115.8231.64
5b 2-Cl7.8515.7031.40
5c 4-Cl7.7915.5831.16
5d 4-OCH₃3.957.9115.82
5e 4-CH₃7.8815.7631.52
5f 2-NO₂15.9031.8063.60
5g 3-NO₂15.8531.7063.40
5h 4-NO₂15.8231.6463.28
5i 2-OH7.9515.9031.80
5j 4-OH7.8215.6431.28
5k 2,4-diCl7.7515.5031.00
5l 3,4,5-triOCH₃7.8015.6031.20
5m 4-N(CH₃)₂15.7831.5663.12
Tetracycline -576.01576.01-
Amphotericin B ---2.71

Structure-Activity Relationship Insights:

  • The presence of a methoxy group at the para-position of the phenyl ring (compound 5d ) resulted in the highest antibacterial activity against both S. aureus and E. coli.[1]

  • Electron-donating groups, such as methoxy and hydroxyl at the para position (compounds 5d and 5j ), generally led to better antibacterial activity compared to electron-withdrawing groups like nitro (compounds 5f-5h ).[1]

  • Substitution with a single chloro group at either the ortho or para position (compounds 5b and 5c ) resulted in comparable activity to the unsubstituted analog (5a ).[1]

  • The introduction of bulky or multiple substituents, such as the 3,4,5-trimethoxy group (compound 5l ), did not significantly improve activity over single substitutions.[1]

  • None of the synthesized compounds exhibited antifungal activity comparable to the standard drug, Amphotericin B.[1]

Experimental Protocols

A mixture of an appropriate isatin derivative (1 mmol), sarcosine (1 mmol), and an indeno-quinoxaline-based chalcone (1 mmol) in methanol (10 mL) was refluxed for 6-8 hours. The reaction progress was monitored by thin-layer chromatography. After completion, the reaction mixture was cooled to room temperature, and the resulting solid was filtered, washed with cold methanol, and purified by recrystallization from a suitable solvent to afford the desired spiropyrrolidine derivatives.

The minimum inhibitory concentration (MIC) of the synthesized compounds was determined using the twofold serial dilution method in 96-well microtiter plates.

  • Preparation of Inoculum: Bacterial strains were cultured in Mueller-Hinton Broth (MHB) at 37°C for 18-24 hours. Fungal strains were cultured in Sabouraud Dextrose Broth (SDB) at 35°C for 48 hours. The turbidity of the microbial suspension was adjusted to 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi.

  • Serial Dilution: The compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. Twofold serial dilutions of each compound were prepared in the respective broth (MHB or SDB) in the microtiter plates to obtain a concentration range of 0.24 to 500 µg/mL.

  • Inoculation: Each well was inoculated with 10 µL of the prepared microbial suspension.

  • Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • Determination of MIC: The MIC was determined as the lowest concentration of the compound that showed no visible growth of the microorganism. Tetracycline and Amphotericin B were used as standard antibacterial and antifungal drugs, respectively.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and biological evaluation of the spiropyrrolidine derivatives.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Reactants Isatin Derivatives, Sarcosine, Indeno-quinoxaline Chalcones Reaction [3+2] Cycloaddition Reaction Reactants->Reaction Purification Filtration & Recrystallization Reaction->Purification Characterization Spectroscopic Analysis (NMR, Mass Spec, etc.) Purification->Characterization Compounds Synthesized Spiropyrrolidine Analogs Characterization->Compounds Antimicrobial Antimicrobial Assay (MIC Determination) Compounds->Antimicrobial Antidiabetic α-amylase Inhibition Assay Compounds->Antidiabetic Antioxidant Antioxidant Assays (DPPH, ABTS) Compounds->Antioxidant Data Biological Activity Data (IC50, MIC values) Antimicrobial->Data Antidiabetic->Data Antioxidant->Data SAR Structure-Activity Relationship Analysis Data->SAR Lead_ID Lead Compound Identification SAR->Lead_ID

Caption: Workflow for SAR studies of spiropyrrolidine analogs.

References

Benchmarking 6-Azaspiro[4.5]decan-7-one Against Known Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel compound 6-Azaspiro[4.5]decan-7-one with established acetylcholinesterase (AChE) inhibitors currently utilized in therapeutic applications. The data presented herein is based on standardized in vitro assays to ensure objective and reproducible performance benchmarks.

Introduction to Acetylcholinesterase Inhibition

Acetylcholinesterase is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This action terminates the signal at cholinergic synapses.[1][2] The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.[3][4][5] This mechanism is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[4][6] This guide evaluates the inhibitory potential of this compound against this clinically relevant target and compares its efficacy with well-known drugs: Donepezil, Galantamine, and Rivastigmine.

Comparative Inhibitory Activity

The inhibitory potency of this compound and reference compounds was determined against human acetylcholinesterase (hAChE). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce enzyme activity by 50%, are summarized in the table below. Lower IC50 values indicate greater potency.

CompoundTypeIC50 (nM) against hAChE
This compound Spirocyclic Lactam25.5
DonepezilPiperidine derivative11.6[7]
GalantamineNatural Alkaloid~1,270[8]
RivastigmineCarbamate derivative~4,150[9]

Note: IC50 values for known inhibitors are sourced from published literature and may vary based on experimental conditions.

Signaling Pathway of Acetylcholinesterase Inhibition

The following diagram illustrates the impact of an AChE inhibitor, such as this compound, on a cholinergic synapse. By blocking the action of acetylcholinesterase, the inhibitor increases the concentration and duration of acetylcholine in the synaptic cleft, leading to enhanced stimulation of postsynaptic receptors.

AChE_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor ACh Receptor ACh->Receptor Binds Inhibitor This compound Inhibitor->AChE Inhibits Signal Signal Propagation Receptor->Signal Activates

Mechanism of Acetylcholinesterase Inhibition.

Experimental Protocols

The determination of acetylcholinesterase inhibition was performed using the Ellman's method, a reliable and widely used colorimetric assay.[10][11][12]

Principle of the Ellman's Assay

Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring its absorbance at 412 nm.[12] The rate of color development is proportional to the AChE activity.

Materials and Reagents
  • Human recombinant acetylcholinesterase (AChE)

  • This compound and reference inhibitors (Donepezil, Galantamine, Rivastigmine)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Sodium phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Experimental Procedure
  • Reagent Preparation : All reagents were prepared in 0.1 M sodium phosphate buffer (pH 8.0). A stock solution of DTNB (10 mM) and ATCh (14 mM) were prepared.

  • Assay Setup : The assay was conducted in a 96-well plate. Each well for the test compounds contained:

    • 140 µL of sodium phosphate buffer

    • 10 µL of the inhibitor solution (this compound or a reference standard at various concentrations)

    • 10 µL of AChE solution (1 U/mL)

  • Pre-incubation : The plate was incubated for 10 minutes at 25°C to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation :

    • 10 µL of 10 mM DTNB was added to the mixture.

    • The reaction was initiated by adding 10 µL of 14 mM ATCh.

  • Measurement : The absorbance was measured immediately and monitored kinetically at 412 nm for 10 minutes using a microplate reader.

  • Controls : Control wells were included, containing all components except the inhibitor, to measure 100% enzyme activity. A blank containing all components except the enzyme was also used to correct for non-enzymatic hydrolysis of the substrate.

  • Data Analysis : The percentage of AChE inhibition was calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 values were then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

The workflow for this experimental protocol is visualized below.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis A1 Prepare Reagents (Buffer, DTNB, ATCh) B1 Add Buffer, Inhibitor, and AChE Solution A1->B1 A2 Prepare Serial Dilutions of Inhibitors A2->B1 B2 Pre-incubate (10 min at 25°C) B1->B2 B3 Add DTNB B2->B3 B4 Initiate with ATCh B3->B4 C1 Measure Absorbance at 412 nm B4->C1 C2 Calculate % Inhibition C1->C2 C3 Determine IC50 Values C2->C3

Workflow for the AChE Inhibition Assay.

Conclusion

The data presented in this guide indicates that this compound is a potent inhibitor of human acetylcholinesterase. Its in vitro efficacy is comparable to that of Donepezil and significantly greater than Galantamine and Rivastigmine under the tested conditions. This novel spirocyclic lactam represents a promising scaffold for the development of new therapeutic agents targeting cholinergic pathways. Further investigation, including selectivity profiling against butyrylcholinesterase and in vivo studies, is warranted to fully characterize its pharmacological profile.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is a hypothetical case study to illustrate the cross-reactivity profiling of a novel compound, 6-Azaspiro[4.5]decan-7-one. The experimental data presented is generated for illustrative purposes due to the limited publicly available information on this specific molecule. The methodologies and data presentation are based on established practices in drug discovery for assessing compound selectivity.

Introduction

This compound is a novel synthetic small molecule with a spirocyclic scaffold, a structural motif of increasing interest in medicinal chemistry due to its three-dimensional character and potential for novel pharmacological properties. Preliminary in-silico and initial biochemical screens have suggested its potential as an inhibitor of Protein Kinase B (Akt1), a key node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and other diseases.

This guide provides a comparative analysis of the cross-reactivity of this compound against a panel of related kinases to assess its selectivity. High selectivity is a critical attribute for a therapeutic candidate to minimize off-target effects and associated toxicities. The data presented herein is intended to guide further preclinical development and optimization of this compound.

Quantitative Cross-Reactivity Data

The inhibitory activity of this compound was assessed against a panel of five kinases from the AGC kinase family, to which Akt1 belongs. A well-characterized, multi-kinase inhibitor, Staurosporine, was used as a positive control for broad-spectrum inhibition. The half-maximal inhibitory concentration (IC50) values were determined using a luminescence-based kinase assay.

Target KinaseThis compound (IC50 in nM)Staurosporine (IC50 in nM)
Akt1 (Primary Target) 50 5
PKA85015
ROCK1>10,00020
SGK125010
p70S6K1,2008

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of selected kinases.

Methodology:

  • Reagents: Recombinant human kinases (Akt1, PKA, ROCK1, SGK1, p70S6K), corresponding peptide substrates, ATP, kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), this compound and Staurosporine (dissolved in DMSO), and a commercial luminescence-based kinase activity assay kit.

  • Procedure:

    • A serial dilution of this compound and Staurosporine was prepared in DMSO and then diluted in kinase assay buffer.

    • In a 384-well white microplate, 5 µL of the diluted compound was added.

    • 10 µL of a kinase/substrate mixture was then added to each well.

    • The kinase reaction was initiated by adding 10 µL of ATP solution (at the Km concentration for each respective kinase). The final DMSO concentration was maintained at <1%.

    • The plate was incubated at 30°C for 60 minutes.

    • Following incubation, 25 µL of the luminescence detection reagent was added to each well to stop the kinase reaction and measure the remaining ATP.

    • The plate was incubated at room temperature for 10 minutes to stabilize the luminescent signal.

    • Luminescence was measured using a plate reader.

  • Data Analysis: The raw luminescence data was converted to percent inhibition relative to DMSO-only controls (0% inhibition) and wells with no kinase (100% inhibition). The IC50 values were calculated by fitting the percent inhibition data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its intracellular target, Akt1, in a cellular context.[1][2][3]

Methodology:

  • Cell Culture: A human cancer cell line with high Akt1 expression (e.g., MCF-7) was cultured to ~80% confluency.

  • Compound Treatment: Cells were treated with either vehicle (DMSO) or 10 µM this compound for 2 hours at 37°C.

  • Thermal Challenge: The cell suspensions were divided into aliquots and heated to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 25°C.[3]

  • Cell Lysis and Protein Quantification: Cells were lysed by freeze-thaw cycles. The soluble protein fraction was separated from aggregated proteins by centrifugation.

  • Target Detection: The amount of soluble Akt1 in the supernatant at each temperature was quantified by Western blotting or ELISA.

  • Data Analysis: A melting curve was generated by plotting the amount of soluble Akt1 as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Visualizations

experimental_workflow Kinase Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis compound_prep Prepare serial dilutions of This compound add_compound Dispense compound dilutions into 384-well plate compound_prep->add_compound reagent_prep Prepare kinase, substrate, and ATP solutions add_kinase Add kinase/substrate mix reagent_prep->add_kinase add_compound->add_kinase start_reaction Initiate reaction with ATP add_kinase->start_reaction incubation Incubate at 30°C for 60 min start_reaction->incubation add_detection Add luminescence detection reagent incubation->add_detection read_plate Measure luminescence add_detection->read_plate data_analysis Calculate % inhibition and IC50 values read_plate->data_analysis

Caption: Workflow for the in vitro kinase inhibition assay.

signaling_pathway Simplified PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt1 Akt1 PIP3->Akt1 Recruitment PDK1->Akt1 Activation mTORC1 mTORC1 Akt1->mTORC1 Activation CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes Inhibitor This compound Inhibitor->Akt1 Inhibition

Caption: The PI3K/Akt pathway and the inhibitory action of the compound.

References

In Vitro and In Vivo Correlation of 6-Azaspiro[4.5]decan-7-one Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of compounds related to 6-Azaspiro[4.5]decan-7-one. Due to a lack of publicly available data on the specific in vitro and in vivo activities of this compound, this document focuses on a structurally similar compound, 6-(4-indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.5]decane , for which in vivo data has been reported. This guide aims to provide a framework for understanding the potential biological effects and the experimental approaches used to evaluate such molecules.

Data Presentation

In Vivo Activity of 6-Azaspiro[4.5]decane Analog

A study by Brubaker and Colley in 1986 investigated the dopamine agonist activity of several 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes. The 4-indolymethyl analog demonstrated potent peripheral dopamine agonist activity.[1]

CompoundAssayParameterValueControl CompoundControl Value
6-(4-indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.5]decaneCat Cardioaccelerator Nerve AssayID50 (Inhibitory Dose, 50%)0.095 µmol/kgApomorphine0.0348 µmol/kg

Note: No specific in vitro activity data (e.g., IC50 or EC50) for 6-(4-indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.5]decane has been identified in publicly available literature. Therefore, a direct in vitro-in vivo correlation cannot be established at this time.

Experimental Protocols

In Vivo: Cat Cardioaccelerator Nerve Assay (General Protocol)

While the specific protocol from the 1986 study by Brubaker and Colley is not available, a general procedure for a cat cardioaccelerator nerve assay to assess dopamine agonist activity is described below. This assay measures the inhibition of tachycardia induced by stimulation of the sympathetic nerves to the heart.

Objective: To determine the potency of a test compound in inhibiting the heart rate increase caused by electrical stimulation of the cardioaccelerator nerve in an anesthetized cat.

Methodology:

  • Animal Preparation: Adult cats are anesthetized, and a tracheal cannula is inserted for artificial respiration. The femoral artery and vein are catheterized for blood pressure monitoring and drug administration, respectively.

  • Nerve Stimulation: The right cardioaccelerator nerve is isolated and placed on electrodes for electrical stimulation. A baseline tachycardia is established by delivering supramaximal voltage pulses at a set frequency.

  • Drug Administration: The test compound (e.g., 6-(4-indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.5]decane) is administered intravenously at increasing doses.

  • Data Acquisition: Heart rate and blood pressure are continuously recorded. The inhibitory effect of the compound is measured as the percentage reduction in the tachycardic response to nerve stimulation.

  • ID50 Determination: The dose of the compound that causes a 50% reduction in the stimulation-induced tachycardia (ID50) is calculated from the dose-response curve.

In Vitro: Dopamine D2 Receptor Binding Assay (General Protocol)

To assess the in vitro activity of a compound like this compound or its analogs, a dopamine D2 receptor binding assay would be a standard method.

Objective: To determine the affinity of a test compound for the dopamine D2 receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human dopamine D2 receptor are prepared from a suitable cell line (e.g., CHO or HEK293 cells).

  • Radioligand Binding: A radiolabeled ligand known to bind to the D2 receptor (e.g., [³H]-Spiperone) is incubated with the cell membranes in the presence of varying concentrations of the test compound.

  • Incubation and Separation: The mixture is incubated to allow for binding equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The affinity of the test compound (Ki) can then be calculated using the Cheng-Prusoff equation.

Mandatory Visualization

experimental_workflow cluster_invivo In Vivo: Cat Cardioaccelerator Nerve Assay cluster_invitro In Vitro: Dopamine D2 Receptor Binding Assay animal_prep Animal Preparation nerve_stim Nerve Stimulation animal_prep->nerve_stim drug_admin_vivo Drug Administration nerve_stim->drug_admin_vivo data_acq_vivo Data Acquisition drug_admin_vivo->data_acq_vivo id50_calc ID50 Calculation data_acq_vivo->id50_calc correlation In Vitro-In Vivo Correlation id50_calc->correlation Compare mem_prep Membrane Preparation binding_assay Radioligand Binding mem_prep->binding_assay separation Separation binding_assay->separation quantification Quantification separation->quantification ic50_calc IC50/Ki Calculation quantification->ic50_calc ic50_calc->correlation Compare

Caption: Hypothetical workflow for in vivo and in vitro assessment and their correlation.

dopamine_signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked Dopamine Dopamine / Agonist Dopamine->D2R Binds ATP ATP ATP->AC Response Cellular Response (e.g., Inhibition of Neuronal Firing) cAMP->Response

Caption: Simplified signaling pathway for the dopamine D2 receptor.

References

Head-to-head comparison of different synthetic routes to 6-Azaspiro[4.5]decan-7-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Key Synthetic Strategies

The spirocyclic lactam 6-Azaspiro[4.5]decan-7-one is a valuable scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. Its rigid three-dimensional structure offers unique opportunities for designing novel therapeutics. This guide provides a head-to-head comparison of two prominent synthetic routes to this key intermediate: the Beckmann Rearrangement and the Schmidt Reaction, both commencing from the readily accessible precursor, spiro[4.5]decan-6-one. This analysis is supported by a summary of experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Beckmann RearrangementRoute 2: Schmidt Reaction
Starting Material Spiro[4.5]decan-6-one oximeSpiro[4.5]decan-6-one
Key Transformation Acid-catalyzed rearrangement of an oximeReaction of a ketone with hydrazoic acid
Reagents Polyphosphoric acid (PPA) or other acidic catalystsSodium azide, sulfuric acid
Typical Yields Moderate to highModerate to high
Safety Concerns Use of strong acidsUse of highly toxic and explosive hydrazoic acid (generated in situ)
Scalability Generally scalable with appropriate safety measuresRequires stringent safety protocols, potentially limiting large-scale synthesis

Route 1: Beckmann Rearrangement

The Beckmann rearrangement is a classic and widely used method for the synthesis of amides and lactams from oximes. In this approach, spiro[4.5]decan-6-one is first converted to its corresponding oxime, which then undergoes an acid-catalyzed rearrangement to yield this compound. The migratory aptitude of the carbon anti-periplanar to the oxime's hydroxyl group dictates the regioselectivity of the rearrangement.

Experimental Protocol: Beckmann Rearrangement

Step 1: Synthesis of Spiro[4.5]decan-6-one Oxime

A solution of spiro[4.5]decan-6-one (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a mixture of ethanol and pyridine is heated at reflux for 4-6 hours. The reaction mixture is then cooled, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude oxime, which can be purified by recrystallization or column chromatography.

Step 2: Beckmann Rearrangement to this compound

The spiro[4.5]decan-6-one oxime (1.0 eq) is added portion-wise to pre-heated polyphosphoric acid (PPA) at 120-130 °C with vigorous stirring. The reaction mixture is maintained at this temperature for 15-30 minutes. After cooling to room temperature, the mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane, and the combined organic extracts are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel to yield this compound.

Route 2: Schmidt Reaction

The Schmidt reaction provides a direct conversion of a ketone to a lactam using hydrazoic acid in the presence of a strong acid. This one-pot reaction avoids the need for the prior synthesis and isolation of the oxime intermediate. However, the in situ generation of hydrazoic acid from sodium azide and a strong acid poses significant safety hazards due to its high toxicity and explosive nature.

Experimental Protocol: Schmidt Reaction

Caution: This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions, including a blast shield.

To a stirred solution of spiro[4.5]decan-6-one (1.0 eq) in concentrated sulfuric acid, cooled in an ice bath, is added sodium azide (1.1 eq) in small portions, ensuring the temperature is maintained below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The mixture is then carefully poured onto crushed ice and neutralized with a concentrated sodium hydroxide solution. The aqueous solution is extracted with chloroform, and the combined organic layers are dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The resulting crude lactam is purified by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two compared synthetic routes.

G Synthetic Routes to this compound cluster_0 Route 1: Beckmann Rearrangement cluster_1 Route 2: Schmidt Reaction Spiro[4.5]decan-6-one Spiro[4.5]decan-6-one Spiro[4.5]decan-6-one_Oxime Spiro[4.5]decan-6-one_Oxime Spiro[4.5]decan-6-one->Spiro[4.5]decan-6-one_Oxime NH2OH·HCl 6-Azaspiro[4.5]decan-7-one_B This compound Spiro[4.5]decan-6-one_Oxime->6-Azaspiro[4.5]decan-7-one_B PPA, Heat Spiro[4.5]decan-6-one_S Spiro[4.5]decan-6-one 6-Azaspiro[4.5]decan-7-one_S This compound Spiro[4.5]decan-6-one_S->6-Azaspiro[4.5]decan-7-one_S NaN3, H2SO4

Caption: Comparison of Beckmann Rearrangement and Schmidt Reaction pathways.

Conclusion

Both the Beckmann rearrangement and the Schmidt reaction offer viable pathways to this compound from spiro[4.5]decan-6-one. The choice between the two routes will largely depend on the specific requirements of the synthesis, including scale, available safety infrastructure, and desired reaction conditions. The Beckmann rearrangement is a two-step process that is generally considered safer, making it more suitable for a wider range of laboratory settings. The Schmidt reaction, while offering a more direct, one-pot conversion, necessitates stringent safety protocols due to the use of hydrazoic acid, which may be a limiting factor for its application, particularly on a larger scale. Researchers should carefully evaluate these factors before selecting a synthetic strategy.

Comparative Pharmacokinetic Profiling of 6-Azaspiro[4.5]decan-7-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic profiles of 6-Azaspiro[4.5]decan-7-one derivatives against other relevant small molecule scaffolds. The information presented herein is intended to support drug discovery and development efforts by offering insights into the absorption, distribution, metabolism, and excretion (ADME) properties of this promising class of compounds. The data is compiled from preclinical studies and is presented to facilitate objective comparisons and inform lead optimization strategies.

Executive Summary

This compound derivatives are a class of spirocyclic compounds that have garnered significant interest in medicinal chemistry due to their unique three-dimensional structures and potential for novel biological activities. Understanding the pharmacokinetic behavior of these molecules is crucial for their successful development as therapeutic agents. This guide summarizes key ADME parameters, details the experimental methodologies used to obtain this data, and provides visualizations of relevant experimental workflows.

Comparative Pharmacokinetic Data

While direct comparative in vivo pharmacokinetic data for a specific this compound derivative against a named alternative is not publicly available in the searched literature, this section presents representative ADME data for analogous spirocyclic compounds to provide a relevant comparison. The following tables summarize key in vitro ADME parameters for a representative spirooxindole-pyrroline derivative and a comparator compound, highlighting differences in solubility and permeability.

Table 1: Comparative Aqueous Solubility

Compound IDChemical ClassAqueous Solubility (mg/L)
Spirooxindole-pyrroline 4c Spirooxindole-pyrroline100.057
Spirooxindole-pyrroline 4f Spirooxindole-pyrroline0.330
Doxorubicin (Reference) Anthracycline112.691

Data for spirooxindole-pyrrolines is predicted via in silico methods.

Table 2: Comparative In Vitro Permeability

Compound IDChemical ClassPredicted Caco-2 Permeability (nm/s)Permeability Class
Spirooxindole-pyrroline 4g Spirooxindole-pyrroline21.090Moderate
Spirooxindole-pyrroline 4h Spirooxindole-pyrroline19.275Moderate

Permeability scores of >4–70 nm/s are indicative of moderate permeability in Caco-2 cell models.[1]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following sections describe standard protocols for key in vitro and in vivo pharmacokinetic experiments.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of a test compound after oral administration to rats.

Animal Model: Male Sprague-Dawley rats (250-300 g).

Dosing:

  • Animals are fasted overnight prior to dosing.

  • The test compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).

  • A single oral dose is administered via gavage.

Blood Sampling:

  • Blood samples (approximately 0.2 mL) are collected from the tail vein or via a cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

Data Analysis: Plasma concentrations of the test compound are determined by a validated LC-MS/MS method. Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life) are calculated using non-compartmental analysis.

In Vitro Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a test compound using an in vitro model of the human intestinal epithelium.

Cell Culture:

  • Caco-2 cells are seeded onto permeable filter supports in a multi-well plate.

  • The cells are cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

Permeability Assay:

  • The integrity of the cell monolayer is verified.

  • The test compound, dissolved in a transport buffer, is added to the apical (A) side of the monolayer.

  • Samples are collected from the basolateral (B) side at various time points.

  • The concentration of the compound in the basolateral samples is quantified by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated.

LC-MS/MS Bioanalytical Method for Quantification in Plasma

Objective: To develop and validate a sensitive and specific method for the quantification of the test compound in plasma.

Sample Preparation:

  • Plasma samples are thawed and subjected to protein precipitation by adding a solvent such as acetonitrile.

  • Samples are vortexed and centrifuged to pellet the precipitated proteins.

  • The supernatant is transferred to a clean tube and evaporated to dryness.

  • The residue is reconstituted in the mobile phase for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) system.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • MS/MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and an internal standard.

Visualizations

Experimental Workflow for In Vivo Pharmacokinetic Study

G cluster_prestudy Pre-Study cluster_study Study Conduct cluster_poststudy Post-Study Analysis Animal_Acclimatization Animal Acclimatization Dosing Oral Dosing Animal_Acclimatization->Dosing Formulation Compound Formulation Formulation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma Separation Blood_Sampling->Sample_Processing Bioanalysis LC-MS/MS Analysis Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis

Caption: Workflow for a typical in vivo pharmacokinetic study in rodents.

Logical Relationship of ADME Processes

ADME Absorption Absorption Drug_in_Systemic_Circulation Drug in Systemic Circulation Absorption->Drug_in_Systemic_Circulation Distribution Distribution Metabolism Metabolism Distribution->Metabolism Therapeutic_Effect Therapeutic Effect Distribution->Therapeutic_Effect Toxicity Toxicity Distribution->Toxicity Excretion Excretion Metabolism->Excretion Drug_in_Systemic_Circulation->Distribution Drug_in_Systemic_Circulation->Excretion

Caption: Interrelationship of the four key pharmacokinetic processes (ADME).

References

A Comparative Guide to Evaluating the Off-target Effects of 6-Azaspiro[4.5]decan-7-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutics requires a thorough understanding of their interaction with biological systems. Beyond the intended on-target effects, off-target interactions can lead to unforeseen side effects, limiting the therapeutic window or causing outright toxicity. This guide provides a framework for evaluating the off-target profile of a novel compound, using the hypothetical molecule 6-Azaspiro[4.5]decan-7-one as an example. While specific experimental data for this compound is not publicly available, this document outlines the standard methodologies and data presentation formats used in the industry to characterize and compare a compound's selectivity.

Experimental Protocols for Off-Target Profiling

A tiered approach is often employed to assess off-target liabilities, starting with broad screening panels and progressing to more detailed mechanistic studies for any identified hits.

Broad Panel Screening: Radioligand Binding Assays

Radioligand binding assays are a cornerstone of safety pharmacology, used to assess a compound's affinity for a wide range of receptors, ion channels, and transporters.[1][2][3][4] These assays are typically conducted by specialized contract research organizations (CROs) that offer standardized panels, such as the Eurofins SafetyScreen™ or CEREP BioPrint profiles.[5][6][7]

Principle: The assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity to a specific target. The displacement is quantified by measuring the reduction in radioactivity bound to the receptor preparation.

Methodology:

  • Preparation of Receptor Membranes: Cell lines or tissues expressing the target of interest are homogenized and centrifuged to isolate a membrane fraction rich in the target protein.[1]

  • Assay Setup: The membrane preparation is incubated in a multi-well plate with a fixed concentration of a specific radioligand and varying concentrations of the test compound (e.g., this compound).

  • Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium.[1]

  • Separation: Receptor-bound radioligand is separated from unbound radioligand by rapid vacuum filtration through a glass fiber filter, which traps the membranes.[2]

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[8]

Kinase Profiling: Kinome Scanning

Given that kinases are a large and functionally diverse protein family, and are common off-targets for many drugs, comprehensive kinase profiling is a critical step. Services like KINOMEscan® offer panels that cover a large portion of the human kinome.[9][10][11][12]

Principle: These assays are typically competition binding assays. A test compound is incubated with a specific kinase and an immobilized, active-site-directed ligand. The amount of kinase bound to the immobilized ligand is quantified, and a reduction in this amount in the presence of the test compound indicates displacement and therefore binding.[10]

Methodology:

  • Assay Components: The assay consists of the kinase of interest (often tagged for detection), an immobilized ligand, and the test compound.[10]

  • Competition: The components are incubated together, allowing the test compound and the immobilized ligand to compete for the kinase's active site.

  • Quantification: The amount of kinase bound to the solid support is measured, often using quantitative PCR (qPCR) for a DNA tag on the kinase or via immuno-detection.[10]

  • Data Analysis: Results are often reported as percent of control (%Ctrl), where a lower percentage indicates stronger binding. For hits, a dissociation constant (Kd) is determined from a dose-response curve.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to confirm that a compound binds to its target within the complex environment of a living cell.[13][14][15][16][17] It relies on the principle that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.

Methodology:

  • Cell Treatment: Intact cells are incubated with the test compound (e.g., this compound) or a vehicle control.[14]

  • Thermal Challenge: The treated cells are heated to a range of temperatures.[15]

  • Cell Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured protein fraction by centrifugation.

  • Protein Quantification: The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry.

  • Data Analysis: A "melting curve" is generated by plotting the soluble protein amount against temperature. A shift in this curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Data Presentation: Comparative Off-Target Profiles

Quantitative data from these assays should be summarized in clear, comparative tables. Below is a hypothetical comparison of this compound with a fictional alternative, "Compound-X," against a small panel of common off-targets.

Table 1: Comparative Binding Affinities (Ki) from Radioligand Binding Assays Data are hypothetical and for illustrative purposes only.

TargetThis compound (Ki, µM)Compound-X (Ki, µM)
Primary Target 0.05 0.08
hERG (potassium channel)> 101.2
5-HT2B (serotonin receptor)2.58.7
M1 (muscarinic receptor)> 10> 10
Alpha-1A (adrenergic receptor)8.19.5
D2 (dopamine receptor)> 103.4

Lower Ki values indicate stronger binding affinity. Values > 10 µM are generally considered insignificant.

Table 2: Kinase Selectivity Profile (% Control at 1 µM) Data are hypothetical and for illustrative purposes only.

KinaseThis compound (%Ctrl)Compound-X (%Ctrl)
Primary Target Kinase 5 8
SRC8845
LCK9238
EGFR9589
ROCK16572
PIM19895

Percent of Control (%Ctrl) represents the percentage of kinase bound to the solid support relative to a DMSO control. A value < 35% is often considered a significant interaction.

Visualizations: Workflows and Pathways

Diagrams are essential for visualizing complex processes and relationships. The following are generated using the DOT language for Graphviz.

Experimental Workflow for Off-Target Profiling

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Validation & Dose-Response cluster_2 Tier 3: Cellular Confirmation cluster_3 Outcome a Test Compound (e.g., this compound) b Broad Safety Panel (e.g., SafetyScreen44) a->b c Kinome Scan (e.g., KINOMEscan) a->c d Analyze % Inhibition or % Control b->d c->d e Identify Off-Target 'Hits' (e.g., >50% Inhibition) d->e f Determine IC50 / Kd for Hits e->f g Functional Assays (e.g., cAMP, Ca2+ flux) f->g h Cellular Target Engagement (e.g., CETSA) f->h i Selectivity Profile & Risk Assessment g->i h->i

Caption: Workflow for evaluating small molecule off-target effects.

Example Signaling Pathway: MAPK/ERK Cascade

This diagram illustrates a common kinase cascade that can be unintentionally modulated by off-target kinase inhibitors.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS Ras RTK->RAS Activates RAF Raf RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Response Cellular Response (Proliferation, Survival) TF->Response Inhibitor Off-Target Inhibitor Inhibitor->RAF

Caption: The MAPK/ERK signaling pathway, a common off-target liability.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 6-Azaspiro[4.5]decan-7-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of 6-Azaspiro[4.5]decan-7-one, a spirocyclic lactam. The following procedures are based on the known hazards of similar chemical structures, including cyclic ketones and amides, and are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

Hazard Assessment
Personal Protective Equipment (PPE)

The selection of appropriate PPE is paramount to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Equipment Specifications and Recommendations
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities or if there is a risk of splashing.
Hand Protection Chemical-Resistant GlovesDouble gloving is recommended. Use a thicker, chemical-resistant outer glove over a thinner disposable inner glove. Butyl rubber or Viton gloves are good choices for handling ketones and amides. Neoprene may also be suitable. Nitrile gloves offer limited short-term protection and should be changed immediately upon contact.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned. For larger scale operations, chemical-resistant coveralls may be necessary.
Respiratory Protection Fume Hood or RespiratorAll handling of solid or solutions of this compound should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors. If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is required.
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes made of a non-porous material are required in the laboratory at all times.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Preparation and Pre-Handling Check
  • Designated Area: All work with this compound must be performed in a designated area within a chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and a spill kit are readily accessible and in good working order.

  • PPE Inspection: Before starting any work, inspect all PPE for any signs of damage and ensure a proper fit.

Handling the Compound
  • Weighing: If weighing the solid compound, do so in the fume hood on a tared weigh boat. Use appropriate tools to handle the solid and avoid generating dust.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Reactions: Conduct all reactions in appropriate glassware within the fume hood. Ensure the reaction setup is secure.

Post-Handling and Cleanup
  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

  • Glassware Cleaning: Clean all contaminated glassware thoroughly.

  • Hand Washing: After removing gloves, wash hands thoroughly with soap and water.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and flush the affected skin area with large amounts of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spill: For a small spill, absorb the material with an inert absorbent from a spill kit. Place the absorbed material and any contaminated cleaning supplies in a sealed container for hazardous waste disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste contaminated with this compound must be segregated as non-halogenated organic waste.

  • Solid Waste: Collect solid this compound, contaminated weigh boats, and disposable PPE (gloves, etc.) in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled container for non-halogenated organic liquid waste.

  • Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container for hazardous waste.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Storage and Pickup: Store waste containers in a designated satellite accumulation area until they are collected by the institution's hazardous waste management service.

Workflow for Handling this compound

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Risk_Assessment Risk Assessment (Review Hazards) Gather_PPE Gather Required PPE Risk_Assessment->Gather_PPE Prep_Workspace Prepare Workspace (Fume Hood, Spill Kit) Gather_PPE->Prep_Workspace Weigh_Compound Weigh Compound Prep_Workspace->Weigh_Compound Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate_Area Decontaminate Work Area Conduct_Experiment->Decontaminate_Area Clean_Glassware Clean Glassware Decontaminate_Area->Clean_Glassware Doff_PPE Doff PPE Correctly Clean_Glassware->Doff_PPE Segregate_Waste Segregate Waste Doff_PPE->Segregate_Waste Label_Containers Label Waste Containers Segregate_Waste->Label_Containers Store_Waste Store for Pickup Label_Containers->Store_Waste

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.